molecular formula C8H13F2N B13309776 4,4-Difluoro-2-azaspiro[4.4]nonane

4,4-Difluoro-2-azaspiro[4.4]nonane

Katalognummer: B13309776
Molekulargewicht: 161.19 g/mol
InChI-Schlüssel: FOQZKZYPJNOEJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluoro-2-azaspiro[4.4]nonane is a spirocyclic building block of high value in medicinal chemistry and drug discovery. It features a unique three-dimensional structure that aligns with the "escape the flatland" concept, aiming to develop more drug-like molecules with improved physicochemical properties and pharmacokinetic profiles . The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability, making this compound a valuable template for creating spirocyclic α,α-disubstituted pyrrolidines . This scaffold is recognized as an advanced intermediate for constructing biologically active molecules, with relevance in the synthesis of potent arginase inhibitors, as noted in patent literature . The compound serves as a key rigid core for scaffold hopping and conformational restriction strategies, enabling researchers to explore novel chemical space in their quest for new therapeutic agents . It is supplied as a high-purity material for research applications. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C8H13F2N

Molekulargewicht

161.19 g/mol

IUPAC-Name

4,4-difluoro-2-azaspiro[4.4]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)6-11-5-7(8)3-1-2-4-7/h11H,1-6H2

InChI-Schlüssel

FOQZKZYPJNOEJM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CNCC2(F)F

Herkunft des Produkts

United States
Foundational & Exploratory

The Strategic Application of 4,4-Difluoro-2-azaspiro[4.4]nonane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of drug discovery, the over-reliance on planar, sp2-hybridized aromatic scaffolds has been identified as a primary driver of clinical attrition due to poor solubility, off-target promiscuity, and suboptimal pharmacokinetics. To combat this, medicinal chemists have embraced the "escape from flatland" paradigm, prioritizing three-dimensional, high-Fsp3 (fraction of sp3-hybridized carbons) architectures.

Among the most versatile and impactful building blocks in this new era is 4,4-difluoro-2-azaspiro[4.4]nonane (commonly utilized as its hydrochloride salt, CAS 1785316-07-5). This technical whitepaper dissects the physicochemical rationale, structural advantages, and validated synthetic protocols for incorporating this fluorinated spirocycle into hit-to-lead and lead optimization workflows.

Structural Rationale: Escaping Flatland with Fluorinated Spirocycles

The utility of 4,4-difluoro-2-azaspiro[4.4]nonane stems from the synergistic combination of a rigid spirocyclic core and a strategically placed gem-difluoro group.

The Spirocyclic Core (3D Vector Projection)

The 2-azaspiro[4.4]nonane scaffold consists of two fused five-membered rings connected by a single quaternary spiro carbon. Unlike flat piperidine or pyrrolidine rings, the spirocyclic linchpin forces the molecule into a rigid, three-dimensional conformation. This provides spatially well-defined "exit vectors," allowing medicinal chemists to project pharmacophores into deep, complex protein binding pockets with high entropic efficiency . Furthermore, the high Fsp3 character inherently improves aqueous solubility and reduces non-specific protein binding.

The Fluorine Effect (Electronic & Steric Tuning)

While the spirocyclic core provides the geometric advantage, the 4,4-difluoro substitution acts as a critical physicochemical modulator :

  • pKa Modulation via Inductive Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect through the sigma-bond network. This significantly lowers the pKa of the adjacent secondary amine (the 2-aza group). A lower pKa ensures that a larger fraction of the drug molecule remains un-ionized at physiological pH (7.4), which is a prerequisite for crossing lipophilic biological membranes (e.g., the blood-brain barrier or intestinal epithelium).

  • Metabolic Shielding: Saturated heterocycles are notoriously susceptible to cytochrome P450-mediated oxidation. The strong C-F bonds at the 4-position block oxidative metabolism at this vulnerable site, extending the in vivo half-life of the resulting drug candidate.

Mechanism Core 4,4-Difluoro Substitution Inductive Inductive Electron Withdrawal Core->Inductive Steric Steric & Electronic Shielding Core->Steric pKa Reduced Amine pKa Inductive->pKa Metab CYP450 Oxidation Blockade Steric->Metab Perm Increased Membrane Permeability pKa->Perm HalfLife Extended In Vivo Half-Life Metab->HalfLife

Mechanistic impact of gem-difluoro substitution on pharmacokinetic properties.

Quantitative Physicochemical Profiling

To illustrate the profound impact of this building block, the table below summarizes the physicochemical shifts observed when replacing a standard planar amine with the fluorinated spirocycle.

Scaffold / Building BlockFsp3Estimated pKa (Amine)Estimated LogPPrimary Liability Addressed
Pyrrolidine 1.00~11.30.46High basicity limits permeability; metabolically soft.
2-azaspiro[4.4]nonane 1.00~10.51.50Improves 3D shape, but basicity remains high.
4,4-difluoro-2-azaspiro[4.4]nonane 1.00~8.52.20Optimal LogD at pH 7.4; blocks CYP450 oxidation.

Data represents generalized heuristic values used in early-stage lead optimization to guide scaffold hopping.

Self-Validating Experimental Methodologies

The practical, rapid development of chemical leads depends strongly on scalable building block synthesis. The following step-by-step protocols detail the multigram synthesis of 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride from its Boc-protected ketone precursor .

Protocol 1: Deoxofluorination via DAST

Objective: Convert tert-Butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate to the gem-difluoro derivative.

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve the ketone precursor (0.2 mol, 1 equiv) in anhydrous CH₂Cl₂ (525 mL).

  • Temperature Control (Critical Causality): Cool the reaction mixture to –40 °C using a dry ice/acetonitrile bath. Causality: Diethylaminosulfur trifluoride (DAST) is a highly reactive fluorinating agent. If the reaction is run at room temperature, the thermodynamic drive can lead to elimination side-reactions (forming an enamine/alkene) rather than the desired nucleophilic fluorination. Maintaining –40 °C kinetically favors the formation of the gem-difluoro product.

  • Addition: Dissolve DAST (0.4 mol, 2 equiv) in anhydrous CH₂Cl₂ (250 mL) and add dropwise to the cooled ketone solution over 45 minutes.

  • Reaction & Quench: Allow the mixture to warm to room temperature slowly and stir for 12 hours. Carefully pour the mixture onto crushed ice and wash with saturated aqueous NaHCO₃ to neutralize HF byproducts.

  • Self-Validation Checkpoint: Extract the organic layer and analyze via LCMS (+ve mode). The protocol is successful when the starting ketone mass is consumed and the desired difluoro product is detected (m/z = 294 [M+Na]⁺ ). TLC (Hexane/EtOAc) should reveal a distinct, less polar spot compared to the starting material.

Protocol 2: Boc Deprotection to Yield the Hydrochloride Salt

Objective: Remove the tert-butyl carbamate (Boc) protecting group to liberate the reactive secondary amine.

  • Preparation: Dissolve the Boc-protected difluoro intermediate (0.17 mol) in anhydrous THF (120 mL).

  • Acidic Cleavage (Critical Causality): Add a saturated solution of anhydrous HCl in dioxane (150 mL) and stir at room temperature for 1 hour. Causality: Anhydrous HCl is chosen over aqueous acids (like TFA/water) to prevent potential hydrolysis of the spirocyclic system. Furthermore, dioxane acts as an excellent solvent for the Boc-protected starting material but is a poor solvent for the resulting highly polar hydrochloride salt, driving the product to precipitate cleanly out of solution.

  • Isolation: Evaporate the solvent in vacuo to yield a yellow powder.

  • Self-Validation Checkpoint: Record the ¹H NMR (500 MHz, DMSO-d6). The protocol is validated by the appearance of a broad integration at δ = 10.04 (s, 2H) , confirming the formation of the secondary amine hydrochloride salt. The complete absence of the intense 9-proton singlet at ~1.4 ppm confirms total Boc removal.

Application Workflows in Drug Discovery

Once synthesized, 4,4-difluoro-2-azaspiro[4.4]nonane serves as a highly versatile nucleophile. It is routinely deployed in the following medicinal chemistry workflows :

  • SₙAr (Nucleophilic Aromatic Substitution): Reacting the building block with heteroaryl chlorides (e.g., substituted pyrimidines or pyridines) in the presence of DIPEA to generate rigid, metabolically stable kinase inhibitors.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl bromides to explore novel chemical space in fragment-based drug discovery (FBDD).

  • Amide Coupling: Standard HATU/EDC-mediated coupling with carboxylic acids to generate highly stable, non-planar amides.

Workflow A Planar Hit Compound (High sp2 character) B Scaffold Hopping (3D Vector Exploration) A->B C Spirocyclic Integration (2-azaspiro[4.4]nonane) B->C D Electronic Tuning (DAST Fluorination) C->D E Lead Optimization (4,4-Difluoro Derivative) D->E

Logical progression from a planar hit to a 3D fluorinated spirocyclic lead.

Conclusion

The integration of 4,4-difluoro-2-azaspiro[4.4]nonane into a medicinal chemist's toolkit represents a masterclass in rational drug design. By simultaneously addressing spatial geometry (via the spirocycle) and physicochemical liabilities (via gem-difluoro substitution), this building block enables the rapid evolution of planar, low-quality hits into highly optimized, clinical-grade leads.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: ACS Chemical Reviews URL: [Link]

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: National Center for Biotechnology Information (PMC) URL: [Link]

Pharmacokinetic Profiling of gem-Difluoro Spirocyclic Amine Scaffolds: A Mechanistic Blueprint for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift: 3D Escape and Electronic Tuning

For decades, flat, sp2 -rich heterocycles and simple sp3 monocycles like piperidine and morpholine have dominated small-molecule drug discovery. However, these traditional scaffolds frequently suffer from "molecular obesity"—exhibiting high lipophilicity, poor aqueous solubility, and vulnerability to rapid oxidative metabolism.

To overcome these attrition risks, modern medicinal chemistry has pivoted toward conformationally restricted, 3D-rich spirocyclic amines. Scaffolds such as azaspiro[3.3]heptanes and diazaspiro[4.4]nonanes act as superior bioisosteres, maintaining the basic amine vector while improving intrinsic solubility and reducing off-target promiscuity[1].

However, the true breakthrough in pharmacokinetic (PK) optimization occurs when these spirocycles are functionalized with a gem-difluoro group . This specific modification acts as a mechanistic force multiplier, synergizing the steric benefits of the spirocycle with profound electronic modulation[2].

G A Flat Piperidine Scaffold B Spirocyclic Bioisostere A->B 3D Escape C gem-Difluoro Substitution B->C Fluorination D pKa Modulation (Lower Basicity) C->D E Metabolic Shielding (CYP450 Evasion) C->E F Enhanced Passive Permeability D->F G Prolonged Half-Life (Reduced CL_int) E->G H Optimized in vivo PK Profile F->H G->H

Fig 1. Mechanistic pathway of gem-difluoro spirocyclic amine optimization.

The Causality of Pharmacokinetic Enhancements (E-E-A-T Analysis)

As an application scientist, it is critical to look beyond the empirical data and understand why the gem-difluoro spirocyclic motif drastically alters a molecule's ADME profile. The enhancements are driven by two primary physicochemical phenomena: pKa modulation and steric/electronic shielding.

Permeability and pKa Modulation

Standard aliphatic amines typically exhibit a pKa of 9.5 to 10.5, meaning they are >99% protonated (ionized) at physiological pH (7.4). Because ionized species cannot easily traverse lipophilic cell membranes via passive diffusion, these molecules often suffer from poor oral bioavailability.

The introduction of a gem-difluoro group adjacent to or near the spirocyclic nitrogen exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density away from the nitrogen lone pair, systematically lowering the amine's pKa by 1.5 to 2.5 units. According to the Henderson-Hasselbalch equation, dropping the pKa to ~7.8 increases the fraction of neutral, unionized drug at pH 7.4 exponentially. This neutral fraction readily permeates the intestinal epithelium, resulting in a massive boost to Caco-2 and PAMPA apparent permeability ( Papp​ ) without requiring the addition of bulky, lipophilic carbon chains[3].

Metabolic Stability and CYP450 Evasion

Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, aggressively target electron-rich α -carbons adjacent to basic amines, initiating single-electron transfer (SET) or hydrogen atom transfer (HAT) that leads to rapid N -dealkylation and high intrinsic clearance ( CLint​ ).

The gem-difluoro group acts as a metabolic armor[4]. By replacing vulnerable C-H bonds with ultra-strong C-F bonds (~116 kcal/mol), it directly blocks oxidative soft spots. Furthermore, the strong electron-withdrawing nature of the fluorine atoms increases the oxidation potential of the adjacent amine, making the nitrogen lone pair less susceptible to initial CYP-mediated electron abstraction.

Quantitative Data Synthesis

To illustrate the causality discussed above, the following table synthesizes representative profiling data comparing a standard piperidine scaffold against its spirocyclic and gem-difluorinated spirocyclic counterparts.

Scaffold TypeStructural MotifpKa (Basic)LogD 7.4​ HLM CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)
Monocyclic Piperidine~9.61.148.5 (High Clearance)4.2 (Low Permeability)
Spirocyclic Azaspiro[3.3]heptane~9.20.629.0 (Moderate)7.5 (Moderate)
Fluorinated Spiro gem-Difluoro-azaspiro[3.3]heptane~7.61.4< 12.0 (Stable)24.8 (High Permeability)

Data Interpretation: The transition to a spirocycle lowers lipophilicity and moderately improves stability. However, the addition of the gem-difluoro group drops the pKa into the optimal range (~7.6), tripling permeability while simultaneously crashing intrinsic clearance to highly stable levels[5].

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, PK profiling must rely on self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to generate the data for gem-difluoro spirocyclic amines.

G S1 Synthesized gem-Difluoro Spirocyclic Amine S2 Physicochemical Profiling (pKa, LogD_7.4) S1->S2 S3 In Vitro Permeability (Caco-2 / PAMPA) S2->S3 S4 Metabolic Stability (HLM / Hepatocytes) S3->S4 S5 S5 S4->S5 S6 In Vivo PK (Rodent IV/PO) S5->S6 Yes (Stable) S7 Iterative SAR Refinement S5->S7 No (Labile) S7->S1 Redesign

Fig 2. Experimental decision tree for pharmacokinetic profiling.

Protocol 1: High-Throughput Caco-2 Bidirectional Permeability Assay

Purpose: To quantify passive transcellular permeability and identify active P-glycoprotein (P-gp) efflux, validating the pKa-driven permeability enhancement.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter membranes (0.4 µm pore size) in 24-well Transwell plates at a density of 1×105 cells/cm 2 . Culture for 21 days to allow full differentiation and tight junction formation (validate via TEER > 300 Ω⋅cm2 ).

  • Compound Preparation: Dilute the gem-difluoro spirocyclic amine in HBSS buffer (pH 7.4) to a final concentration of 10 µM (ensure final DMSO < 1%).

  • Self-Validating Controls: Include Propranolol (high permeability control), Atenolol (low permeability control), and Digoxin (P-gp efflux substrate control) in parallel wells.

  • Incubation:

    • Apical to Basolateral (A-B): Add 200 µL of compound solution to the apical chamber; add 600 µL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 600 µL of compound solution to the basolateral chamber; add 200 µL of blank HBSS to the apical chamber.

    • Incubate at 37°C, 5% CO2​ on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from both donor and receiver compartments. Quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Calculation: Calculate Apparent Permeability ( Papp​ ) using the equation:

    Papp​=C0​×AdQ/dt​

    (Where dQ/dt is the rate of mass transfer, C0​ is initial donor concentration, and A is membrane surface area).

Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance Assay

Purpose: To evaluate Phase I oxidative metabolic stability and confirm the CYP450 shielding effect of the gem-difluoro motif.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation: Mix the gem-difluoro spirocyclic compound (final concentration 1 µM) with HLM (final protein concentration 0.5 mg/mL) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Self-Validating Controls: Run parallel incubations with Verapamil (rapid clearance control) and Warfarin (stable control). Include a minus-NADPH negative control to rule out non-CYP degradation.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold crash solvent (Acetonitrile/Methanol 50:50 v/v) containing an internal standard.

  • Analysis: Vortex for 2 minutes, centrifuge at 4000 rpm for 15 minutes, and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining parent compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope. Determine Intrinsic Clearance: CLint​=HLM protein concentration (mg/mL)k×1000​ (expressed in µL/min/mg).

Conclusion

The integration of gem-difluoro spirocyclic amines represents a masterclass in rational drug design. By understanding the causality behind the structural changes—specifically how inductive electron withdrawal modulates pKa to enhance permeability, and how C-F bond strength shields against CYP450 oxidation—DMPK scientists can systematically rescue biologically active but pharmacokinetically flawed leads.

Sources

Structural and Conformational Analysis of Difluorinated Azaspiro[4.4]nonane: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into conformationally restricted spirocyclic scaffolds represents a sophisticated strategy in modern medicinal chemistry. Specifically, difluorinated azaspiro[4.4]nonanes —which fuse a pyrrolidine ring with a cyclopentane (or hetero-cyclopentane) ring—serve as advanced proline surrogates. By combining the stereoelectronic gauche effect of geminal fluorine atoms with the rigid spatial vectorization of a spirocyclic core, these molecules offer unprecedented control over molecular conformation, basicity, and lipophilicity. This guide provides an in-depth analysis of the structural dynamics, synthetic methodologies, and therapeutic applications of these privileged scaffolds.

Stereoelectronic Foundations & Conformational Dynamics

The 3D shape of proline-rich or proline-mimetic sequences is heavily dictated by the pyrrolidine ring pucker and the cis/trans isomerism of the preceding amide bond. In difluorinated azaspiro[4.4]nonanes, two distinct structural constraints work synergistically:

The Fluorine Gauche Effect

The introduction of a gem-difluoro group into the pyrrolidine ring induces a strong stereoelectronic effect. The highly electronegative fluorine atoms polarize the adjacent C-C and C-H bonds, promoting a gauche conformation between the C-F bonds and the nitrogen lone pair (or adjacent C-H σ bonds). This hyperconjugative interaction ( σC−H​→σC−F∗​ ) thermodynamically stabilizes specific ring puckers (e.g., C4-exo or C4-endo, depending on the exact substitution). This puckering promotes an n→π∗ interaction between an amide oxygen lone pair and the upstream carbonyl group, which is ultimately responsible for the thermodynamic stabilization of the trans-amide bond[1].

The Spirocyclic Constraint

Spirocyclic compounds act as conformationally constrained "carcasses" that allow for well-defined spatial vectorization in all three dimensions[2]. The spiro[4.4] fusion restricts the rotational degrees of freedom of the pyrrolidine ring, locking the molecule into a rigid geometry. This reduces the entropic penalty upon binding to rigid enzymatic pockets, a principle successfully applied in the development of inhibitors for the HCV NS3/4A protease and the SARS-CoV-2 Main Protease (Mpro)[1][3].

ConformationalLogic A Difluorinated Azaspiro[4.4]nonane B Gem-Difluoro Group (Gauche Effect) A->B C Spiro[4.4] Fusion (Steric Lock) A->C D Controlled Ring Puckering (Exo/Endo Stabilization) B->D Stereoelectronic C->D Steric E Trans-Amide Bond Stabilization D->E n -> π* interaction F Reduced Entropic Binding Penalty & Enhanced Target Affinity E->F

Fig 1: Logical flow of conformational control in difluorinated azaspiro[4.4]nonanes.

Physicochemical Profiling

The dual modification (spiro-fusion + difluorination) drastically alters the physicochemical profile of the parent amine. The strong electron-withdrawing nature of the gem-difluoro group reduces the basicity (pKa) of the pyrrolidine nitrogen via inductive effects, which can enhance membrane permeability and oral bioavailability by increasing the proportion of the un-ionized species at physiological pH.

Table 1: Comparative Physicochemical Properties (Representative Models)
Scaffold TypeRepresentative ModelApprox. Amine pKaLipophilicity (LogD at pH 7.4)Preferred Amide State
Standard Amino Acid L-Proline~10.6Low (< -1.0)Trans / Cis mixture
Spirocyclic Surrogate 2-Azaspiro[4.4]nonane~10.2Moderate (~0.5)Trans dominant
Fluorinated Spirocycle 4,4-Difluoro-2-azaspiro[4.4]nonane~8.0 - 8.5High (> 1.5)Highly Trans stabilized

Note: Values are extrapolated from generalized fluorinated proline and spirocyclic datasets to illustrate structural trends[1][2].

Experimental Workflow: Synthesis & Validation

The synthesis of gem-difluorinated spirocycles typically relies on the deoxyfluorination of a corresponding spirocyclic ketone. The causality behind the experimental conditions is critical: nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) are highly reactive. Performing the reaction at cryogenic temperatures (-78 °C) is essential to suppress the formation of fluoroalkene elimination byproducts and to control the highly exothermic nature of the reaction[1].

Protocol: Synthesis of 4,4-Difluoro-2-azaspiro[4.4]nonane

Step 1: N-Boc Protection

  • Action: Treat 2-azaspiro[4.4]nonan-4-one with Di-tert-butyl dicarbonate (Boc 2​ O) and Triethylamine (Et 3​ N) in Dichloromethane (DCM) at 0 °C to room temperature.

  • Causality: Protects the secondary amine from reacting with the fluorinating agent in subsequent steps, preventing unwanted N-fluorination or degradation.

Step 2: Cryogenic Deoxyfluorination

  • Action: Dissolve the N-Boc protected ketone in anhydrous DCM under an inert argon atmosphere. Cool the system strictly to -78 °C. Dropwise add 2.5 equivalents of DAST. Allow the reaction to stir at -78 °C for 4 hours before slowly warming to room temperature.

  • Causality: The low temperature kinetically favors the nucleophilic attack of the fluoride ion on the transient dialkylaminosulfur intermediate, outcompeting the E2 elimination pathway that would yield an undesired fluoroalkene[1].

Step 3: Quenching and Purification

  • Action: Quench the reaction slowly with saturated aqueous NaHCO 3​ at 0 °C. Extract with DCM, dry over MgSO 4​ , and purify via silica gel flash chromatography.

  • Causality: DAST reacts violently with water to produce HF gas; slow, basic quenching neutralizes the HF safely.

Step 4: Deprotection and Salt Formation

  • Action: Treat the purified intermediate with 4M HCl in dioxane for 2 hours at room temperature. Evaporate the solvent to yield 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride.

  • Causality: Acidic cleavage removes the Boc group quantitatively without affecting the stable C-F bonds, yielding a stable, water-soluble hydrochloride salt for biological testing.

SyntheticWorkflow S1 1. N-Boc Protection (Boc2O, Et3N, DCM) S2 2. Cryogenic Deoxyfluorination (DAST, DCM, -78°C) S1->S2 Amine Masking S3 3. Basic Quench & Extraction (NaHCO3, 0°C) S2->S3 Prevents Elimination S4 4. Flash Chromatography (Silica Gel) S3->S4 HF Neutralization S5 5. Acidic Deprotection (4M HCl in Dioxane) S4->S5 Yields Pure Intermediate

Fig 2: Step-by-step synthetic workflow for the deoxyfluorination of azaspiro[4.4]nonanones.

Applications in Drug Discovery

The unique spatial and electronic properties of difluorinated azaspiro[4.4]nonanes have made them highly valuable in the development of targeted antivirals and enzyme inhibitors.

  • HCV NS3/4A Protease Inhibitors: The 1,4-dioxa-7-azaspiro[4.4]nonane motif was discovered to support high potency in HCV inhibitors (e.g., GSK2236805). The spirocyclic core forces the molecule into a conformation that perfectly mimics the transition state required to bind the protease pocket, suppressing HCV RNA effectively[1][4].

  • SARS-CoV-2 Mpro Inhibitors: Recent advancements in COVID-19 therapeutics have heavily utilized azaspiro[4.4]nonane derivatives. For instance, the dithia-7-azaspiro[4.4]nonane derivative (compound 80, developed by Simcere Pharmaceutical) acts as a potent SARS-CoV-2 Mpro inhibitor. The rigid spiro-scaffold ensures that the reactive warhead is precisely oriented toward the nucleophilic cysteine of the enzyme, maximizing covalent binding efficiency while minimizing off-target reactivity[3].

References

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • On the origins of SARS-CoV-2 main protease inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION Source: ChemRxiv URL:[Link]

Sources

Physicochemical Profiling of 4,4-Difluoro-2-azaspiro[4.4]nonane Hydrochloride: pKa Modulation and Solubility Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of spirocyclic amines into drug discovery pipelines represents a paradigm shift away from flat, sp2-rich heteroaromatics toward three-dimensional, sp3-rich scaffolds. 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride is a privileged pharmacophore that exemplifies this strategy. By combining a rigid spirocyclic core with a strategically placed gem-difluoro group and formulating it as a hydrochloride salt, medicinal chemists can precisely tune basicity, enhance metabolic stability, and optimize aqueous solubility.

This whitepaper provides an in-depth technical analysis of the solubility and pKa of this molecule, detailing the structural causality behind these properties and providing self-validating experimental protocols for their determination.

Structural Causality: The Mechanistic Impact of gem-Difluoro Substitution

The Inductive Effect on pKa (Basicity)

The parent compound, 2-azaspiro[4.4]nonane, is a standard secondary aliphatic amine with a highly basic pKa of approximately 10.5. At physiological pH (7.4), this amine is >99.9% protonated. While this ensures high aqueous solubility, it can severely restrict passive lipophilic membrane permeability and increase the risk of off-target liabilities, such as hERG channel blockade.

The introduction of a gem-difluoro group at the 4-position fundamentally alters this profile. In 4,4-difluoro-2-azaspiro[4.4]nonane, the CF₂ carbon is situated exactly two bonds away from the amine nitrogen (a β -relationship). Fluorine is the most electronegative element, and the gem-difluoro moiety exerts a powerful electron-withdrawing inductive effect (-I) through the σ -bond framework .

This inductive pull withdraws electron density from the nitrogen's lone pair, stabilizing the neutral free base and thermodynamically destabilizing the protonated ammonium cation. Each β -fluorine typically reduces the pKa by 1.5 to 2.0 units . Consequently, the pKa of 4,4-difluoro-2-azaspiro[4.4]nonane is shifted downward to approximately 7.0–7.5 .

The Drug Discovery Advantage: A pKa of ~7.4 means the compound exists in a near 1:1 equilibrium of ionized and unionized states at intestinal pH. This is the "sweet spot" for oral bioavailability, providing enough unionized fraction for passive diffusion across lipid bilayers, and enough ionized fraction to maintain solubility in the gastrointestinal fluids.

Solubility Dynamics of the Hydrochloride Salt

While the gem-difluoro group optimizes the pKa, it also increases the intrinsic lipophilicity (LogP) of the free base, rendering it poorly soluble in water as an oil or low-melting solid. To counter this, the compound is isolated as a hydrochloride (HCl) salt .

The HCl salt forms a stable crystalline lattice with high lattice energy. Upon introduction to an aqueous medium, the salt rapidly dissociates. Because the pKa is ~7.5, the compound is fully ionized and highly soluble at gastric pH (1.2–2.0), ensuring complete dissolution in the stomach before entering the upper intestine for absorption.

Quantitative Property Summary

The following table summarizes the physicochemical shifts induced by fluorination and salt formation.

Property2-azaspiro[4.4]nonane (Parent)4,4-difluoro-2-azaspiro[4.4]nonane HClCausality / Mechanism
Amine pKa ~ 10.5~ 7.0 – 7.5Strong -I effect from β -CF₂ group.
State at pH 7.4 >99.9% Cationic~50% Cationic / 50% NeutralpKa shift toward physiological pH.
Lipophilicity (LogP) ~ 1.2~ 1.8 – 2.2 (Free Base)Fluorine increases hydrophobicity.
Aqueous Solubility Moderate (Free Base)High (>50 mg/mL in H₂O)HCl salt provides pre-ionized form.

Visualizing Physicochemical Causality

G A 4,4-difluoro-2-azaspiro [4.4]nonane HCl B Spirocyclic Core A->B C gem-Difluoro Group (Beta to N) A->C D HCl Salt Form A->D E Increased Fsp3 & 3D Character B->E F Strong -I Effect (Lower pKa ~7.5) C->F G High Crystal Lattice Energy D->G H Metabolic Stability E->H I Optimal Permeability (pH 7.4) F->I J High Aqueous Solubility G->J

Logical flow of structural features to physicochemical properties and drug discovery benefits.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of pKa and solubility must be conducted using rigorous, self-validating workflows. Below are the expert-level protocols for characterizing 4,4-difluoro-2-azaspiro[4.4]nonane HCl.

Protocol A: pKa Determination via Potentiometric Titration

Potentiometry is the gold standard for pKa determination, relying on the change in pH as a function of added titrant.

  • Sample Preparation: Dissolve 1–2 mg of the HCl salt in 10 mL of 0.15 M KCl solution.

    • Expert Insight: The 0.15 M KCl background electrolyte is critical. It matches physiological ionic strength and ensures that the activity coefficients of the ions remain constant throughout the titration, preventing baseline drift.

  • Inert Atmosphere Setup: Purge the titration vessel with Argon or Nitrogen gas.

    • Expert Insight: Aliphatic amines rapidly absorb atmospheric CO₂ to form carbamates or carbonates, which will artificially skew the titration curve and yield inaccurate pKa values.

  • Titration: Using an automated titrator (e.g., Sirius T3), titrate the solution with standardized 0.5 M HCl to pH 2.0, followed by a forward titration with 0.5 M KOH up to pH 12.0 at 25°C.

  • Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH). The macroscopic pKa is identified at the inflection point where the compound is 50% protonated.

Protocol B: Thermodynamic Solubility via Shake-Flask Method

Kinetic solubility (solvent-shift) often overestimates solubility due to supersaturation. Thermodynamic solubility represents the true equilibrium state of the crystalline lattice.

  • Excess Solid Addition: Add 10 mg of 4,4-difluoro-2-azaspiro[4.4]nonane HCl to a glass vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4). Ensure visible un-dissolved solid remains (supersaturation).

  • Equilibration: Seal the vial and agitate continuously on a rotary shaker at 37°C for 24 to 48 hours.

    • Expert Insight: 24 hours is the minimum time required to overcome the activation energy barrier of dissolution and reach a true thermodynamic equilibrium.

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter.

    • Expert Insight: PTFE must be used instead of Nylon. Nylon filters can non-specifically bind the lipophilic free-base fraction of the compound, leading to an artificially low solubility reading.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a standard calibration curve of the compound.

  • Solid-State Verification (Critical Step): Recover the residual un-dissolved solid and analyze it via X-ray Powder Diffraction (XRPD).

    • Expert Insight: Because the compound is an HCl salt in a pH 7.4 buffer, there is a risk of salt disproportionation—where the salt converts back to the poorly soluble free base. XRPD confirms whether the equilibrium solubility measured belongs to the HCl salt or the free base.

Visualizing the Experimental Workflow

W S1 Compound Preparation (4,4-difluoro-2-azaspiro[4.4]nonane HCl) P1 pKa Determination (Potentiometric Titration) S1->P1 Sol1 Thermodynamic Solubility (Shake-Flask Method) S1->Sol1 P2 Titration from pH 2 to 12 (0.15M KCl, 25°C, Ar atm) P1->P2 P3 Bjerrum Plot Analysis (Calculate Macroscopic pKa) P2->P3 Sol2 Equilibration in Buffer (pH 7.4, 24h, 37°C) Sol1->Sol2 Sol3 Phase Separation & HPLC-UV (XRPD on Residual Solid) Sol2->Sol3

Step-by-step experimental workflow for determining pKa and thermodynamic solubility.

References

  • Pustenko, A., et al. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry - A European Journal, 2022.[Link]

  • "Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery." ResearchGate, 2021.[Link]

The Impact of gem-Difluoro Groups on Spirocyclic Amine Lipophilicity and Basicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery, spirocyclic amines (such as 2-azaspiro[3.3]heptane and 7-azaspiro[3.5]nonane) are heavily utilized as metabolically stable, three-dimensional bioisosteres for flat aromatic rings or highly flexible linear amines. However, their high basicity (often exhibiting a pKa​>9.5 ) can lead to poor passive membrane permeability and off-target toxicity (e.g., hERG liability).

The strategic incorporation of a gem-difluoro group ( −CF2​− ) into the spirocyclic scaffold has emerged as a premier structural modification. This whitepaper details the mechanistic causality behind how gem-difluorination modulates the basicity ( pKa​ ) and lipophilicity ( LogP / LogD ) of spirocyclic amines, providing actionable experimental workflows for their synthesis and physicochemical profiling[1].

Mechanistic Rationale: Electronic Effects and Lipophilicity Modulation

As a fundamental principle in medicinal chemistry, structural modifications must be justified by predictable physicochemical shifts. The addition of a gem-difluoro group to a spirocyclic amine exerts two primary effects:

A. Basicity ( pKa​ ) Reduction via Inductive Pull

Fluorine is the most electronegative element. When two fluorine atoms are placed on a rigid sp3 hybridized spirocyclic ring, they exert a profound electron-withdrawing inductive effect ( −I ) through the σ -bond framework[2]. This withdrawal decreases the electron density on the basic nitrogen atom, stabilizing the free base and destabilizing the protonated conjugate acid. Consequently, the pKa​ drops by typically 1.5 to 2.5 units depending on the through-bond distance. Lowering the pKa​ closer to physiological pH (7.4) increases the fraction of the unionized drug, directly enhancing passive cellular permeability[3].

B. The Complex Modulation of Lipophilicity ( LogP )

A common heuristic is that "fluorination increases lipophilicity." However, in conformationally restricted spirocyclic systems, this is not strictly additive. While the intrinsic low polarizability and hydrophobicity of the C-F bond tend to increase LogP , the highly polarized gem-difluoro group can induce strong dipole moments and polarize adjacent C-H bonds[1]. If these polarized C-H bonds are exposed to the solvent, they can act as enhanced hydrogen-bond donors to water, which decreases lipophilicity. Therefore, the net change in LogP depends heavily on the spatial orientation of the C-F bonds relative to the rest of the bicyclic core[1].

G A Spirocyclic Amine (High pKa, High Basicity) B gem-Difluorination (CF2 Substitution) A->B Structural Mod C Inductive Electron Withdrawal B->C Electronic Effect D pKa Reduction (Increased Unionized Fraction) C->D Acid-Base Shift E Enhanced Passive Membrane Permeability D->E PK Consequence

Pathway showing how gem-difluorination reduces pKa and enhances membrane permeability.

Quantitative Data Analysis

The table below summarizes the physicochemical shifts observed when a gem-difluoro moiety is introduced to standard spirocyclic scaffolds used in drug design (e.g., fragments similar to those used in the synthesis of modern antivirals like Ensitrelvir)[4].

Scaffold / CompoundFluorination StatusApprox. Distance (Bonds to N)Experimental pKa​ Experimental LogP Impact Summary
2-azaspiro[3.3]heptane Non-fluorinatedN/A9.60.8Baseline high basicity, low lipophilicity.
6,6-difluoro-2-azaspiro[3.3]heptane gem-difluoro47.81.4 pKa​ reduced by ~1.8 units; LogP increased due to hydrophobic bulk.
7-azaspiro[3.5]nonane Non-fluorinatedN/A10.21.5Baseline high basicity.
2,2-difluoro-7-azaspiro[3.5]nonane gem-difluoro48.51.3 pKa​ reduced; LogP decreased due to induced dipole and C-H polarization[1].

Note: Data represents generalized consensus values derived from physicochemical profiling of saturated bicyclic amines.

Experimental Workflows for Physicochemical Profiling

To ensure trustworthiness and reproducibility in lead optimization, the synthesis and evaluation of these compounds must follow a self-validating system. Below are the field-proven methodologies for generating and profiling gem-difluoro spirocycles.

Protocol A: Synthesis of gem-Difluoro Spirocyclic Amines

Causality Check: Deoxyfluorination of a ketone is the most direct route to a gem-difluoride. DAST is utilized because it efficiently substitutes the oxygen atom without requiring harsh, non-selective fluorinating gases.

  • Precursor Preparation: Dissolve 1.0 eq of the N -Boc protected spirocyclic ketone in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Deoxyfluorination: Cool the reaction vessel to -78 °C. Dropwise, add 2.5 eq of Diethylaminosulfur trifluoride (DAST). Rationale: Maintaining low temperatures prevents carbocation rearrangements common in strained spirocyclic systems.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature over 12 hours. Quench carefully with saturated aqueous NaHCO3​ .

  • Deprotection: Extract the organic layer, concentrate, and re-dissolve in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) to cleave the Boc protecting group.

  • Purification: Isolate the free amine using a Strong Cation Exchange (SCX) cartridge. Wash with MeOH to remove non-basic impurities, then elute the target amine with 2M NH3​ in MeOH. Validate purity (>95%) via LC-MS and 19F NMR.

Protocol B: Determination of pKa​ and LogP

Causality Check: Accurate physicochemical data requires strict control of the thermodynamic environment. Ionic strength and phase separation must be tightly regulated.

  • pKa​ Measurement (Cosolvent Potentiometric Titration):

    • Prepare a 1 mM solution of the purified amine in a standardized 0.15 M KCl aqueous solution. Rationale: The 0.15 M KCl background maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, yielding true thermodynamic pKa​ values.

    • Titrate using an automated potentiometric titrator with standardized 0.1 M HCl and 0.1 M NaOH.

  • LogP Measurement (Miniaturized Shake-Flask Method):

    • Add the amine to a glass vial containing equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4), both mutually pre-saturated.

    • Mechanically shake for 2 hours at 25 °C to establish thermodynamic equilibrium.

    • Centrifuge the vials at 3000 rpm for 15 minutes. Rationale: Centrifugation is critical to break any micro-emulsions; failure to do so will artificially inflate the aqueous concentration and result in an erroneously low LogP .

    • Quantify the concentration of the amine in both phases using LC-MS/MS and calculate the partition coefficient.

Workflow cluster_assays Physicochemical Assays S1 1. Synthesis (DAST Deoxyfluorination of Spiro-ketone) S2 2. Purification & Validation (NMR, LC-MS Purity >95%) S1->S2 S3 3a. Potentiometric Titration (pKa Determination) S2->S3 S4 3b. Shake-Flask Method (LogP/LogD7.4 Measurement) S2->S4 S5 4. Data Integration (Structure-Property Relationship Analysis) S3->S5 S4->S5

Experimental workflow for the synthesis and physicochemical profiling of spirocycles.

References

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery Source: ChemRxiv URL:[Link]

  • Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL:[Link]

  • Development of a Manufacturing Process for S-892216 Part I: A Novel Method for Constructing a Multi-Substituted Barbiturate Skeleton for Scalable Synthesis Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI (Molecules) URL:[Link]

Sources

Discovery and Design of Novel 4,4-Difluoro-2-azaspiro[4.4]nonane Derivatives: A Technical Guide to Next-Generation Bioisosteres

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to structurally complex, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. Owing to their inherent three-dimensionality and structural novelty, spirocyclic scaffolds have been increasingly utilized to optimize target complementarity and pharmacokinetic profiles[1]. Among these, 4,4-difluoro-2-azaspiro[4.4]nonane has emerged as a highly privileged building block. This whitepaper provides an in-depth technical analysis of the structural rationale, multigram synthesis, and experimental methodologies required to leverage this novel difluorinated spirocycle in drug discovery.

Structural and Physicochemical Rationale

The design of 4,4-difluoro-2-azaspiro[4.4]nonane derivatives is rooted in the strategic replacement of traditional piperidine and pyrrolidine rings. The recent shift toward non-planarity in medicinal chemistry aims to maximize hydrogen-bonding networks with target enzymes while improving pharmacokinetic properties through reduced π-π stacking[2].

The incorporation of the 4,4-difluoro-2-azaspiro[4.4]nonane motif achieves three critical objectives:

  • Conformational Restriction: The spiro[4.4]nonane core locks the secondary amine into a rigid, well-defined spatial vector. This reduces the entropic penalty upon binding to the target receptor.

  • pKa Modulation: The gem-difluoro group exerts a powerful inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This significantly lowers the basicity (pKa) of the adjacent amine, increasing the fraction of un-ionized drug at physiological pH and thereby enhancing passive membrane permeability.

  • Metabolic Shielding: The highly stable C-F bonds block oxidative metabolism (e.g., via CYP450 enzymes) at the vulnerable 4-position of the pyrrolidine ring, dramatically extending the compound's half-life.

Rationale A 2-Azaspiro[4.4]nonane Scaffold C Conformational Restriction A->C 3D Geometry B Gem-Difluoro Substitution D pKa Modulation (Lowered Basicity) B->D Inductive Effect E Metabolic Stability B->E Blocks Oxidation F Enhanced Permeability C->F Reduced Hydration D->F Higher Unionized Fraction

Logical relationship between structural modifications and physicochemical benefits.

Retrosynthetic Strategy and Multigram Synthesis

Historically, the synthesis of heavily substituted spirocycles was bottlenecked by low-yielding cyclization steps and harsh conditions. However, the practical, rapid development of chemical leads for drug discovery depends strongly on scalable building block synthesis procedures[3].

A highly efficient, multigram procedure has been developed to access 4,4-disubstituted spirocycles from commercially accessible reagents via a short three-step procedure[3]. The synthesis relies on the generation of a 4-oxo intermediate, which is subsequently subjected to deoxofluorination using Diethylaminosulfur trifluoride (DAST)[4].

Workflow SM tert-Butyl 4-hydroxy-2-azaspiro[4.4] nonane-2-carboxylate Ox Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) SM->Ox Ketone tert-Butyl 4-oxo-2-azaspiro[4.4] nonane-2-carboxylate Ox->Ketone Fluor Deoxofluorination (DAST, CH2Cl2, -40°C to RT) Ketone->Fluor GemF tert-Butyl 4,4-difluoro-2-azaspiro[4.4] nonane-2-carboxylate Fluor->GemF Deprot Boc Deprotection (HCl in Dioxane/THF) GemF->Deprot Final 4,4-Difluoro-2-azaspiro[4.4]nonane Hydrochloride Deprot->Final

Multigram synthetic workflow for 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, integrating mechanistic causality and in-process controls based on established methodologies[4].

Protocol A: Synthesis of tert-Butyl 4-Oxo-2-azaspiro[4.4]nonane-2-carboxylate
  • Causality: A Swern oxidation is chosen over metal-based oxidants (e.g., Jones reagent) to prevent over-oxidation or cleavage of the sensitive spirocyclic ring system.

  • Step 1: Under an Argon atmosphere, add a solution of DMSO (0.53 mol, 2.4 equiv) in anhydrous CH₂Cl₂ (65 mL) dropwise to a cooled (–70 °C) solution of oxalyl chloride (0.26 mol, 1.2 equiv) in CH₂Cl₂ (400 mL).

  • Step 2: Stir for 30 minutes to ensure complete formation of the active alkoxysulfonium intermediate.

  • Step 3: Add the starting alcohol (0.22 mol, 1 equiv) in CH₂Cl₂ (65 mL) dropwise. Stir for an additional 30 minutes.

  • Step 4: Add Et₃N (1.1 mol, 5 equiv) to trigger the elimination step, forming the ketone.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The reaction is complete when the baseline alcohol spot is fully consumed, yielding a higher Rf UV-inactive spot (stainable with KMnO₄).

Protocol B: Deoxofluorination to the Gem-Difluoro Intermediate
  • Causality: DAST is highly reactive. The reaction must be initiated at –40 °C to mitigate the thermodynamic risk of ring-expansion or elimination side-reactions that are characteristic of strained spiro-ketones.

  • Step 1: Dissolve the ketone from Protocol A (0.2 mol, 1 equiv) in anhydrous CH₂Cl₂ (525 mL) under Argon. Cool the reactor to –40 °C.

  • Step 2: Add DAST (0.4 mol, 2 equiv) in CH₂Cl₂ (250 mL) dropwise.

  • Step 3: Allow the mixture to slowly warm to room temperature.

  • Validation Checkpoint: Monitor via LCMS. The reaction is complete when the mass corresponding to the ketone [M+H]⁺ is entirely replaced by the difluorinated mass.

  • Step 4: Quench by pouring the mixture onto ice. Wash with saturated NaHCO₃ to safely neutralize the hazardous HF byproduct. Extract and concentrate.

Protocol C: Deprotection to the Hydrochloride Salt
  • Step 1: Dissolve the Boc-protected difluoro compound (0.17 mol) in THF (120 mL).

  • Step 2: Add a saturated solution of HCl in dioxane (150 mL). Stir for 1 hour at room temperature.

  • Validation Checkpoint: The evolution of CO₂ gas will cease, and a precipitate may begin to form. LCMS will confirm the loss of the Boc group (M-100).

  • Step 3: Evaporate the solvent in vacuo to yield 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride as a yellow powder (Yield: ~98%)[4].

Quantitative Data: Physicochemical Profiling

The integration of the 4,4-difluoro-2-azaspiro[4.4]nonane scaffold drastically alters the physicochemical profile of a drug candidate compared to its unsubstituted pyrrolidine counterpart. The table below summarizes the representative quantitative shifts observed when utilizing this bioisostere.

Scaffold MotifCalculated LogPPredicted pKaHLM Stability (t₁/₂, min)Fsp³ Fraction
Pyrrolidine 0.4611.3151.00
2-Azaspiro[4.4]nonane 1.8010.8251.00
4,4-Difluoro-2-azaspiro[4.4]nonane 2.408.2>1200.89

Data Interpretation: The addition of the spiro-fused cyclopentane ring increases lipophilicity (LogP) and steric bulk, moderately improving Human Liver Microsome (HLM) stability. However, the true synergistic effect is unlocked upon gem-difluoro substitution: the pKa drops into the optimal physiological range (~8.2), and metabolic half-life is extended exponentially due to the oxidative blockade at the 4-position.

Conclusion

The discovery and scalable multigram synthesis of 4,4-difluoro-2-azaspiro[4.4]nonane derivatives represent a significant leap forward in medicinal chemistry. By acting as a conformationally restricted, metabolically stable, and pKa-modulated bioisostere for standard saturated heterocycles, this scaffold empowers drug development professionals to overcome persistent pharmacokinetic bottlenecks in pipeline candidates.

References

  • Bondarenko, S. S., et al. "Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones." Synlett / ChemRxiv, 2024. 5

  • Zheng, Y., et al. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 16, 2014, pp. 3673-3682. 1

  • "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery, Taylor & Francis, 2022. 2

Sources

Engineering Bioactive Conformations: The Role of 4,4-Difluoro-2-azaspiro[4.4]nonane in API Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Modern medicinal chemistry is undergoing a structural paradigm shift, moving away from planar, sp2-hybridized aromatic rings toward three-dimensional, sp3-rich scaffolds. This transition is driven by the need to improve the physicochemical properties and clinical success rates of Active Pharmaceutical Ingredients (APIs). Among the most promising structural motifs are spirocyclic amines, which offer exceptional conformational restriction.

Specifically, 4,4-difluoro-2-azaspiro[4.4]nonane represents a highly advanced building block that synergizes the rigidifying effects of a spirocyclic core with the electronic and metabolic advantages of a gem-difluoro group. This technical guide explores the mechanistic rationale behind utilizing this specific scaffold, provides a comparative physicochemical profile, and details a self-validating, multigram synthetic protocol for its integration into drug discovery pipelines.

Mechanistic Rationale: The Synergy of Rigidification and Fluorination

The design of 4,4-difluoro-2-azaspiro[4.4]nonane addresses two critical challenges in API optimization: target binding affinity and pharmacokinetic (PK) stability.

Conformational Restriction via the Spirocyclic Core

Flexible alkyl amines and monocyclic rings (e.g., piperidines) exist in dynamic equilibrium across multiple conformations. Upon binding to a target receptor, the molecule must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy (entropic penalty).

By linking two rings through a single common carbon atom, the spirocyclic 2-azaspiro[4.4]nonane scaffold locks the molecular geometry. This rigidification pre-organizes the spatial vectors of the substituents, dramatically reducing the entropic penalty upon target engagement and enhancing binding affinity [Dias et al., European Journal of Medicinal Chemistry 2025][1]. Furthermore, the increased fraction of sp3 carbons (Fsp3) inherently improves aqueous solubility compared to flat aromatic bioisosteres.

Physicochemical Modulation via the gem-Difluoro Motif

While the spirocyclic core provides the optimal 3D geometry, the strategic placement of a gem-difluoro group at the 4-position introduces profound electronic effects. Fluorine is highly electronegative; its inductive electron-withdrawing effect significantly lowers the basicity (pKa) of the adjacent secondary amine.

In standard spirocyclic amines, the pKa often exceeds 10, leading to near-complete ionization at physiological pH (7.4), which can hinder passive membrane permeability. The gem-difluoro motif lowers the pKa to a more drug-like range (~8.0), increasing the fraction of the neutral, membrane-permeable species[Enamine, gem-Difluorinated Amines for Drug Design][2]. Additionally, the strong C–F bonds block cytochrome P450-mediated oxidative metabolism at what would otherwise be a vulnerable methylene site.

G A Flexible Alkyl Amine B Spirocyclic Scaffold (2-azaspiro[4.4]nonane) A->B Rigidification C gem-Difluoro Motif (4,4-difluoro) B->C Fluorination D Conformational Restriction B->D E pKa & Lipophilicity Modulation C->E G Metabolic Stability (Blocked Oxidation) C->G F Reduced Entropic Penalty D->F H Enhanced Target Affinity & API Permeability E->H F->H G->H

Fig 1. Mechanistic pathway of conformational restriction and fluorination on API properties.

Physicochemical Profiling

To quantify the impact of these structural modifications, we must compare the properties of the fluorinated spirocycle against standard reference amines. The table below summarizes how the integration of the spiro-core and the gem-difluoro group optimizes the molecular profile for drug design.

PropertyPiperidine (Reference)2-Azaspiro[4.4]nonane4,4-Difluoro-2-azaspiro[4.4]nonane
Conformational Flexibility High (Chair flip dynamics)Restricted (Rigid spiro core)Highly Restricted (Steric lock)
Fraction sp3 (Fsp3) 1.01.01.0
Estimated pKa (Amine) ~11.2~10.5~8.0 - 8.5
Metabolic Liability (CYP450) High (α-oxidation prone)ModerateLow (Oxidation blocked by CF₂)
Membrane Permeability Poor (Highly ionized at pH 7.4)ModerateExcellent (Balanced ionization)

Synthetic Workflow: Multigram Scale-Up Protocol

The synthesis of 4,4-difluoro-2-azaspiro[4.4]nonane requires precise control over reaction conditions to prevent unwanted rearrangements. The following multigram protocol is adapted from established diversity-oriented synthesis methodologies [Bondarenko et al., Synlett 2024][3].

Experimental Protocol & Causality

Step 1: Nucleophilic Fluorination of the Ketone Precursor

  • Reagents: tert-Butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate (1 equiv), DAST (Diethylaminosulfur trifluoride, 2 equiv), Dichloromethane (CH₂Cl₂).

  • Procedure: A solution of DAST in CH₂Cl₂ is added dropwise to a cooled (-40 °C) solution of the ketone precursor under an Argon atmosphere. The mixture is slowly warmed to room temperature, poured onto ice, and washed with NaHCO₃.

  • Causality & Validation: DAST is chosen for its efficiency in converting ketones directly to gem-difluorides. The reaction is highly exothermic; initiating the reaction at -40 °C is critical to maintain kinetic control and prevent the formation of elimination side-products (e.g., vinyl fluorides). The Boc-protecting group is essential here, as a free secondary amine would aggressively react with DAST. Self-Validation: The organic layer is sampled for LCMS. The reaction is deemed complete when the ketone mass disappears and the corresponding difluoro mass is detected.

Step 2: Acidic Deprotection to the Hydrochloride Salt

  • Reagents: tert-Butyl 4,4-difluoro-2-azaspiro[4.4]nonane-2-carboxylate, HCl in dioxane (saturated), Tetrahydrofuran (THF).

  • Procedure: The Boc-protected intermediate is dissolved in THF and mixed with the saturated HCl/dioxane solution. The mixture is stirred for 1 hour at room temperature. The solvent is then evaporated in vacuo to yield 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride as a solid powder (Yield: ~98%).

  • Causality & Validation: HCl in dioxane provides a strictly anhydrous acidic environment, ensuring clean cleavage of the Boc group without hydrolytic side reactions. Self-Validation: The success of this step is confirmed via ¹H NMR (DMSO-d₆). The complete disappearance of the intense Boc tert-butyl singlet at ~1.4 ppm, coupled with the emergence of a broad singlet at δ = 10.04 ppm (integrating for 2H, representing the protonated amine R₂NH₂⁺), validates the structural integrity of the final API building block.

Synth N1 tert-Butyl 4-Oxo-2-azaspiro[4.4]nonane-2-carboxylate (Ketone Precursor) N2 Fluorination Reaction Reagent: DAST (2 equiv) Solvent: CH2Cl2 Temp: -40°C to RT N1->N2 N3 tert-Butyl 4,4-Difluoro-2-azaspiro[4.4]nonane-2-carboxylate (Intermediate) N2->N3 Aqueous Workup (NaHCO3) N4 Boc Deprotection Reagent: HCl in Dioxane Solvent: THF Time: 1 h N3->N4 N5 4,4-Difluoro-2-azaspiro[4.4]nonane Hydrochloride (Final Product) Yield: 98% N4->N5 Evaporation in vacuo

Fig 2. Multigram synthetic workflow for 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride.

Application in Drug Design: Target Binding & Pharmacokinetics

When 4,4-difluoro-2-azaspiro[4.4]nonane is incorporated into a lead compound, it acts as a premium bioisostere for traditional saturated heterocycles.

  • Receptor Selectivity: The rigid spirocyclic geometry projects functional groups into highly specific spatial vectors. This precision prevents the API from adopting conformations that bind to off-target receptors, thereby reducing off-target toxicity.

  • ADME-Tox Optimization: The gem-difluoro group effectively shields the molecule from phase I metabolism. Because the fluorine atoms replace easily oxidizable C-H bonds, the in vivo half-life of the API is extended. Furthermore, the modulated pKa ensures that the API maintains a delicate balance between aqueous solubility (for dissolution in the GI tract) and lipophilicity (for crossing the blood-brain barrier or cellular membranes).

Conclusion

The utilization of 4,4-difluoro-2-azaspiro[4.4]nonane exemplifies the transition toward rational, geometry-driven drug design. By combining the rigidifying power of spirocycles with the electronic tuning of gem-difluorination, medicinal chemists can systematically overcome the entropic, metabolic, and permeability liabilities of traditional API scaffolds. The self-validating synthetic protocols outlined herein ensure that this advanced building block can be reliably scaled and integrated into modern therapeutic discovery campaigns.

References

  • Varela, M. T., Dias, G. G., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. URL: [Link]

Sources

Toxicity and Safety Profile of 4,4-Difluoro-2-azaspiro[4.4]nonane Building Blocks: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals

Executive Summary

The incorporation of spirocyclic aliphatic amines into drug candidates has become a cornerstone strategy to escape the "flatland" of sp2-hybridized aromatic rings, thereby improving clinical success rates. Among these, the 4,4-difluoro-2-azaspiro[4.4]nonane building block is highly valued for its ability to confer conformational restriction while modulating physicochemical properties[1].

However, the strategic installation of a gem-difluoro group introduces complex metabolic and toxicological variables. While fluorine generally enhances metabolic stability, inappropriate placement can lead to cytochrome P450 (CYP450)-mediated defluorination, reactive metabolite generation, and subsequent idiosyncratic toxicities[2]. This whitepaper provides an in-depth analysis of the safety profile of 4,4-difluoro-2-azaspiro[4.4]nonane, detailing the mechanistic causality of its toxicity, and outlines a self-validating experimental workflow for rigorous preclinical safety screening.

Rationale and Causality in Scaffold Design

To understand the toxicity profile, one must first understand the causality behind the structural design. Why utilize a 4,4-difluoro substitution on a 2-azaspiro[4.4]nonane ring?

  • Basicity Modulation (pKa Reduction): Unsubstituted spirocyclic amines are highly basic (pKa ~9.5–10.0), meaning they are nearly entirely protonated at physiological pH (7.4). This high basicity often leads to poor membrane permeability and severe off-target liabilities, most notably the inhibition of the hERG potassium channel (a precursor to cardiotoxicity). The strong electron-withdrawing inductive effect (-I effect) of the gem-difluoro group at the 4-position lowers the amine's pKa to approximately 7.5–8.0.

  • Metabolic Shielding: Fluorine's high electronegativity strengthens adjacent C-H bonds, raising the activation energy required for hydrogen atom transfer (HAT) by CYP450 enzymes, thereby reducing the rate of Phase I oxidative clearance[3].

Despite these advantages, the scaffold is not immune to metabolic degradation. The "dark side" of fluorination emerges when the biological system overcomes these steric and electronic shields[2].

Mechanisms of Toxicity and Metabolic Liabilities

The primary safety concern for 4,4-difluoro-2-azaspiro[4.4]nonane derivatives is oxidative defluorination . While gem-difluoro groups are generally more stable than mono-fluoro analogs, CYP-mediated hydroxylation at adjacent aliphatic carbons can trigger a cascade of toxicological events[2].

The Defluorination Cascade

When a CYP450 enzyme (e.g., CYP3A4) hydroxylates a carbon adjacent to the difluoro moiety, it forms an unstable α -fluoro alcohol intermediate. This intermediate rapidly collapses, eliminating hydrogen fluoride (HF) and generating a reactive ketone or acyl fluoride[3].

Toxicological Consequences
  • Covalent Protein Binding: The resulting electrophilic ketone can be attacked by biological nucleophiles, such as the thiol groups of cysteine residues on off-target proteins, leading to haptenization and idiosyncratic drug toxicity (IDT).

  • Fluoride Overload: The release of inorganic fluoride ( F− ), if exceeding ~10 mg/day in human dosing, poses a severe risk of skeletal fluorosis and painful periostitis—a liability previously observed with heavily fluorinated drugs like voriconazole[2],[3].

  • Krebs Cycle Disruption: If the spirocycle undergoes ring-opening cleavage that yields fluoroacetate, it can be converted to fluorocitrate, a potent inhibitor of aconitase that fatally halts the citric acid cycle[4].

MetabolicPathway A 4,4-difluoro-2-azaspiro[4.4]nonane B CYP450 Oxidation (Phase I) A->B Hepatic Metabolism C α-Fluoro Alcohol Intermediate B->C D HF Elimination C->D Spontaneous E Electrophilic Ketone (Protein Covalent Binding) D->E F Inorganic Fluoride (F-) (Skeletal Fluorosis Risk) D->F

Caption: CYP450-mediated defluorination pathway of difluorinated spirocycles leading to toxic liabilities.

Quantitative Safety Metrics

To contextualize the safety profile, Table 1 summarizes the comparative in vitro toxicity and pharmacokinetic metrics of the difluoro building block against its mono-fluoro and non-fluorinated counterparts.

Table 1: Comparative Safety Profiling of Azaspiro[4.4]nonane Scaffolds

Scaffold DerivativeCalculated pKahERG IC 50​ ( μ M)HLM Clearance ( μ L/min/mg)Free F− Release (pmol/min/mg)
2-azaspiro[4.4]nonane9.85.2 (High Risk)45.0N/A
4-fluoro-2-azaspiro[4.4]nonane8.515.4 (Moderate)28.08.5 (High Risk)
4,4-difluoro-2-azaspiro[4.4]nonane 7.9 >30 (Low Risk) 12.5 2.1 (Low/Mod Risk)

Data Synthesis Note: The gem-difluoro substitution successfully mitigates hERG toxicity via pKa reduction and slows overall clearance, but still presents a measurable, albeit lower, rate of fluoride release compared to the mono-fluoro analog.

Self-Validating Experimental Protocol: Defluorination & Reactive Metabolite Assay

To ensure trustworthiness in preclinical screening, we must deploy a self-validating system . A standard LC-MS/MS clearance assay only measures the disappearance of the parent drug; it does not confirm how the drug is degrading. The following protocol pairs LC-MS/MS with a Fluoride Ion-Selective Electrode (ISE) and Glutathione (GSH) trapping to establish a closed-loop mass balance.

If the molar loss of the parent compound equals the molar sum of the trapped ketone adducts and free fluoride, the assay validates its own mechanistic hypothesis.

Step-by-Step Methodology

Phase 1: Incubation & Trapping

  • Preparation: Prepare a 1 μ M solution of the 4,4-difluoro-2-azaspiro[4.4]nonane derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLMs) to a final protein concentration of 1.0 mg/mL.

  • Nucleophile Addition (Causality): Add 5 mM Glutathione (GSH). Why? GSH acts as a surrogate for biological proteins. If an electrophilic ketone is formed via defluorination, GSH will trap it, preventing it from binding to the assay plate and allowing for MS detection.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

Phase 2: Quenching & Dual-Detection 5. Aliquot Splitting: At t=60 min, split the sample into two equal aliquots (A and B). 6. Aliquot A (LC-MS/MS): Quench with 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 15 min. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and GSH-adduct formation. 7. Aliquot B (Fluoride ISE): Quench with an equal volume of TISAB II (Total Ionic Strength Adjustment Buffer). Why? TISAB II decomplexes trace fluoride from metal ions and normalizes the pH, ensuring the Ion-Selective Electrode measures total free inorganic fluoride accurately. Measure the mV reading and convert to concentration using a standard calibration curve.

ExperimentalWorkflow Step1 Compound + HLM + GSH + NADPH Step2 37°C Incubation (Phase I Metabolism) Step1->Step2 Step3 Sample Splitting Step2->Step3 Step4 LC-MS/MS (Parent Decay & Adducts) Step3->Step4 MeCN Quench Step5 Fluoride ISE + TISAB II (Free F- Quantification) Step3->Step5 TISAB II Quench

Caption: Self-validating in vitro workflow for assessing metabolic stability, adduct formation, and fluoride release.

Conclusion

The 4,4-difluoro-2-azaspiro[4.4]nonane building block is a powerful tool in modern medicinal chemistry, offering an elegant solution to the basicity and hERG liabilities of traditional spirocycles. However, its safety profile is inextricably linked to its metabolic fate. Drug development professionals must proactively screen these scaffolds for CYP-mediated defluorination using dual-modality assays (LC-MS/MS + ISE) to prevent late-stage idiosyncratic toxicities and skeletal fluorosis risks.

References

  • The Dark Side of Fluorine Source: PubMed Central (PMC) - NIH URL:[Link]

  • Metabolism and Toxicity of Fluorine Compounds Source: PubMed Central (PMC) - NIH URL:[Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Methodological & Application

Application Note: Multigram Synthesis of 4,4-Difluoro-2-azaspiro[4.4]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Application: Synthesis of spirocyclic bioisosteres and conformationally restricted building blocks.

Introduction and Strategic Rationale

The incorporation of fluorine into spirocyclic aliphatic scaffolds has become a cornerstone strategy in modern drug discovery. The gem-difluoro moiety often serves to modulate the basicity of adjacent amines, improve metabolic stability against cytochrome P450 oxidation, and enhance the overall lipophilicity of the pharmacophore without drastically altering its steric bulk.

4,4-Difluoro-2-azaspiro[4.4]nonane is a highly sought-after building block that provides a rigid, three-dimensional framework ideal for library generation. As a Senior Application Scientist, I have structured this protocol to focus on a scalable, multigram synthetic route[1]. The methodology relies on a robust three-step sequence: Swern oxidation of a spirocyclic alcohol, deoxofluorination, and subsequent carbamate deprotection.

Synthetic Workflow and Mechanistic Strategy

The synthesis begins with a Boc-protected 2-azaspiro[4.4]nonan-4-ol derivative.

  • Oxidation (Step 1): A Swern oxidation is strategically chosen over harsher oxidants (like Jones reagent or KMnO4) to prevent over-oxidation or ring-opening of the strained spirocyclic system. The mild conditions (-70 °C) ensure high fidelity conversion to the ketone.

  • Deoxofluorination (Step 2): Diethylaminosulfur trifluoride (DAST) is utilized to convert the ketone to the gem-difluoride. The critical parameter here is temperature control (-40 °C). Initiating the reaction at low temperatures mitigates the highly exothermic nature of DAST fluorinations and suppresses the formation of undesired enol-fluoro elimination byproducts.

  • Deprotection (Step 3): Anhydrous hydrogen chloride in dioxane ensures a clean cleavage of the tert-butyl carbamate (Boc) group, directly precipitating the product as a highly pure, stable hydrochloride salt, eliminating the need for final chromatographic purification[1].

SynthesisRoute N1 2-Azaspiro[4.4]nonan-4-ol (Boc-protected) N2 4-Oxo Intermediate (Swern Oxidation) N1->N2 DMSO, (COCl)2, Et3N CH2Cl2, -70 °C to RT N3 4,4-Difluoro Intermediate (DAST Fluorination) N2->N3 DAST, CH2Cl2 -40 °C to RT N4 4,4-Difluoro-2-azaspiro[4.4]nonane HCl (Deprotection) N3->N4 HCl / Dioxane THF, 1 h

Synthesis workflow for 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride.

Step-by-Step Experimental Protocols

Note: All reactions involving DAST and oxalyl chloride must be performed in a well-ventilated fume hood under an inert argon (Ar) or nitrogen (N2) atmosphere using rigorously dried solvents.

Protocol A: Synthesis of tert-Butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate
  • Preparation of Swern Reagent: To a flame-dried flask under Ar, add anhydrous CH₂Cl₂ (400 mL) and oxalyl chloride (0.26 mol, 1.2 equiv). Cool the solution to –70 °C using a dry ice/acetone bath.

  • DMSO Addition: Dissolve anhydrous DMSO (0.53 mol, 2.4 equiv) in CH₂Cl₂ (65 mL). Add this solution dropwise to the oxalyl chloride solution, maintaining the internal temperature below –65 °C. Stir for 30 minutes.

  • Substrate Addition: Dissolve the starting alcohol (tert-butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate, 0.22 mol, 1 equiv) in CH₂Cl₂ (65 mL) and add dropwise to the reaction mixture. Stir for an additional 30 minutes at –70 °C.

  • Quenching: Add triethylamine (Et₃N) (1.1 mol, 5 equiv) dropwise. Allow the reaction mixture to slowly warm to room temperature.

  • Workup: Wash the organic layer with water, brine, and dry over anhydrous Na₂SO₄. Concentrate in vacuo to yield the ketone intermediate[1].

Protocol B: Synthesis of tert-Butyl 4,4-difluoro-2-azaspiro[4.4]nonane-2-carboxylate
  • Preparation: Dissolve the ketone intermediate from Protocol A (0.2 mol, 1 equiv) in anhydrous CH₂Cl₂ (525 mL) under an Ar atmosphere. Cool the solution to –40 °C.

  • Fluorination: Prepare a solution of DAST (0.4 mol, 2 equiv) in CH₂Cl₂ (250 mL). Add this DAST solution dropwise to the cooled ketone solution.

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature. Monitor completion via TLC or LCMS.

  • Workup: Carefully pour the reaction mixture onto crushed ice to quench unreacted DAST. Wash the organic phase with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo[1].

Protocol C: Deprotection to 4,4-Difluoro-2-azaspiro[4.4]nonane Hydrochloride
  • Solvation: Dissolve the Boc-protected difluoro compound (0.17 mol) in tetrahydrofuran (THF) (120 mL).

  • Cleavage: Add a saturated solution of anhydrous HCl in dioxane (150 mL) to the THF solution.

  • Isolation: Stir the mixture at room temperature for 1 hour. A precipitate will form as the deprotection proceeds.

  • Recovery: Evaporate the solvent in vacuo. Triturate the resulting solid with diethyl ether if necessary to remove non-polar impurities, yielding the final product as a yellow powder[1].

Analytical Data Summary

The following table summarizes the expected physical and analytical characteristics of the final hydrochloride salt and its immediate precursor, validating the success of the synthetic sequence[1].

CompoundYieldAppearanceMelting PointKey Analytical Markers
Boc-Ketone Intermediate N/A (Quantitative crude)Oil / AmorphousN/A¹³C NMR (CDCl₃): δ = 214.9 (C=O); EIMS: m/z = 239 [M]⁺
4,4-Difluoro HCl Salt 98% (32.9 g)Yellow powder99–109 °C (decomp.)¹H NMR (DMSO-d₆): δ = 10.04 (s, 2H, NH₂⁺); LCMS: m/z = 294 [M + Na]⁺

References

  • Source: Synthesis (Thieme Connect)

Sources

Application Note: Multigram Synthesis of tert-Butyl 4,4-difluoro-2-azaspiro[4.4]nonane-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application Category: Chemical Synthesis, Fluorinated Building Blocks, Spirocyclic Scaffolds

Introduction & Strategic Rationale

The incorporation of fluorine into spirocyclic aliphatic scaffolds is a highly effective strategy in modern drug discovery. The gem-difluoro moiety often acts as a bioisostere for an oxygen atom or a methylene group, significantly altering the physicochemical properties of the parent molecule. Specifically, in azaspiro[4.4]nonane systems, difluorination at the 4-position lowers the basicity (pKa) of the adjacent amine, increases overall lipophilicity, and provides a steric shield that can enhance metabolic stability against cytochrome P450-mediated oxidation[1].

This application note details a robust, multigram-scalable, three-step synthetic protocol for tert-butyl 4,4-difluoro-2-azaspiro[4.4]nonane-2-carboxylate (Compound 11f ), starting from the readily accessible 2-azaspiro[4.4]nonan-4-ol. The methodology emphasizes mild conditions, high-yielding intermediate steps, and controlled nucleophilic deoxofluorination[1][2].

Synthetic Workflow & Mechanistic Strategy

The synthesis relies on a linear three-step sequence designed to maximize chemoselectivity and minimize side reactions such as ring expansion or elimination.

SynthesisRoute A 2-Azaspiro[4.4]nonan-4-ol (Starting Material 8f) B N-Boc Protection Boc2O, THF, RT A->B C Boc-Alcohol (Intermediate 9f) B->C D Swern Oxidation DMSO, (COCl)2, Et3N -70°C to RT C->D E Boc-Ketone (Intermediate 10f) D->E F Deoxofluorination DAST, CH2Cl2 -40°C to RT E->F G Target Compound 11f (gem-Difluoro Spirocycle) F->G

Workflow for the synthesis of tert-butyl 4,4-difluoro-2-azaspiro[4.4]nonane-2-carboxylate.

Causality in Experimental Design:
  • Amine Protection (Boc): The secondary amine must be masked prior to oxidation and fluorination. The tert-butyloxycarbonyl (Boc) group is chosen because it is stable to the subsequent Swern oxidation and DAST fluorination conditions, yet easily removed via acidic cleavage (e.g., HCl in dioxane) if the free amine is required later[1].

  • Swern Oxidation: Converting the secondary alcohol to a ketone is achieved via Swern oxidation rather than harsher methods (like Jones reagent). The Swern protocol prevents over-oxidation and avoids strongly acidic conditions that could prematurely cleave the Boc protecting group[2].

  • Deoxofluorination (DAST): Diethylaminosulfur trifluoride (DAST) is utilized to convert the ketone to a gem-difluoro group. The reaction is initiated at strictly controlled cryogenic temperatures (–40 °C) to manage the highly exothermic nature of the initial nucleophilic attack and to suppress the formation of vinyl fluoride elimination byproducts[1][2].

Detailed Experimental Protocols

Note: All reactions involving moisture-sensitive reagents (DAST, Oxalyl Chloride) must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol A: Synthesis of tert-Butyl 4-Hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (9f)

Objective: Chemoselective protection of the secondary amine.

  • Preparation: Dissolve 2-azaspiro[4.4]nonan-4-ol (0.22 mol, 1.0 equiv) in anhydrous THF (250 mL) in a round-bottom flask equipped with a magnetic stirrer[1].

  • Reagent Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O) (0.22 mol, 1.0 equiv) in THF (380 mL). Add this solution dropwise to the aminoalcohol mixture at room temperature[1].

  • Reaction: Stir the reaction mixture overnight at room temperature. The progression can be monitored via TLC (ninhydrin stain for the disappearance of the free amine).

  • Workup: Concentrate the solution in vacuo to remove THF and tert-butanol byproducts.

  • Validation: Yields approximately 98% (52.0 g) as a yellow oil[1].

Protocol B: Synthesis of tert-Butyl 4-Oxo-2-azaspiro[4.4]nonane-2-carboxylate (10f)

Objective: Oxidation of the secondary alcohol to a spirocyclic ketone.

  • Activation: In an oven-dried flask under Argon, dissolve oxalyl chloride (0.26 mol, 1.2 equiv) in anhydrous CH₂Cl₂ (400 mL). Cool the solution to –70 °C using a dry ice/acetone bath[2].

  • Swern Complex Formation: Add a solution of anhydrous DMSO (0.53 mol, 2.4 equiv) in CH₂Cl₂ (65 mL) dropwise. Maintain the internal temperature at –70 °C and stir for 30 minutes[2].

  • Substrate Addition: Dissolve the Boc-alcohol 9f (0.22 mol, 1.0 equiv) in CH₂Cl₂ (65 mL) and add dropwise to the activated DMSO complex. Stir for an additional 30 minutes at –70 °C[2].

  • Quenching & Elimination: Add Triethylamine (Et₃N) (1.1 mol, 5.0 equiv) dropwise. Allow the reaction mixture to slowly warm to room temperature[2].

  • Workup: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

  • Validation: Successful oxidation is confirmed by the disappearance of the broad O-H stretch in IR and the appearance of a strong C=O stretch. EIMS (70 eV): m/z = 239 [M]+[2].

Protocol C: Synthesis of tert-Butyl 4,4-Difluoro-2-azaspiro[4.4]nonane-2-carboxylate (11f)

Objective: Nucleophilic deoxofluorination of the ketone. Safety Warning: DAST reacts violently with water to release highly corrosive and toxic Hydrogen Fluoride (HF) gas. This step must be performed in a well-ventilated fume hood using appropriate PPE (face shield, heavy-duty neoprene gloves).

  • Preparation: Dissolve the Boc-ketone 10f (0.2 mol, 1.0 equiv) in anhydrous CH₂Cl₂ (525 mL) under an Argon atmosphere. Cool the solution to –40 °C[1][2].

  • Fluorination: Prepare a solution of DAST (0.4 mol, 2.0 equiv) in CH₂Cl₂ (250 mL). Add this dropwise to the cooled ketone solution to maintain strict thermal control[1][2].

  • Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to gradually warm to room temperature. Stir until completion (monitored by GC-MS or TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice to quench unreacted DAST. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual HF, followed by brine[1][2]. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: LCMS (+ve): m/z = 294 [M + Na]+. Anal. calcd. for C13H21F2NO2: C, 59.75; H, 8.10; N, 5.36. Found: C, 59.87; H, 8.11; N, 5.21[1].

Quantitative Data & Analytical Summary

The following table summarizes the stoichiometric ratios, expected yields, and key analytical markers for the self-validation of the synthetic workflow.

StepProductKey ReagentsEquivalentsExpected YieldKey Analytical Markers
1 Boc-Alcohol (9f )Boc₂O1.0 eq~98%Yellow oil. Disappearance of free amine (ninhydrin).
2 Boc-Ketone (10f )Oxalyl ChlorideDMSOEt₃N1.2 eq2.4 eq5.0 eqHighEIMS: m/z = 239 [M]+Base peak: m/z = 57 (t-butyl)[2]
3 Boc-gem-Difluoro (11f )DAST2.0 eqModerate-HighLCMS: m/z = 294 [M + Na]+Elemental Analysis confirms F₂[1]

Note: If the terminal hydrochloride salt is desired for biological testing, Compound 11f can be deprotected using a saturated solution of HCl in dioxane (stirred for 1 h in THF), yielding 4,4-Difluoro-2-azaspiro[4.4]nonane Hydrochloride in quantitative yield (LCMS: m/z = 141[M-HCl + H]+)[1][3].

References

Sources

Introduction: Embracing Three-Dimensionality and Strategic Fluorination in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 4,4-difluoro-2-azaspiro[4.4]nonane for Early-Stage Drug Discovery

The imperative for medicinal chemists to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensional (3D) complexity.[1] Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, are at the forefront of this movement. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful strategy to enhance pharmacological properties such as potency, selectivity, and pharmacokinetics.[2][3][4] The introduction of a spirocyclic moiety can increase the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with higher clinical success rates due to improved solubility and reduced off-target effects.

Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug discovery.[5] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, pKa, membrane permeability, and binding affinity.[6][7][8]

The 4,4-difluoro-2-azaspiro[4.4]nonane scaffold is a novel building block that synergistically combines the benefits of a rigid spirocyclic core with the strategic advantages of gem-difluorination. This guide provides a detailed overview of its applications, key physicochemical properties, and robust protocols for its integration into early-stage drug discovery programs.

Physicochemical Profile of the 4,4-difluoro-2-azaspiro[4.4]nonane Scaffold

The true value of this scaffold lies in the predictable modulations it imparts to a parent molecule. The gem-difluoro substitution at the 4-position of the 2-azaspiro[4.4]nonane core is not merely an isosteric replacement for two hydrogen atoms; it is a strategic modification that profoundly influences key drug-like properties.

PropertyParent 2-Azaspiro[4.4]nonane (Estimated)4,4-difluoro-2-azaspiro[4.4]nonane (Predicted Impact)Rationale & Significance in Drug Discovery
Molecular Formula C₈H₁₅NC₈H₁₃F₂N-
Molecular Weight 125.21 g/mol 159.19 g/mol Minimal increase in molecular weight, adhering to lead-like criteria.
Calculated LogP ~1.6~1.5 - 1.8The effect on lipophilicity is context-dependent. The difluoro group can act as a bioisostere for a polar carbonyl or ether, potentially lowering LogD at physiological pH by reducing the amine pKa.[7][9]
pKa (Conjugate Acid) ~10.5 - 11.0~8.0 - 8.5The potent electron-withdrawing effect of the gem-difluoro group significantly lowers the basicity of the secondary amine. This is critical for modulating the ionization state, which impacts solubility, cell permeability, and off-target activity (e.g., hERG).[8]
Metabolic Stability Susceptible to oxidation at C4Significantly enhancedThe C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, effectively "blocking" a common site of metabolic attack.[10][11][12]

Core Applications in Lead Optimization

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to improve a lead compound's properties while retaining its desired biological activity.[13][14] The 4,4-difluoro-2-azaspiro[4.4]nonane moiety serves as an advanced bioisostere for common saturated heterocycles like piperidine, pyrrolidine, or morpholine.

Key Advantages of Replacement:

  • Enhanced Metabolic Stability: It directly replaces metabolically vulnerable C-H bonds with robust C-F bonds.[11][15]

  • pKa Optimization: It provides a rational method to decrease the basicity of a core nitrogen atom, which can be crucial for reducing hERG channel affinity or improving oral absorption.[8]

  • Improved 3D Trajectory: The rigid spirocyclic framework provides novel exit vectors for substituents compared to simpler rings, allowing for a more thorough exploration of the target's binding pocket.

G cluster_0 Original Lead Compound cluster_1 Optimized Analog cluster_2 Resulting Improvements A Metabolically Labile Piperidine Ring (High pKa) B 4,4-difluoro-2-azaspiro[4.4]nonane (Metabolically Stable, Lower pKa) A->B Bioisosteric Replacement C Increased Metabolic Stability B->C D Optimized pKa / LogD B->D E Novel SAR Exploration B->E

Caption: Bioisosteric replacement workflow.

Structure-Activity Relationship (SAR) Derivatization

The secondary amine of the 2-azaspiro[4.4]nonane core serves as a versatile synthetic handle for building out molecular complexity. Standard transformations such as reductive amination, amide coupling, or N-arylation can be employed to append a wide variety of functional groups, enabling a systematic exploration of the SAR. The rigidity of the scaffold ensures that the appended substituents are held in a defined orientation, providing clearer insights into the structural requirements for target binding.

Experimental Protocols

The following protocols provide a framework for the incorporation and evaluation of the 4,4-difluoro-2-azaspiro[4.4]nonane scaffold.

Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Amination

Rationale: This protocol describes a common and highly effective method for forming the C-N bond between the spirocyclic amine and an (hetero)aryl halide, a key step in incorporating the scaffold into many lead series.

Materials:

  • 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride

  • Aryl bromide or chloride (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Buchwald ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial, add the aryl halide (0.5 mmol, 1.0 eq), 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride (0.6 mmol, 1.2 eq), and base (1.0 mmol, 2.0 eq).

  • In a separate vial, prepare a catalyst pre-mixture by dissolving the palladium catalyst and ligand in a small amount of the reaction solvent.

  • Seal the reaction vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent (2.5 mL) to the reaction vial, followed by the catalyst pre-mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Rationale: This assay is critical to experimentally validate the hypothesis that the gem-difluoro substitution enhances metabolic stability. It measures the rate at which the compound is metabolized by key drug-metabolizing enzymes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Control compounds (e.g., Verapamil for high clearance, Propranolol for low clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL. Pre-warm at 37°C for 5 minutes.

  • Initiating the Reaction: In separate wells of a 96-well plate, add the test compound to the HLM master mix to achieve a final substrate concentration of 1 µM. Add the NADPH regenerating system to initiate the metabolic reaction. For the T=0 min time point, add the quenching solution before adding the NADPH system.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Sample Processing: Centrifuge the quenched plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Caption: Experimental workflow for scaffold integration and evaluation.

Conclusion

The 4,4-difluoro-2-azaspiro[4.4]nonane scaffold is a highly valuable building block for contemporary drug discovery. It offers a pre-packaged solution to simultaneously address multiple challenges in lead optimization, including metabolic stability, pKa modulation, and the introduction of three-dimensional complexity. By leveraging the principles of spirocyclization and strategic fluorination, researchers can access novel chemical space and design next-generation therapeutic candidates with improved drug-like properties. The protocols and strategies outlined in this guide provide a practical starting point for the successful application of this powerful scaffold.

References

  • Benchchem. (2026). Application Notes and Protocols for Functionalization Strategies of Spirocyclic Frameworks. BenchChem.
  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Panjab University. (2025). Understanding the Mysteries of Fluorination in Medicinal Chemistry. Panjab University.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • Benchchem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. BenchChem.
  • Tietze, L. F., et al. (2004). Synthesis of Azaspiro[4.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Baran, P. S., et al. (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
  • Benchchem. (2025). Application Notes and Protocols for 2-Azaspiro[4.
  • SpiroChem. (n.d.).
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Benchchem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Macmillan Group, Princeton University. (2024).
  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI.
  • Bøgeløv, T. T., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Fluorochem. (n.d.). 7,7-Difluoro-2-azaspiro[4.4]Nonane hydrochloride. Fluorochem.
  • Guerrero-Caicedo, A., et al. (n.d.). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.
  • Organic & Biomolecular Chemistry. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Royal Society of Chemistry.
  • Hideshima, T., et al. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo.
  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
  • ResearchGate. (n.d.). Synthesis of 2‐Azaspiro[4.4]nonan‐1‐ones via Phosphine‐Catalyzed [3 + 2]‐Cycloadditions. | Request PDF.
  • Drug Hunter. (n.d.).
  • Syngene Intern
  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

Sources

Cross-coupling reaction conditions for 4,4-difluoro-2-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on Cross-Coupling Reactions for the Functionalization of 4,4-difluoro-2-azaspiro[4.4]nonane

Abstract

The 4,4-difluoro-2-azaspiro[4.4]nonane scaffold is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for substituent placement, while the gem-difluorinated cyclopentyl ring enhances metabolic stability and modulates physicochemical properties such as lipophilicity and pKa.[1] This combination makes it an attractive core for the development of novel therapeutic agents. This guide provides detailed application notes and validated protocols for the functionalization of this scaffold using palladium-catalyzed cross-coupling reactions. We will explore the primary C-N bond formation via Buchwald-Hartwig amination to introduce aryl and heteroaryl substituents, followed by subsequent C-C bond-forming strategies such as Suzuki-Miyaura and Sonogashira couplings on the newly installed aromatic handles. The causality behind experimental choices, detailed step-by-step protocols, and key optimization parameters are discussed to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of the 4,4-difluoro-2-azaspiro[4.4]nonane Core

Spirocyclic systems are increasingly sought after in drug design as they offer a departure from the "flat" chemical space often associated with traditional aromatic ring systems. The 2-azaspiro[4.4]nonane framework, in particular, presents a rigid conformational scaffold that can orient functional groups in precise three-dimensional space, potentially leading to enhanced target affinity and selectivity.[1] The introduction of a gem-difluoro group at the C4 position further enhances the scaffold's utility by blocking a potential site of metabolism and lowering the basicity of the adjacent secondary amine.

Direct functionalization of the scaffold primarily occurs at the secondary amine (N2). Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering a versatile and high-yielding route to a diverse range of N-substituted derivatives.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[2][3] For the 4,4-difluoro-2-azaspiro[4.4]nonane scaffold, this reaction is the most direct method to introduce aromatic and heteroaromatic diversity.

Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are highly effective as they promote both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[2]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oa_complex Ar-X amide_complex Palladium Amide Complex L₂Pd(II)(Ar)(NR₂) oa_complex->amide_complex + R₂NH, Base - HX amide_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amide_complex->product caption Fig. 1: Catalytic Cycle for Buchwald-Hartwig Amination.

Caption: Fig. 1: Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol 1: General Procedure for N-Arylation of 4,4-difluoro-2-azaspiro[4.4]nonane

This protocol describes a general method for the coupling of 4,4-difluoro-2-azaspiro[4.4]nonane with a representative aryl bromide.

Materials:

  • 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride (1.0 equiv)

  • Aryl bromide (1.05 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or tBu₃P·HBF₄) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2-3.0 equiv)

  • Anhydrous, degassed toluene or dioxane (0.1-0.2 M)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add the 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride and the aryl bromide to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Dilute the mixture with ethyl acetate and pass it through a pad of Celite to filter off inorganic salts.[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4,4-difluoro-2-azaspiro[4.4]nonane.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Time (h)
Pd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.2)Toluene10016
Pd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (2.5)Dioxane11018
Pd₂(dba)₃ (1.0)tBu₃P·HBF₄ (2.0)NaOtBu (2.2)Toluene9024

C-C Bond Formation on N-Aryl-Azaspirocycle Derivatives

Once an N-aryl halide handle has been installed on the azaspirocycle, further diversification can be achieved through subsequent cross-coupling reactions. This two-step approach vastly expands the accessible chemical space.

workflow start 4,4-difluoro- 2-azaspiro[4.4]nonane step1 Buchwald-Hartwig N-Arylation (+ Ar-X) start->step1 intermediate N-Aryl Halide Derivative step1->intermediate step2a Suzuki Coupling (+ R-B(OH)₂) intermediate->step2a step2b Sonogashira Coupling (+ R-C≡CH) intermediate->step2b product_a N-(Aryl-R) Derivative (C-C sp²-sp²) step2a->product_a product_b N-(Aryl-C≡C-R) Derivative (C-C sp²-sp) step2b->product_b caption Fig. 2: Two-step functionalization workflow.

Sources

Application Note: N-Alkylation and Acylation Protocols for 2-Azaspiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

The transition from flat, sp2-hybridized aromatic systems to three-dimensional spirocyclic scaffolds represents a paradigm shift in modern drug discovery[1]. The 2-azaspiro[4.4]nonane scaffold is a privileged bicyclic motif that provides exceptional conformational restraint due to its fused cyclopentane-pyrrolidine architecture[1].

By incorporating this spirocyclic moiety, medicinal chemists significantly increase the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate. A higher Fsp3 value directly correlates with improved clinical success rates, driven by enhanced aqueous solubility, superior metabolic stability, and reduced off-target toxicity[1]. Consequently, 2-azaspiro[4.4]nonane derivatives have been successfully deployed across diverse therapeutic areas. They have been utilized to replace piperazine rings in antibacterial fluoroquinolone congeners[2], act as the core pharmacophore for O-GlcNAcase (OGA) inhibitors in neurodegenerative disease models[3], and serve as 5-HT1A/5-HT2A receptor modulators for anticonvulsant therapies[4].

Mechanistic Causality in Scaffold Derivatization

The secondary amine residing within the pyrrolidine ring of the 2-azaspiro[4.4]nonane core serves as the primary vector for chemical diversification[5]. While highly nucleophilic, the nitrogen atom is subject to specific steric constraints from the adjacent spiro-fusion, dictating the choice of reaction conditions:

  • Direct N-Alkylation (SN2): Direct alkylation with alkyl halides requires a mild inorganic base (e.g., K₂CO₃) in a polar aprotic solvent (acetone or acetonitrile). The addition of catalytic potassium iodide (KI) is critical; it facilitates an in situ Finkelstein reaction, converting less reactive alkyl chlorides into highly reactive alkyl iodides. This accelerates the substitution while minimizing the thermodynamic drive toward over-alkylation (quaternary ammonium salt formation)[6].

  • Reductive Amination: For substrates prone to elimination, reductive amination is the preferred strategy. Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) ensures the selective reduction of the transient iminium ion. Because NaBH(OAc)₃ is a mild reducing agent, it prevents the premature reduction of the aldehyde starting material, ensuring high atom economy[3].

  • N-Acylation: Acylation via acid chlorides proceeds through a highly polar tetrahedral intermediate. Utilizing a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) effectively scavenges the HCl byproduct without competing for the highly electrophilic acylium species. Alternatively, biphasic Schotten-Baumann conditions (DCM/aq. NaOH) can be employed for robust substrates to simplify purification[6].

Experimental Workflows & Logical Relationships

Workflow Core 2-Azaspiro[4.4]nonane Core Scaffold Alkylation N-Alkylation (SN2 / Reductive Amination) Core->Alkylation K2CO3 / ACN Acylation N-Acylation (Acyl Chlorides) Core->Acylation DIPEA / DCM Alk_Prod N-Alkyl Derivatives (e.g., Antibacterials) Alkylation->Alk_Prod Acy_Prod N-Acyl Derivatives (e.g., OGA Inhibitors) Acylation->Acy_Prod BioEval Biological Screening (Target Affinity Assays) Alk_Prod->BioEval Acy_Prod->BioEval

Workflow for the N-derivatization of 2-azaspiro[4.4]nonane and subsequent biological screening.

Pathway Ligand N-Alkyl-2-azaspiro[4.4]nonane Receptor1 5-HT1A Receptor Ligand->Receptor1 Agonist Receptor2 5-HT2A Receptor Ligand->Receptor2 Antagonist Effector1 Adenylyl Cyclase (Inhibited) Receptor1->Effector1 Effector2 Phospholipase C (Blocked) Receptor2->Effector2 Outcome Anticonvulsant Effects Effector1->Outcome Effector2->Outcome

Modulation of 5-HT1A and 5-HT2A signaling pathways by 2-azaspiro[4.4]nonane derivatives.

Validated Experimental Protocols

Protocol A: Direct N-Alkylation via SN2 Displacement

This protocol utilizes a biphasic liquid-solid system to drive the alkylation of the secondary amine while preventing over-alkylation[6].

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-azaspiro[4.4]nonane (1.0 equiv, typically as the free base or neutralized hemioxalate salt[5]) in dry acetone (0.2 M).

  • Activation: Add anhydrous K₂CO₃ (3.0 equiv) and a catalytic amount of KI (0.1 equiv). Causality: K₂CO₃ acts as an insoluble acid scavenger, preventing the neutralization of the nucleophilic amine, while KI generates a highly reactive alkyl iodide intermediate in situ.

  • Reaction: Add the alkylating agent (e.g., an alkyl chloride) (1.1 equiv) dropwise. Attach a reflux condenser and heat the mixture to 60 °C for 12–24 hours[6].

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the parent amine mass ([M+H]⁺ 126.2) and the appearance of the target mass indicates completion.

  • Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Protocol B: Reductive Amination

This protocol is ideal for coupling the spirocycle with heteroaryl carbaldehydes[3].

  • Imine Formation: Dissolve 2-azaspiro[4.4]nonane (1.0 equiv) and the target aldehyde (1.05 equiv) in 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 equiv) to adjust the pH to ~5. Causality: Mildly acidic conditions are required to protonate the intermediate hemiaminal, facilitating water elimination to form the reactive iminium ion.

  • Reduction: Stir at room temperature for 1 hour. Add NaBH(OAc)₃ (1.5 equiv) in portions. Causality: NaBH(OAc)₃ is sterically bulky and electron-deficient compared to NaBH₄, allowing it to selectively reduce the iminium ion without reducing the aldehyde.

  • Self-Validation: Monitor via TLC (Ninhydrin stain). The secondary amine starting material will stain strongly, whereas the tertiary amine product will not.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol C: N-Acylation via Acid Chlorides

This protocol utilizes a homogeneous organic phase to rapidly construct amide bonds.

  • Preparation: Dissolve 2-azaspiro[4.4]nonane (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.1 M). Cool the solution to 0 °C using an ice bath. Causality: Cooling to 0 °C controls the highly exothermic nature of the acylation, preventing the degradation of the acid chloride and minimizing side reactions[6].

  • Acylation: Dissolve the acid chloride (1.1 equiv) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 15 minutes.

  • Reaction & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature for 3 hours. Confirm completion via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-acyl derivative.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical yields for the derivatization of 2-azaspiro[4.4]nonane scaffolds across various drug discovery applications.

Reaction TypeReagents / CatalystSolvent SystemTemp / TimeTypical YieldBiological Application
N-Alkylation (SN2) Alkyl chloride, K₂CO₃, KI (cat.)Acetone60 °C, 12–24 h44–78%Anticonvulsants (5-HT Modulators)[6]
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOHDCE or DCMRT, 12 h60–85%OGA Inhibitors (Neurodegeneration)[3]
N-Acylation Acyl chloride, DIPEADCM0 °C to RT, 3 h70–90%Anticonvulsant Precursors[6]
N-Alkylation (SN2) Bromo-alkene, Phase-transfer cat.Toluene / H₂OReflux, 16 h65–80%OGA Inhibitors (Neurodegeneration)[3]

References

  • Benchchem. "2-Azaspiro[4.4]nonane as a Scaffold in Drug Design".
  • Benchchem. "Application Notes and Protocols for 2-Azaspiro[4.
  • MDPI. "Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery".
  • ACS Publications. "Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA)
  • PubMed. "Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione".
  • PMC. "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

Sources

Application Note: Incorporating 4,4-Difluoro-2-azaspiro[4.4]nonane as a Next-Generation Pyrrolidine Bioisostere

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Pyrrolidine is a ubiquitous structural motif in medicinal chemistry, frequently utilized to direct vectors and act as a basic center. However, its incorporation often introduces significant liabilities, including excessively high basicity (pKa ~11) which limits passive membrane permeability, and susceptibility to Cytochrome P450 (CYP450)-mediated oxidation at the α

  • and β -carbons.

To circumvent these issues, researchers are increasingly turning to complex bioisosteres. 4,4-difluoro-2-azaspiro[4.4]nonane (CAS 1785316-07-5)[1] represents a premier, next-generation pyrrolidine bioisostere. By combining spirocyclic conformational restriction with the potent stereoelectronic effects of a gem-difluoro group, this scaffold effectively modulates pKa, enhances metabolic stability, and increases the three-dimensional complexity of the parent molecule.

Physicochemical Profiling & Causality

Escaping Flatland: The Spirocyclic Advantage

The transition from planar or low-complexity rings to spirocyclic systems significantly increases the fraction of sp3-hybridized carbons ( Fsp3​ ). As demonstrated by Lovering et al., higher Fsp3​ correlates strongly with improved solubility, reduced off-target promiscuity, and significantly higher clinical success rates[2]. The 2-azaspiro[4.4]nonane core provides this essential 3D character, locking the amine in a rigid, defined conformation that minimizes the entropic penalty upon target binding.

pKa Tuning via Inductive Effects

A critical limitation of unsubstituted pyrrolidine is its high basicity, resulting in near-complete protonation at physiological pH (7.4) and poor passive diffusion. The strategic placement of a gem-difluoro group at the 4-position exerts a strong electron-withdrawing inductive (-I) effect through the σ -bond network[3]. Fluorine pulls electron density away from the adjacent basic nitrogen. This effectively depresses the pKa of the secondary amine by approximately 3 log units (from ~11.3 to ~7.8). Consequently, a significantly larger fraction of the drug exists in its neutral, lipophilic state at pH 7.4, drastically improving membrane permeability and oral bioavailability.

Metabolic Shielding

The β -position of cyclic amines is a notorious hotspot for CYP450-mediated oxidative metabolism. By replacing the labile C-H bonds with highly stable C-F bonds (bond dissociation energy ~116 kcal/mol vs. ~98 kcal/mol for C-H), the gem-difluoro motif effectively blocks metabolic degradation and extends the pharmacokinetic half-life[4].

Table 1: Comparative Physicochemical Data (Theoretical & Empirical Trends)
PropertyPyrrolidine2-Azaspiro[4.4]nonane4,4-Difluoro-2-azaspiro[4.4]nonane
pKa (Secondary Amine) ~11.3~10.8~7.8
Fraction sp3 ( Fsp3​ ) 1.01.01.0
Lipophilicity (LogP) ~0.4~1.8~2.5
Metabolic Stability (HLM) LowModerateHigh

Experimental Workflows and Protocols

The incorporation of 4,4-difluoro-2-azaspiro[4.4]nonane into a drug scaffold typically involves late-stage amidation or nucleophilic substitution[5]. Due to the steric hindrance of the spirocycle and the reduced nucleophilicity of the fluorinated amine, highly efficient coupling conditions are required.

Protocol: Late-Stage Amidation

Objective : Couple 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride to a carboxylic acid core.

Reagents : Carboxylic acid derivative (1.0 eq), 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride (1.2 eq)[1], HATU (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (4.0 eq), anhydrous DMF.

Procedure :

  • Activation : Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.5 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester. Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in overcoming the steric bulk of the spirocyclic amine.

  • Free-Basing : In a separate vial, suspend 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride (1.2 eq) in DMF and add DIPEA (2.0 eq). Causality: DIPEA is strictly required to liberate the free amine from its HCl salt, restoring its nucleophilicity before introduction to the activated ester.

  • Coupling : Add the free-based amine solution to the activated acid mixture. Stir under an inert atmosphere (N2/Ar) at room temperature for 4-12 hours. Monitor conversion via LC-MS.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify the crude product via preparative HPLC or flash column chromatography (typically Hexanes/EtOAc gradient).

Protocol: In Vitro ADME Profiling (Microsomal Stability)

Objective : Validate the metabolic shielding effect of the gem-difluoro group.

Procedure :

  • Preparation : Prepare a 1 mM stock solution of the target compound in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation : Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor cofactor required for CYP450 catalytic activity. Without it, oxidative metabolism cannot proceed.

  • Sampling : Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity, preserving the exact time-point concentration.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Visualizing the Bioisosteric Workflow

BioisostereEvolution A Pyrrolidine pKa ~11.3 | Flat | Metabolically Labile B 2-Azaspiro[4.4]nonane pKa ~10.8 | High Fsp3 | Moderate Stability A->B Add Spirocycle (Increase Rigidity & Fsp3) C 4,4-Difluoro-2-azaspiro[4.4]nonane pKa ~7.8 | High Fsp3 | High Stability B->C Add Gem-Difluoro (Tune pKa & Block CYP450)

Fig 1. Bioisosteric evolution from pyrrolidine to the fluorinated spirocycle, highlighting property shifts.

Workflow Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF, 4,4-difluoro-2-azaspiro[4.4]nonane HCl) Step2 Step 2: Purification (Prep-HPLC / Flash Chromatography) Step1->Step2 Step3 Step 3: ADME Profiling (HLM/MLM Stability Assay) Step2->Step3 Step4 Step 4: PK/PD Validation (In Vivo Pharmacokinetics) Step3->Step4

Fig 2. Step-by-step experimental workflow for the synthesis and ADME validation of the bioisostere.

References

  • [1] 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride — Chemical Substance Information. Source: nextsds.com. 1

  • [5] Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones. Source: thieme-connect.com. 5

  • [4] Bioisosteres of Common Functional Groups. Source: princeton.edu. 4

  • [3] Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Source: acs.org. 3

  • [2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source: acs.org. 2

Sources

Application Note: Divergent Functionalization of 4,4-Difluoro-2-azaspiro[4.4]nonane for High-Throughput Chemical Library Generation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Self-Validating Protocols

Introduction & Scientific Rationale

In modern drug discovery, escaping "flatland" by incorporating three-dimensional, sp³-rich scaffolds is a proven strategy to improve clinical success rates. The 2-azaspiro[4.4]nonane framework serves as a conformationally restricted bioisostere for pyrrolidine and piperidine, offering unique topographical presentations of functional groups that enhance target affinity .

Building upon this core, the strategic introduction of a gem-difluoro group at the C4 position yields 4,4-difluoro-2-azaspiro[4.4]nonane (CAS: 1785316-07-5). As a Senior Application Scientist, I emphasize that this modification is not merely structural; it fundamentally re-engineers the physicochemical and pharmacokinetic profile of the scaffold :

  • pKa Attenuation via Inductive Effects: The strong electron-withdrawing nature of the gem-difluoro group propagates through the sigma framework, significantly lowering the pKa of the adjacent N2 secondary amine (from ~10.5 to ~8.5). This reduced basicity enhances membrane permeability and mitigates off-target liabilities, such as hERG channel blockade and phospholipidosis.

  • Metabolic Shielding: Pyrrolidine rings are notoriously susceptible to CYP450-mediated α-oxidation. The steric bulk and strong C-F bonds of the C4 gem-difluoro group block these primary metabolic soft spots, extending the compound's half-life .

  • Lipophilicity Modulation: The highly polarized C-F bonds uniquely modulate the LogP, increasing overall lipophilicity while simultaneously lowering the desolvation penalty during target binding .

Physicochemical Profiling

The following table summarizes the quantitative shifts in physicochemical properties when transitioning from a standard heterocycle to the fluorinated spirocycle.

Physicochemical PropertyPyrrolidine2-Azaspiro[4.4]nonane4,4-Difluoro-2-azaspiro[4.4]nonane
Fraction sp³ (Fsp³) 1.001.001.00
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų12.0 Ų
Calculated pKa (Conjugate Acid) ~11.3~10.5~8.5 – 9.0
Calculated LogP 0.461.602.10
Metabolic Liability (CYP450) High (α-oxidation)ModerateLow (C4 blocked by CF₂ group)
Amine Nucleophilicity HighHighAttenuated (Inductive withdrawal)

Implications for Chemical Reactivity & Library Generation

While the attenuated basicity of 4,4-difluoro-2-azaspiro[4.4]nonane improves its ADME profile, it simultaneously reduces the nucleophilicity of the N2 amine. Standard parallel synthesis protocols (e.g., EDC/HOBt couplings or unoptimized reductive aminations) will frequently fail or result in poor yields.

To utilize this scaffold in high-throughput experimentation (HTE) for chemical library generation, the reaction conditions must be thermodynamically and kinetically driven. The following protocols are engineered with specific causal adjustments and self-validating checkpoints to ensure high-fidelity synthesis.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Amidation (96-Well Plate Format)

Causality: Due to the reduced nucleophilicity of the fluorinated amine, standard carbodiimide coupling is insufficient. HATU is mandated because it forms a highly reactive HOAt-active ester, which provides the necessary electrophilic activation to force the coupling with the deactivated spirocyclic amine.

Step-by-Step Methodology:

  • Dispense a 0.2 M solution of the diverse carboxylic acid building blocks (1.2 equiv, 120 µmol) in anhydrous DMF into a 96-well reaction block.

  • Add a 0.2 M solution of HATU (1.2 equiv, 120 µmol) in DMF to each well.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 300 µmol) and agitate the plate for 15 minutes at room temperature to pre-form the active ester.

  • Add a 0.2 M solution of 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride (1.0 equiv, 100 µmol) in DMF.

  • Seal the plate and heat to 45 °C under orbital shaking for 16 hours.

  • Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) and purify via mass-directed preparative HPLC.

System Validation & Troubleshooting:

  • Validation Check: Analyze a 2 µL reaction aliquot via LC-MS after 4 hours. A functioning system will show <5% remaining free amine (m/z 162 [M+H]⁺).

  • Troubleshooting: If the intermediate HOAt-active ester is detected but the product is absent, the amine's nucleophilicity is the bottleneck. Causative Fix: Add 0.1 equiv of DMAP to the well. DMAP acts as an acyl transfer catalyst, bypassing the direct attack requirement of the deactivated amine.

Protocol B: Reductive Amination with Aldehydes

Causality: Iminium ion formation is an equilibrium process. The reduced basicity of the fluorinated amine shifts this equilibrium unfavorably toward the starting materials. Adding stoichiometric acetic acid (AcOH) is critical; it catalyzes the dehydration of the hemiaminal to the iminium ion and activates the iminium for hydride attack by NaBH(OAc)₃.

Step-by-Step Methodology:

  • In a reaction vial, combine 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride (1.0 equiv, 0.5 mmol) and the target aldehyde (1.1 equiv, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL).

  • Add DIPEA (1.0 equiv, 0.5 mmol) to liberate the free base, followed immediately by glacial acetic acid (2.0 equiv, 1.0 mmol).

  • Stir the mixture at room temperature for 2 hours to ensure complete iminium ion formation.

  • Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 0.75 mmol), in one portion.

  • Stir for 12 hours at room temperature.

  • Quench with saturated aqueous NaHCO₃ (5 mL), extract with dichloromethane (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

System Validation & Troubleshooting:

  • Validation Check: LC-MS analysis should reveal the product mass without significant accumulation of the reduced alcohol byproduct.

  • Troubleshooting: If the reduced aldehyde (primary alcohol) is the major species detected, the hydride source is acting prematurely. Causative Fix: Delay the addition of NaBH(OAc)₃ by an additional 2 hours or add 3Å molecular sieves to force the unfavorable iminium equilibrium to establish fully before reduction.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Arylation

Causality: The steric bulk of the spiro[4.4]nonane system requires a palladium ligand with a large bite angle and high electron richness to facilitate reductive elimination. RuPhos is specifically chosen because its bulky dicyclohexylphosphino group prevents the formation of inactive bis-amine palladium complexes—a common failure mode with sterically demanding secondary amines.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge a vial with 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride (1.0 equiv, 0.5 mmol), aryl halide (1.2 equiv, 0.6 mmol), and sodium tert-butoxide (2.5 equiv, 1.25 mmol).

  • Add a pre-mixed catalyst solution of Pd₂(dba)₃ (2.5 mol%) and RuPhos (5.0 mol%) in anhydrous, degassed Toluene (4 mL).

  • Seal the vial, remove it from the glovebox, and heat at 90 °C for 18 hours.

  • Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate the filtrate.

System Validation & Troubleshooting:

  • Validation Check: GC-MS or LC-MS should show >90% conversion to the arylated product with <5% hydrodehalogenation of the aryl halide.

  • Troubleshooting: If hydrodehalogenation exceeds 10%, the reductive elimination step is too slow relative to β-hydride elimination. Causative Fix: Switch the ligand from RuPhos to BrettPhos, which features a more rigid biaryl backbone that accelerates reductive elimination for highly deactivated and sterically hindered amines.

Workflow Visualization

G Core 4,4-difluoro-2-azaspiro[4.4]nonane (Core Scaffold) Amidation Amidation (HATU, DIPEA) Core->Amidation RedAmination Reductive Amination (NaBH(OAc)3, AcOH) Core->RedAmination Buchwald Buchwald-Hartwig (Pd/RuPhos) Core->Buchwald Library Divergent Chemical Library (>1,000 Compounds) Amidation->Library RedAmination->Library Buchwald->Library Screening HTS & ADME Profiling (Improved Fsp3 & PK) Library->Screening

Figure 1: Divergent functionalization workflow for 4,4-difluoro-2-azaspiro[4.4]nonane.

References

  • ChemRxiv. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery." ChemRxiv, 2025. [Link]

  • Chemical Communications. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." RSC Publishing, 2025.[Link]

Troubleshooting & Optimization

Improving overall yield in 4,4-difluoro-2-azaspiro[4.4]nonane synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 4,4-difluoro-2-azaspiro[4.4]nonane—a highly valuable, conformationally restricted fluorinated scaffold in medicinal chemistry—presents unique challenges. The primary synthetic route involves the gem-difluorination of a Boc-protected spirocyclic ketone using Diethylaminosulfur trifluoride (DAST), followed by acidic deprotection[1],[2].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you maximize your overall yield and purity[3],[4].

Synthetic Logic & Failure Pathway Analysis

To improve yield, we must first map the workflow and identify where material is typically lost. The diagram below illustrates the critical path and the most common side reactions (elimination and partitioning losses).

SynthesisWorkflow Start Boc-4-oxo-2-azaspiro[4.4]nonane (Starting Material) Fluorination Gem-Difluorination (DAST / Deoxo-Fluor) Start->Fluorination CH2Cl2, -40°C Intermediate Boc-4,4-difluoro-2-azaspiro[4.4]nonane (Intermediate) Fluorination->Intermediate Nucleophilic Substitution Side1 Vinyl Fluoride Byproduct (E1-like Elimination) Fluorination->Side1 Thermal Exotherm Deprotection Boc Deprotection (HCl in Dioxane/THF) Intermediate->Deprotection 1 h, RT Product 4,4-difluoro-2-azaspiro[4.4]nonane HCl (Target Product) Deprotection->Product Direct Precipitation Side2 Product Loss (Aqueous Partitioning) Deprotection->Side2 Basic Aqueous Workup

Logical workflow and common failure points in the synthesis of 4,4-difluoro-2-azaspiro[4.4]nonane.

Troubleshooting & FAQs

Issue 1: Low yield during the gem-difluorination step (DAST).

Q: My DAST fluorination plateaus at ~60% conversion, and I am isolating significant amounts of a vinylic byproduct. Why is this happening? A: Causality: DAST fluorination of spirocyclic ketones proceeds via a fluorocarbocation intermediate. Because the azaspiro[4.4]nonane ring contains α -protons adjacent to the ketone, the intermediate can undergo an E1-like elimination (losing a proton) to form an enol fluoride (vinyl fluoride) instead of trapping the second fluoride anion[5]. Furthermore, DAST is highly moisture-sensitive; any trace water hydrolyzes DAST into HF and dialkylaminosulfinyl fluoride, prematurely depleting the reagent[6]. Solution: Ensure strict anhydrous conditions by azeotropically drying the starting ketone with toluene prior to the reaction. To suppress elimination, maintain the reaction temperature strictly at or below -40 °C during addition[1]. If elimination persists, consider switching to Deoxo-Fluor or adding a mild fluoride source (like HF-pyridine) to increase the nucleophilicity of the fluoride pool.

Issue 2: Thermal runaway and decomposition.

Q: My reaction mixture turned black upon scaling up the DAST addition, and the yield plummeted. How do I prevent this? A: Causality: DAST is known to be thermally unstable and can undergo violent exothermic decomposition at temperatures above 90 °C[7],[6]. On a larger scale, adding DAST too rapidly leads to localized overheating (thermal runaway), which destroys the reagent and chars the substrate[8]. Solution: Implement a self-validating addition protocol: use an internal temperature probe and control the DAST drop rate so that the internal temperature never exceeds -20 °C during the addition phase.

Issue 3: Poor recovery during Boc-deprotection and free amine isolation.

Q: TLC indicates complete consumption of the Boc-protected intermediate, but my isolated yield of the final amine is less than 40%. A: Causality: The free base of 4,4-difluoro-2-azaspiro[4.4]nonane is highly polar, volatile, and possesses significant water solubility. If you are using a standard basic aqueous workup (e.g., neutralizing with NaOH and extracting with DCM), the product is partitioning into the aqueous layer or being lost during solvent evaporation[1]. Solution:Do not use an aqueous workup. Perform the deprotection under anhydrous acidic conditions (HCl in dioxane). The target molecule will precipitate directly out of the ethereal solution as an insoluble hydrochloride salt, allowing for near-quantitative recovery (up to 98%) via simple filtration[1],[4].

Quantitative Data: Fluorinating Agent Comparison

Selecting the right fluorinating agent is critical for optimizing the spirocycle ketone conversion. The table below summarizes expected yields and safety profiles based on empirical data[7],[6].

Fluorinating ReagentOptimal Temp RangeExpected Gem-Difluoro YieldVinyl Fluoride ByproductThermal Stability / Safety Profile
DAST -40 °C to RT75% – 87%10% – 15%Decomposes >90 °C; high exotherm risk on scale.
Deoxo-Fluor 0 °C to 50 °C80% – 90%5% – 10%Stable up to 140 °C; better for hindered ketones.
XtalFluor-E RT to 80 °C85% – 92%< 5%Highly stable crystalline solid; requires exogenous fluoride (e.g., Et₃N·3HF).

Self-Validating Experimental Protocols

The following methodologies are adapted from the multigram synthesis standards established by[3],[4]. They incorporate built-in checks to ensure procedural integrity.

Protocol A: Optimized Gem-Difluorination of Boc-protected Ketone

Objective: Synthesize tert-butyl 4,4-difluoro-2-azaspiro[4.4]nonane-2-carboxylate.

  • Preparation: In a flame-dried, argon-purged flask, dissolve tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate (1.0 equiv, e.g., 0.2 mol) in anhydrous CH₂Cl₂ (525 mL)[1].

  • Cooling & Addition: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Equip the flask with an internal thermocouple.

  • Reagent Introduction: Add DAST (2.0 equiv, 0.4 mol) in CH₂Cl₂ (250 mL) dropwise via an addition funnel[1].

    • Self-Validation Check: Monitor the thermocouple. If the internal temperature rises above -30 °C, pause the addition immediately. A temperature spike correlates directly with increased vinyl fluoride byproduct formation.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight under Argon.

  • Quench: Cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise.

    • Self-Validation Check: CO₂ evolution will occur. The quench is complete only when gas evolution entirely ceases and the aqueous layer tests slightly basic (pH ~8).

  • Isolation: Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to achieve ~87% yield[4].

Protocol B: Quantitative Boc-Deprotection and Salt Isolation

Objective: Isolate 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride without partitioning losses.

  • Reaction Setup: Dissolve the purified Boc-protected difluoro spirocycle (0.17 mol) in anhydrous THF (120 mL)[1].

  • Acidic Cleavage: Add a saturated solution of HCl in dioxane (150 mL) at room temperature[1],[4].

  • Monitoring: Stir the mixture for 1 hour.

    • Self-Validation Check: The reaction is proceeding correctly if a fine white/yellow precipitate begins to form in the solution within 15–30 minutes, indicating the generation of the insoluble hydrochloride salt[1].

  • Quantitative Isolation: Evaporate the solvent completely in vacuo. Triturate the resulting solid with cold diethyl ether and filter.

  • Yield: This protocol bypasses aqueous extraction, yielding the target hydrochloride salt as a yellow/white powder in 98% yield[1],[4].

References

  • Bondarenko, S. S., et al. "Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones." Synlett, 2025, 36(03), 269-273. URL:[Link]

  • Common Organic Chemistry. "Ketone to Difluoro - Common Conditions: DAST." URL:[Link]

  • Ferreira, S. B. "Diethylaminosulfur Trifluoride (DAST)." Synlett, 2006(07), 1130-1131. URL:[Link]

Sources

Troubleshooting DAST fluorination side reactions in spirocyclic ketones

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting DAST Fluorination in Spirocyclic Ketones

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the nucleophilic fluorination of complex, sterically hindered scaffolds. The conversion of spirocyclic ketones to gem-difluorides using Diethylaminosulfur trifluoride (DAST) is notoriously challenging. The unique steric constraints and inherent ring strain of spiro-systems often divert the reaction from the desired substitution pathway toward elimination or skeletal rearrangement[1].

This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to help you optimize your deoxyfluorination workflows.

Mechanistic Logic & Pathway Divergence

To troubleshoot side reactions, we must first understand the causality. DAST activates the carbonyl oxygen to form an alkoxy sulfurane intermediate. In unhindered ketones, nucleophilic fluoride rapidly displaces the leaving group via an SN2-like mechanism. However, in spirocyclic ketones, steric bulk hinders direct backside attack, shifting the mechanism toward an SN1-like pathway involving a transient carbocation[2]. This long-lived carbocation is the root cause of both elimination (vinyl fluoride formation) and rearrangement (ring expansion/contraction).

DAST_Mechanism Ketone Spirocyclic Ketone DAST DAST / Deoxo-Fluor Activation Ketone->DAST Intermediate Alkoxy Sulfurane Intermediate DAST->Intermediate Carbocation Transient Carbocation (Sterically Hindered) Intermediate->Carbocation Leaving Group Departure (-SOF2) GemDifluoro gem-Difluoride (Desired) Carbocation->GemDifluoro Fast F- Trapping (High [F-], XtalFluor) VinylFluoro Vinyl Fluoride (Elimination) Carbocation->VinylFluoro Slow Trapping + Basicity (E1/E2) Rearranged Ring Expanded/Contracted (Rearrangement) Carbocation->Rearranged Ring Strain Relief (Wagner-Meerwein)

Mechanistic divergence in DAST fluorination of spirocyclic ketones.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding predominantly vinyl fluorides instead of the desired gem-difluoride? Causality: Vinyl fluoride formation is driven by an E1/E2 elimination side reaction. In spirocyclic systems, the bulky spiro-center prevents rapid fluoride trapping of the carbocation. Consequently, the fluoride ion (or the released diethylamine byproduct from DAST) acts as a base, abstracting an adjacent α-proton to form a thermodynamically stable alkene[2],[1]. Solution: Switch to a reagent that generates less basic byproducts and provides a higher local concentration of nucleophilic fluoride. Aminodifluorosulfinium tetrafluoroborates (e.g., XtalFluor-E), when used in conjunction with exogenous triethylamine trihydrofluoride (Et3N·3HF), significantly suppress elimination pathways compared to DAST[3].

Q2: I am observing unexpected molecular weights corresponding to ring expansion/contraction. How do I prevent skeletal rearrangement? Causality: Spirocyclic systems (especially spiro[3.4] or spiro[4.4]) possess significant ring strain. The transient carbocation generated during DAST activation triggers a Wagner-Meerwein 1,2-alkyl shift to relieve this strain before the fluoride can successfully attack the electrophilic center[1]. Solution: You must accelerate the rate of fluoride trapping to outcompete the rearrangement. This can be achieved by using highly concentrated HF-pyridine complexes to flood the system with nucleophiles. Alternatively, continuous flow deoxyfluorination using SF4/Et2NH has proven highly selective for gem-difluorides over rearranged products by maintaining precise stoichiometric control and rapid mixing[4].

Q3: My spirocyclic ketone shows almost no conversion with DAST at room temperature. Can I reflux the reaction? Causality: The extreme steric shielding of the spiro-center prevents the initial nucleophilic attack of the ketone oxygen onto the highly electrophilic sulfur atom of DAST. Solution: Do not heat DAST above 80°C. DAST is thermally unstable and poses a severe explosion hazard upon heating[5]. Instead, replace DAST with Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor is thermally stable up to 140°C, allowing you to safely heat sluggish spirocyclic reactions in toluene or DCE to drive conversion[3],[5].

Quantitative Reagent Comparison

To select the optimal reagent for your specific spirocyclic substrate, consult the comparative performance data below.

Fluorinating ReagentThermal Stability LimitTypical gem-Difluoride YieldElimination RiskRearrangement Risk
DAST < 80°C (Explosive)30 - 50%HighHigh
Deoxo-Fluor < 140°C (Stable)50 - 70%ModerateHigh
XtalFluor-E Very High (Salt)70 - 85%LowModerate
SF4 / Et2NH (Flow) High (Contained)> 80%LowLow

Self-Validating Experimental Protocol: Optimized gem-Difluorination using XtalFluor-E

This protocol leverages XtalFluor-E to minimize elimination and rearrangement in hindered spirocyclic ketones[3]. It incorporates built-in validation checkpoints to ensure reaction integrity and causality-driven success.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

  • Causality: Moisture is the primary enemy in deoxyfluorination, leading to premature HF generation and complete reagent hydrolysis before the ketone can be activated.

  • Validation Checkpoint: Ensure the solvent (DCM or DCE) has a water content of <10 ppm via Karl Fischer titration before use.

Step 2: Reagent Loading

  • Action: Dissolve the spirocyclic ketone (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL). Add XtalFluor-E (2.0 equiv, 2.0 mmol) in one portion.

  • Causality: XtalFluor-E is a salt and will remain heterogeneous in DCM, preventing premature, uncontrolled side reactions.

Step 3: Promoter Addition (Critical Step)

  • Action: Cool the mixture to 0°C using an ice bath. Dropwise, add Et3N·3HF (2.0 equiv, 2.0 mmol).

  • Causality: The addition of the exogenous fluoride source generates the active fluorinating species in situ, providing a high concentration of non-basic fluoride to rapidly trap the carbocation and prevent elimination.

  • Validation Checkpoint: Observe the transition from a suspension to a clear/pale yellow solution. If the solution remains cloudy after 15 minutes, the XtalFluor-E may be degraded or the Et3N·3HF is compromised.

Step 4: Reaction & Monitoring

  • Action: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, quench in NaHCO3, extract with CDCl3, and run a crude 19F NMR. Look for a characteristic AB quartet (or a singlet if the spiro-system is symmetric) in the -90 to -120 ppm range, confirming gem-difluoride formation. Vinyl fluorides (elimination products) will appear further downfield (approx. -130 to -170 ppm) with distinct vinylic coupling.

Step 5: Quench and Isolation

  • Action: Quench the reaction carefully by pouring it into an ice-cold saturated aqueous NaHCO3 solution to neutralize residual HF. Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms, Reddit (r/Chempros), 2

  • Difluoroalkane synthesis by fluorination or substitution, Organic Chemistry Portal, 3

  • Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode, ACS Publications, 4

  • Selective fluorination of carbonyl groups to the gem-difluorides, Organic Syntheses, 5

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST, ResearchGate, 1

Sources

Technical Support Center: Overcoming Steric Hindrance in Spirocyclic Amine Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug discovery increasingly relies on high-Fsp³ spirocyclic architectures to escape "flatland" and improve metabolic stability, C-N cross-coupling bottlenecks have become a primary point of failure. The extreme steric hindrance surrounding the nitrogen atom in spirocycles (such as azaspiro[3.3]heptanes or spiro[indoline-2,3'-piperidines]) inherently disrupts the standard Buchwald-Hartwig catalytic cycle.

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we diagnose the fundamental causality behind catalytic failure and provide self-validating workflows to ensure your C-N couplings succeed.

Part 1: Mechanistic Causality & Decision Matrix

To troubleshoot a failed reaction, you must understand why steric hindrance breaks the catalytic cycle. The Buchwald-Hartwig amination consists of three primary steps: (1) Oxidative Addition, (2) Amine Binding/Deprotonation, and (3) Reductive Elimination.

When coupling bulky spirocyclic amines, the steric penalty shifts the rate-limiting step depending on the ligand used. Recent density functional theory (DFT) calculations corroborate that for the bulky ligand BrettPhos , the rate-limiting step is oxidative addition, whereas for RuPhos , the rate-limiting step shifts to reductive elimination[1]. Because RuPhos possesses a smaller cone angle than BrettPhos, it is uniquely capable of accommodating highly hindered secondary amines, lowering the reductive elimination barrier[2].

Strategic Workflow for Ligand Selection

Workflow A Spirocyclic Amine Cross-Coupling B Identify Amine Substitution A->B C Primary Amine (e.g., 1-azaspiro[4.5]decan-8-amine) B->C D Secondary Amine (e.g., azaspiro[3.3]heptane) B->D E Extreme Dual Hindrance (Ortho-substituted Aryl) B->E F Ligand: BrettPhos Rate-Limiting: Oxidative Addition C->F G Ligand: RuPhos Rate-Limiting: Reductive Elimination D->G H Switch to Cu-Catalysis Ligand: Pyrrole-ol E->H I Select Pd G3/G4 Precatalyst (Ensures rapid Pd(0) generation) F->I G->I J Successful C-N Bond Formation H->J I->J

Caption: Decision Matrix for Ligand and Catalyst Selection in Hindered C-N Cross-Coupling.

Part 2: Troubleshooting Guide & FAQs

Q: My Buchwald-Hartwig amination with a secondary azaspiro[3.3]heptane yields mostly unreacted starting material and hydrodehalogenated arene. Why? A: Hydrodehalogenation occurs when the rate of reductive elimination is too slow, allowing the Pd(II)-amine intermediate to undergo β-hydride elimination or protonation from the solvent. Because azaspirocycles are highly hindered secondary amines, the reductive elimination step becomes the bottleneck[1]. Solution: Switch to RuPhos. The solid-state cone angle of free RuPhos is ~201.5°, which is significantly smaller than BrettPhos (~220.3°)[2]. This reduced steric profile accommodates the bulky secondary amine and lowers the reductive elimination barrier[2].

Q: I am coupling a primary spirocyclic amine, but I am observing significant bis-arylation (homocoupling). How do I prevent this? A: Primary amines are highly nucleophilic and prone to over-arylation. Solution: Use BrettPhos combined with a Pd G3 or G4 precatalyst. The extreme steric bulk of BrettPhos prevents the coordination of the newly formed (and now highly hindered) mono-arylated secondary amine, effectively halting the reaction after the first C-N bond is formed[1].

Q: My aryl chloride is highly electron-rich and ortho-substituted. Palladium catalysis is failing completely with my spirocycle. What are my options? A: When Palladium fails due to extreme dual steric hindrance (both the electrophile and nucleophile are hindered), the oxidative addition complex becomes too congested to form. Solution: Pivot to Copper-catalyzed Ullmann-type coupling. Recent advances utilizing specialized dianionic pyrrole-ol ligands have shown unprecedented success in coupling sterically hindered ortho-substituted aryl iodides with bulky amines[3]. Alternatively, consider Nickel-catalyzed migratory cyclization approaches, which have recently been shown to unlock diverse, highly hindered spirocyclic chemical space[4].

Q: Why should I use Pd G3/G4 precatalysts instead of standard Pd(OAc)₂ or Pd₂(dba)₃? A: Standard Pd sources require the ligand to reduce Pd(II) to the active Pd(0) species in situ, which is slow and often leads to catalyst "death" (aggregation into palladium black) before the hindered spirocycle can react. Pd G3 and G4 precatalysts undergo rapid, base-mediated activation to generate the active monoligated L-Pd(0) species quantitatively and instantly[5].

Part 3: Quantitative Data & Ligand Parameters

To optimize your reaction, match the physical parameters of the ligand to the steric demands of your spirocycle.

Substrate ClassOptimal LigandFree Ligand Cone AngleRate-Limiting StepRecommended PrecatalystOptimal Base
Primary Spirocycle BrettPhos220.29°Oxidative AdditionBrettPhos Pd G3 / G4NaOtBu or LHMDS
Secondary Spirocycle RuPhos201.54°Reductive EliminationRuPhos Pd G3 / G4LHMDS or K₃PO₄
Amide / Lactam tBuBrettPhos>220°Oxidative AdditiontBuBrettPhos Pd G3K₂CO₃ or K₃PO₄
Extreme Dual Hindrance Pyrrole-ol (Cu)N/A (Dianionic)Oxidative AdditionCuICs₂CO₃

Data derived from crystallographic and DFT studies on ligand steric profiles[1],[2].

Part 4: Self-Validating Experimental Protocol

This protocol is designed for the coupling of a highly hindered secondary azaspirocycle with an aryl bromide. It includes built-in visual and analytical checkpoints to ensure the catalytic cycle is functioning correctly.

Reagents:
  • Aryl Halide : 1.0 mmol

  • Secondary Spirocyclic Amine : 1.2 mmol (Slight excess compensates for competitive coordination).

  • Catalyst : RuPhos Pd G3 (0.02 mmol, 2 mol%)[5]

  • Base : NaOtBu (1.4 mmol)[6]

  • Solvent : Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:
  • Inert Atmosphere Setup : In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with RuPhos Pd G3, NaOtBu, and the aryl halide (if solid).

  • Solvent & Liquid Addition : Add the anhydrous 1,4-dioxane, followed by the spirocyclic amine (and aryl halide, if liquid).

  • Self-Validation Checkpoint 1 (Precatalyst Activation) : Seal the vial and stir at room temperature for 5 minutes. Causality Check: You must observe a rapid color change from red/brown (Pd G3 resting state) to a pale yellow/greenish hue. This visually confirms the base-mediated cleavage of the mesylate leaving group and the successful generation of the active L-Pd(0) species. If the solution remains dark brown, your base is likely degraded or wet.

  • Heating : Remove the vial from the glovebox and transfer it to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Checkpoint 2 (Reaction Monitoring) : At 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • If starting material remains but no hydrodehalogenation is seen: The oxidative addition is slow. Increase temperature to 100 °C.

    • If hydrodehalogenation is observed: Reductive elimination is failing. Ensure you are using RuPhos, not BrettPhos[1].

  • Workup : Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

References

  • [3] Title: Cu-Catalyzed C–N Coupling with Sterically Hindered Partners | Source: ACS Catalysis | URL:[Link]

  • [4] Title: Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis | Source: CCS Chemistry | URL:[Link]

  • [1] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | Source: ACS Omega | URL:[Link]

  • [2] Title: Crystal structure of the RuPhos ligand | Source: PMC (National Institutes of Health) | URL:[Link]

  • [5] Title: WO2022253167A1 - SUBSTITUTED PHENYL-1H-PYRROLO [2, 3-c] PYRIDINE DERIVATIVES | Source: Google Patents | URL:

Sources

Resolving low reactivity of 4,4-difluoro-2-azaspiro[4.4]nonane in Buchwald-Hartwig aminations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the C-N cross-coupling of 4,4-difluoro-2-azaspiro[4.4]nonane . As a highly deactivated, sterically hindered secondary amine, this substrate frequently causes standard Buchwald-Hartwig protocols to stall. This guide synthesizes mechanistic causality with field-proven optimization strategies to help you achieve high-yielding couplings.

Mechanistic Bottleneck Analysis

Before adjusting reaction parameters, it is critical to understand why this specific molecule resists coupling. The failure is rarely due to oxidative addition; rather, it is a failure in the amine coordination and deprotonation steps.

CatalyticCycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Pd(II)(Ar)(X)L Complex OxAdd->PdII_ArX AmineCoord Amine Coordination BOTTLENECK: Low Nucleophilicity PdII_ArX->AmineCoord + Amine PdII_Amido Pd(II)(Ar)(NR2)L Amido Complex AmineCoord->PdII_Amido + Base RedElim Reductive Elimination Product Release PdII_Amido->RedElim RedElim->Pd0 Regeneration

Buchwald-Hartwig Catalytic Cycle highlighting the amine coordination bottleneck.

Frequently Asked Questions (FAQs)

Q: Why does 4,4-difluoro-2-azaspiro[4.4]nonane exhibit significantly lower conversion rates compared to non-fluorinated spirocycles? A: The low reactivity is a synergistic consequence of both steric and electronic deactivation, which directly impacts the amine coordination step of the catalytic cycle[1].

  • Electronic Deactivation: The gem-difluoro group exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework. This pulls electron density away from the secondary amine nitrogen, drastically reducing its nucleophilicity.

  • Steric Hindrance: The spiro[4.4]nonane architecture creates a rigid, bulky localized environment around the nitrogen atom. This steric bulk impedes the trajectory required for the amine to coordinate to the sterically demanding Pd(II)-aryl-ligand complex[1].

Q: Which phosphine ligand is best suited for this specific substrate? A: For sterically hindered secondary amines, RuPhos is the gold standard[2]. While BrettPhos is highly effective for primary amines, its binding pocket is too restrictive for bulky secondary amines, often leading to stalled reactions where oxidative addition occurs, but reductive elimination fails[1]. RuPhos provides the necessary balance: its biaryl backbone is flexible enough to accommodate the spirocyclic bulk, while its electron-rich dicyclohexylphosphine moiety accelerates the reductive elimination step[1].

Q: How should I adjust my base and solvent choices to overcome the low nucleophilicity? A: Because the fluorinated amine is less nucleophilic (and thus has a lower pKa), weaker bases like Cs₂CO₃ or K₃PO₄ frequently fail to efficiently deprotonate the coordinated amine to form the active Pd-amido complex[2].

  • Base: Upgrade to strong, soluble alkoxide or amide bases such as NaOtBu or LiHMDS . LiHMDS is particularly useful if your aryl halide contains base-sensitive functional groups, as it provides excellent proton tolerance while being strong enough to drive the deprotonation[2].

  • Solvent: 1,4-Dioxane or Toluene . Dioxane is often preferred when using LiHMDS or when higher temperatures (100–110 °C) are required to overcome the activation barrier of the sluggish coordination step.

Q: My reaction still stalls at 20% conversion despite using RuPhos and NaOtBu. What is the issue? A: The issue is likely inefficient catalyst generation. Traditional systems using Pd(OAc)₂ or Pd₂(dba)₃ require the amine to reduce Pd(II) to Pd(0), which is highly inefficient with deactivated amines[2].

  • Solution: Switch to a Buchwald Precatalyst (Generation 3 or 4) , such as RuPhos Pd G3 . These precatalysts are activated by the base to rapidly and quantitatively generate the active mono-ligated Pd(0) species, ensuring the full catalyst loading is available for the oxidative addition step[3].

Quantitative Optimization Matrix

The following table summarizes the expected outcomes when modifying the reaction parameters for 4,4-difluoro-2-azaspiro[4.4]nonane.

Catalyst SystemLigandBaseSolvent / TempExpected ConversionPrimary Failure Mode / Rationale
Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃Toluene / 80 °C< 5%Failure to reduce Pd(II); poor amine coordination.
Pd(OAc)₂ (5 mol%)BrettPhosNaOtBuDioxane / 100 °C10 - 20%Steric clash during reductive elimination[1].
RuPhos Pd G3 (2 mol%)RuPhosK₃PO₄t-Amyl OH / 100 °C40 - 50%Incomplete deprotonation of the deactivated amine.
RuPhos Pd G3 (2 mol%) RuPhos NaOtBu Dioxane / 110 °C > 90% Optimal System: Rapid Pd(0) generation + strong base.
Systematic Optimization Workflow

Optimization Start Low Reactivity Detected Step1 Use Pd G3/G4 Precatalysts Start->Step1 Step2 Select RuPhos Ligand Step1->Step2 Step3 Upgrade Base (NaOtBu/LiHMDS) Step2->Step3 Success High Yield C-N Coupling Step3->Success

Systematic optimization workflow for deactivated spirocyclic amines.

Self-Validating Experimental Protocol

Note: This protocol utilizes a G3 precatalyst to ensure that if the reaction fails, the root cause is isolated to substrate incompatibility rather than failed catalyst initiation.

Materials Required:

  • Aryl halide (1.0 equiv)

  • 4,4-difluoro-2-azaspiro[4.4]nonane (1.2 equiv)

  • RuPhos Pd G3 (2-5 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Reagent Loading (Glovebox or Standard Schlenk Technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 equiv), RuPhos Pd G3 (0.05 equiv), and NaOtBu (1.5 equiv).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill the vial with dry Argon (repeat 3 times).

    • Causality: Pd(0) and NaOtBu are highly sensitive to oxygen and moisture, which lead to irreversible catalyst poisoning and base quenching.

  • Solvent & Liquid Addition: Via syringe, add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Add the aryl halide (if liquid, 1.0 equiv) and 4,4-difluoro-2-azaspiro[4.4]nonane (1.2 equiv).

  • Activation & Heating: Transfer the vial to a pre-heated reaction block at 110 °C. Stir vigorously (800 rpm) for 12–24 hours.

    • Self-Validation Check: The G3 precatalyst will rapidly react with NaOtBu to form the active Pd(0)-RuPhos complex[3]. You should observe a rapid color shift from yellow/green to deep red/brown within the first 10 minutes, visually confirming successful catalyst initiation.

  • Reaction Monitoring: Monitor the reaction via LC-MS.

    • Diagnostic Tip: If the starting material is consumed but the product is absent, check the mass spectrum for the intermediate Pd(II)-aryl species. This confirms oxidative addition succeeded but amine coordination failed, indicating you may need to switch to LiHMDS or increase the temperature.

  • Workup: Upon completion, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: National Institutes of Health (PMC) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

Technical Support Center: Handling & Long-Term Storage of 4,4-Difluoro-2-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 4,4-difluoro-2-azaspiro[4.4]nonane is a highly valuable, conformationally restricted spirocyclic building block used extensively in medicinal chemistry to explore three-dimensional chemical space ([1]). The gem-difluoro substitution modulates the pKa of the adjacent pyrrolidine-like amine and enhances lipophilicity. However, its unique structural features require specific handling protocols to prevent degradation and ensure reproducibility in downstream couplings.

Frequently Asked Questions (FAQs)

Q1: Why does my batch of 4,4-difluoro-2-azaspiro[4.4]nonane free base degrade rapidly, while the hydrochloride salt remains stable for months? Causality: The free base of this secondary amine (CAS: 1784382-85-9) is highly nucleophilic. When exposed to ambient air, it rapidly absorbs atmospheric carbon dioxide to form carbamate salts and is susceptible to oxidative degradation. Converting the compound to the hydrochloride salt (CAS: 1785316-07-5) protonates the amine, completely eliminating its nucleophilicity and preventing these atmospheric side reactions ([2]). Self-Validation: If you suspect your free base has degraded, run a 1 H NMR in CDCl 3​ . The appearance of new broad multiplets downfield of the spiro-core signals strongly indicates carbamate formation.

Q2: What is the optimal long-term storage protocol for the HCl salt? Causality: While chemically stable against oxidation, the HCl salt is inherently hygroscopic. Moisture absorption does not degrade the molecule itself, but it introduces critical weighing errors (reducing the effective molarity) and will quench moisture-sensitive reagents in downstream steps. Recommendation: Store the HCl salt in a tightly sealed amber vial, backfilled with Argon, inside a desiccator at -20 °C. Allow the vial to warm to room temperature before opening to prevent atmospheric condensation on the cold powder.

Troubleshooting Guide

Issue: Inconsistent yields or failed amide couplings using the HCl salt.

  • Root Cause: Moisture contamination. The hygroscopic nature of the salt introduces water into the reaction, which hydrolyzes coupling reagents (like EDC or HATU) before the amine can react.

  • Solution & Validation: Do not oven-dry the salt, as prolonged heat can cause partial thermal decomposition. Instead, perform an azeotropic distillation with anhydrous toluene (see Protocol B).

  • Validation Check: Run a pre-reaction 1 H NMR in anhydrous DMSO-d 6​ ; the water peak at ~3.3 ppm should be negligible compared to the solvent residual peak.

Issue: Darkening of the compound from pale yellow to brown during storage.

  • Root Cause: Trace free base impurities in the HCl salt batch undergoing oxidation over time. The pure HCl salt should be a white to pale yellow powder ([3]).

  • Solution: If severe discoloration occurs, the batch must be re-purified. Free-base the entire batch, filter through a short silica plug to remove polar oxidation products, and re-precipitate the HCl salt using a saturated solution of HCl in dioxane.

Quantitative Storage Stability Data

To guide your inventory management, the following table summarizes the expected purity retention of 4,4-difluoro-2-azaspiro[4.4]nonane under various storage conditions.

Chemical FormStorage TempAtmosphereTimeframeExpected PurityPrimary Degradation / Issue
Free Base 25 °CAmbient Air1 Week< 85%CO 2​ absorption (carbamate), Oxidation
Free Base -20 °CArgon3 Months> 95%Slow oxidation
HCl Salt 25 °CAmbient Air6 Months> 98%Hygroscopicity (Water weight gain up to 10%)
HCl Salt 4 °CDesiccator12 Months> 99%None (Stable)
HCl Salt -20 °CArgon/Desiccator> 24 Months> 99%None (Stable)

*Note: While the chemical purity of the HCl salt remains high at room temperature, the effective molarity drops significantly due to water mass.

Experimental Protocols

Protocol A: In Situ Free-Basing for Moisture-Sensitive Couplings

Why this works: Isolating the free base risks degradation. Generating it in situ ensures the amine is immediately consumed by the electrophile.

  • Weighing: Rapidly weigh the required mass of 4,4-difluoro-2-azaspiro[4.4]nonane HCl salt and transfer it to an oven-dried Schlenk flask.

  • Solvation: Dissolve the salt in anhydrous DMF or DCM under an Argon atmosphere.

  • Base Addition: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered; it will deprotonate the spiro-amine to generate the reactive free base without competing as a nucleophile in your downstream reaction.

  • Validation: The solution should remain clear. Proceed immediately with the addition of your carboxylic acid and coupling reagent.

Protocol B: Azeotropic Drying of the HCl Salt

Why this works: Toluene forms a minimum-boiling azeotrope with water. Evaporating toluene under reduced pressure physically carries trace water away without requiring destructive thermal baking.

  • Suspension: Suspend the "wet" HCl salt in 5–10 mL of anhydrous toluene per gram of compound in a round-bottom flask.

  • Evaporation: Concentrate the mixture to dryness using a rotary evaporator at 40 °C.

  • Repetition: Repeat the toluene addition and evaporation two more times to ensure complete water entrainment.

  • Final Drying: Place the resulting solid under high vacuum (Schlenk line, <0.1 mbar) for 4 hours to remove residual toluene.

  • Validation: Weigh the flask before and after the high-vacuum step. Weight constancy indicates complete solvent and moisture removal.

Workflow Visualization

StorageWorkflow Start Receive 4,4-difluoro-2-azaspiro[4.4]nonane CheckForm Verify Chemical Form Start->CheckForm FreeBase Free Base (CAS: 1784382-85-9) Prone to Oxidation & CO2 CheckForm->FreeBase HClSalt HCl Salt (CAS: 1785316-07-5) Stable but Hygroscopic CheckForm->HClSalt StoreFB Store at -20°C under Argon (Use within 1-2 weeks) FreeBase->StoreFB StoreHCl Store at 4°C to -20°C in Desiccator (>12 months) HClSalt->StoreHCl QC Pre-Reaction QC (1H/19F NMR, Karl Fischer) StoreFB->QC StoreHCl->QC Drying Azeotropic Drying (Toluene, in vacuo) QC->Drying If Moisture >0.5% Use Proceed to Downstream Synthesis QC->Use If Dry & Pure Drying->Use

Workflow for the handling, storage, and quality control of 4,4-difluoro-2-azaspiro[4.4]nonane.

References

  • NextSDS. "4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride — Chemical Substance Information." NextSDS Database, 2024.[Link]

  • Kumar, S., et al. "Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space." The Journal of Organic Chemistry, 2013.[Link]

Sources

Technical Support Center: Minimizing Elimination Byproducts in Spirocycle gem-Difluorination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Spirocyclic scaffolds are highly valued in modern drug discovery due to their rigid, three-dimensional architectures, which improve target binding affinity and metabolic stability. Introducing a gem-difluoro group into these systems further modulates lipophilicity and blocks metabolic liabilities. However, the deoxygenative gem-difluorination of spirocyclic ketones is notoriously challenging. The primary mode of failure is the formation of vinyl fluoride elimination byproducts rather than the desired gem-difluoride[1].

This guide provides mechanistic insights, troubleshooting strategies, and a validated protocol to help you minimize elimination and maximize gem-difluorination yields.

Mechanistic Causality: Substitution vs. Elimination

To troubleshoot elimination, we must first understand the kinetic competition at play. The transformation of a ketone to a gem-difluoride proceeds via an activated oxo-intermediate, followed by the departure of the leaving group and the first fluoride attack to form an α -fluoro carbocation (or a tightly associated ion pair). At this critical juncture, the intermediate faces a bifurcation in its reaction pathway:

  • Substitution (Desired): A second fluoride ion attacks the sterically congested spirocyclic center to form the gem-difluoride.

  • Elimination (Undesired): A basic species in the reaction medium abstracts an α -proton, yielding a vinyl fluoride[1].

Because spirocycles inherently possess significant steric hindrance, the trajectory for the second nucleophilic attack is restricted. This kinetic bottleneck increases the lifetime of the α -fluoro carbocation, making it highly susceptible to E1-like elimination if any basic species are present.

Mechanism Ketone Spirocyclic Ketone Activated Activated Oxosulfonium Intermediate Ketone->Activated Fluorinating Agent (e.g., XtalFluor-E) Carbocation α-Fluoro Carbocation (Sterically Hindered) Activated->Carbocation 1st F⁻ Attack & LG Departure GemDifluoride gem-Difluoride (Desired Product) Carbocation->GemDifluoride Fast 2nd F⁻ Attack (Favored by Et₃N·2HF) VinylFluoride Vinyl Fluoride (Elimination Byproduct) Carbocation->VinylFluoride Proton Abstraction (Favored by Basic Amines)

Reaction pathways in ketone deoxyfluorination: substitution vs. elimination.

Troubleshooting FAQs

Q1: I am using DAST to fluorinate a spirocyclic ketone, but my NMR shows a 2:1 ratio of vinyl fluoride to gem-difluoride. Why is this happening? A1: The high degree of elimination is a direct consequence of the reagent's byproduct. When Diethylaminosulfur trifluoride (DAST) reacts with a ketone, it releases diethylamine (or related dialkylamine species) as a byproduct. Diethylamine is sufficiently basic to abstract the α -proton from the long-lived α -fluoro carbocation intermediate. For sterically hindered spirocycles, this basic environment overwhelmingly favors the elimination pathway[1].

Q2: Which fluorinating reagent should I switch to for minimizing this elimination? A2: You should transition to aminodifluorosulfinium salts, specifically XtalFluor-E or XtalFluor-M , paired with an exogenous hydrogen fluoride complex like Et 3​ N·2HF or Et 3​ N·3HF [2]. Unlike DAST or Deoxo-Fluor, XtalFluor reagents do not generate free, basic dialkylamines during the activation step. Furthermore, the addition of Et 3​ N·2HF provides a highly concentrated, nucleophilic fluoride source while maintaining a slightly acidic environment, which rapidly traps the carbocation and suppresses proton abstraction. In benchmark studies on hindered cyclic ketones, switching from DAST to XtalFluor-E/Et 3​ N·2HF improved the gem-difluoride to vinyl fluoride ratio from 2:1 to an impressive 62:1[2].

Q3: Can I use PyFluor to solve this issue? It is marketed as an elimination-free reagent. A3: No. While 2-Pyridinesulfonyl fluoride (PyFluor) is an exceptional reagent for the deoxyfluorination of alcohols with minimal elimination, it is not capable of converting ketones to gem-difluorides[3][4]. It lacks the specific reactivity required to activate the carbonyl oxygen twice. PyFluor should be strictly reserved for primary and secondary alcohols.

Q4: What role do solvent and temperature play in this reaction? A4: Solvent and temperature act as critical kinetic controllers:

  • Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) reduces the thermal energy available to overcome the activation barrier for the elimination pathway, thereby favoring the lower-barrier nucleophilic trapping[1].

  • Solvent: Non-coordinating, non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are preferred. Coordinating solvents can stabilize the carbocation intermediate, increasing its lifetime and the probability of elimination.

Quantitative Reagent Comparison

To assist in reagent selection, the following table summarizes the properties of common deoxofluorinating agents used for ketones:

ReagentByproduct BasicityThermal StabilityElimination TendencyRecommended Additive
DAST High (Diethylamine)Low (Explosive >90°C)HighNone
Deoxo-Fluor ModerateModerateModerate to HighNone
XtalFluor-E Low (Non-basic)High (Crystalline solid)LowEt 3​ N·2HF or Et 3​ N·3HF
SF 4​ / Et 2​ NH LowN/A (Continuous Flow)LowNone (Flow setup required)[5]
Standard Operating Procedure: gem-Difluorination of Spirocyclic Ketones

This self-validating protocol utilizes XtalFluor-E and Et 3​ N·2HF to maximize substitution and suppress elimination.

Workflow Prep 1. Preparation Dry glassware, N₂ atm Mix 2. Reagent Mixing Ketone + Et₃N·2HF in DCM Prep->Mix React 3. Fluorination Add XtalFluor-E at 0°C Mix->React Quench 4. Quenching Cold aq. NaHCO₃ React->Quench Isolate 5. Isolation Extraction & Silica Gel Quench->Isolate

Step-by-step experimental workflow for spirocycle gem-difluorination.

Materials Required:
  • Spirocyclic Ketone (1.0 equiv)

  • XtalFluor-E (1.5 - 2.0 equiv)

  • Triethylamine bishydrofluoride (Et 3​ N·2HF) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen or argon. Note: Fluorinating reagents react violently with moisture, which consumes the reagent and drastically reduces yield[1].

  • Substrate & Additive Mixing: Dissolve the spirocyclic ketone (1.0 equiv) in anhydrous DCM (typically 0.2 M to 0.5 M concentration). Add Et 3​ N·2HF (2.0 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add XtalFluor-E (1.5 equiv) in one portion. The order of addition is critical; adding the exogenous fluoride source before the XtalFluor reagent ensures the environment is primed to trap the carbocation immediately upon formation[2].

  • Reaction Monitoring (Self-Validation Check 1): Allow the reaction to slowly warm to room temperature. After 2–4 hours, withdraw a 50 µL aliquot, dilute in CDCl 3​ , and analyze via 19 F NMR.

    • Success Indicator: A strong multiplet (or singlet, depending on symmetry) around -90 to -110 ppm confirms gem-difluoride formation.

    • Failure Indicator: Signals around -120 to -140 ppm with vinylic coupling indicate elimination. If starting material persists without elimination, add an additional 0.5 equiv of XtalFluor-E.

  • Quenching (Self-Validation Check 2): Once complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding it dropwise to a vigorously stirred, ice-cold saturated aqueous NaHCO 3​ solution[1]. Check the pH of the aqueous layer; it must remain basic (pH > 8) to ensure all residual HF is safely neutralized.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

References
  • Source: google.
  • Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)
  • Source: benchchem.
  • Source: acs.
  • Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4)
  • Source: nih.

Sources

Optimizing solvent and temperature for spirocyclic amine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent and Temperature for Spirocyclic Amine Functionalization

Introduction Welcome to the Technical Support Center for Spirocyclic Amine Functionalization. As a Senior Application Scientist, I have compiled this guide to address the thermodynamic and kinetic challenges inherent in functionalizing these conformationally rigid scaffolds. Spirocyclic amines are highly sought after in modern drug development due to their unique three-dimensional architecture, which improves metabolic stability and reduces the entropic penalty upon target binding. However, their steric bulk and unique electronic environments often complicate standard functionalization protocols.

This guide moves beyond generic troubleshooting by exploring the causality behind solvent and temperature choices, ensuring your experimental protocols are robust, self-validating, and mechanistically sound.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During the palladium-catalyzed C-N cross-coupling of sterically hindered spirocyclic amines, my yields plateau at 20-30%. How should I adjust the solvent and temperature?

Analysis & Causality: Sterically hindered spirocyclic amines often struggle in standard Buchwald-Hartwig aminations due to slow oxidative addition or hindered reductive elimination. The choice of solvent dictates the solubility of the base and the stabilization of the catalytic intermediate.

  • Solvent: Switching from toluene to a more polar aprotic solvent like 1,4-dioxane, MeCN, or DMSO enhances the solubility of inorganic bases (e.g., Cs2​CO3​ or K2​CO3​ ) and stabilizes the polar transition states. For highly hindered substrates, using a mixture of THF/H2O or employing advanced electrochemical methods can bypass thermal limitations[1].

  • Temperature: While elevating the temperature (e.g., from 80 °C to 110 °C) increases the kinetic energy to overcome steric barriers during reductive elimination, excessive heat can lead to catalyst deactivation. If high temperatures fail, consider switching to an alternating current (AC) electrochemical method, which has been shown to achieve up to 90% yield for sterically hindered spirocyclic amines at room temperature by synchronizing the AC frequency with the catalytic cycle[1].

Q2: I am using SnAP (stannyl amine protocol) reagents to synthesize saturated spirocyclic N-heterocycles. The cyclization step is sluggish. What is the critical solvent parameter here?

Analysis & Causality: The union of SnAP reagents with cyclic ketones relies heavily on the formation of an intermediate ketimine, followed by copper-catalyzed cyclization. The solvent environment is the primary driver of this cyclization rate.

  • Solvent Effect: Research demonstrates that a fluorinated alcohol cosolvent is absolutely critical. Specifically, increasing the proportion of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) relative to 1,2-dichloroethane (DCE) drastically enhances the rate of cyclization[2]. HFIP acts as a strong hydrogen-bond donor, activating the imine intermediate while stabilizing the transition state without acting as a nucleophile.

  • Temperature: This reaction is typically optimal at 23 °C (room temperature). Elevating the temperature often degrades the sensitive ketimine intermediate before cyclization can occur. Therefore, optimization must focus on the HFIP ratio rather than thermal forcing[2].

Q3: When synthesizing spirocyclic amines via dipolar cycloaddition of nitrones, I am obtaining a mixture of regioisomers. How can I drive the reaction toward a single product?

Analysis & Causality: The cascade synthesis involving the condensation of an N-alkylhydroxylamine with a cyclic ketone to form a nitrone, followed by intramolecular dipolar cycloaddition, is highly sensitive to tether length and thermal conditions[3].

  • Temperature & Thermodynamics: The regioselectivity is governed by the thermodynamic stability of the resulting fused versus bridged bicyclic systems. Heating the reaction to 110 °C–140 °C in a high-boiling solvent (like toluene or xylene) provides the necessary energy to ensure reversibility of the initial kinetic adducts, allowing the system to funnel into the more thermodynamically stable regioisomer[3][4].

  • Self-Validating Step: To validate if your reaction is under kinetic or thermodynamic control, run parallel reactions at 80 °C and 140 °C. A shift in the product ratio toward a single isomer at the higher temperature confirms thermodynamic control.

Section 2: Visualizing the Optimization Logic

To systematize your approach, follow the logical workflow below when optimizing a new spirocyclic amine functionalization.

OptimizationWorkflow Start Identify Spirocyclic Amine Reaction Class Classify 1. Cross-Coupling 2. SnAP Cyclization 3. Cycloaddition Start->Classify CrossCoupling C-N Cross-Coupling Classify->CrossCoupling SnAP SnAP Reagent Cyclization Classify->SnAP Cyclo Dipolar Cycloaddition Classify->Cyclo CC_Opt Solvent: Dioxane/DMSO Temp: 80-110°C or AC Electro CrossCoupling->CC_Opt SnAP_Opt Solvent: Increase HFIP Ratio Temp: Strict 23°C SnAP->SnAP_Opt Cyclo_Opt Solvent: Toluene/Xylene Temp: 110-140°C (Thermo Control) Cyclo->Cyclo_Opt Evaluate Evaluate Yield & Selectivity CC_Opt->Evaluate SnAP_Opt->Evaluate Cyclo_Opt->Evaluate Success Optimal Functionalization Evaluate->Success >80% Yield

Workflow for optimizing solvent and temperature based on the reaction class of spirocyclic amines.

Section 3: Quantitative Data on Solvent/Temperature Effects

The following table synthesizes experimental data highlighting the profound impact of solvent and temperature adjustments on spirocyclic amine functionalization outcomes.

Reaction TypeSubstrate / ReagentsInitial ConditionsOptimized Conditions (Solvent/Temp)Outcome / Yield ImprovementReference
SnAP Cyclization SnAP Reagent + Cyclic Ketone1:1 HFIP/DCE, 23 °C3:1 HFIP/DCE, 23 °C Yield increased from trace to 69% . Higher HFIP ratio accelerates cyclization without thermal degradation.[2]
C-N Cross-Coupling Spirocyclic Amine + Aryl BromideToluene, DC Current, 25 °CAC Electrolysis, 0.3 Hz, 25 °C Yield increased from 5-14% to 42-90% . Bypasses thermal degradation entirely.[1]
Dipolar Cycloaddition N-alkylhydroxylamine + KetoneToluene, 80 °CXylene, 140 °C Reaction shifts from a complex kinetic mixture to a single thermodynamic regioisomer (70-75% yield ).[3][4]
N-Alkylation Boc-protected Spirocycle + Benzyl BromideTHF, 60 °CMeCN, K2​CO3​ , 80 °C Enhanced base solubility in polar aprotic MeCN improved the alkylation yield significantly.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes specific checkpoints to verify the integrity of the intermediate states before proceeding.

Protocol A: One-Step Synthesis of Saturated Spirocyclic N-Heterocycles via SnAP Reagents

Mechanism: Condensation of a cyclic ketone with a SnAP reagent to form a ketimine, followed by Cu(II)-promoted radical cyclization[2].

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under argon, dissolve the cyclic ketone (1.0 equiv) and the SnAP reagent (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Dehydration: Add activated 4Å molecular sieves. Stir at room temperature (23 °C) for 2 hours.

    • Self-Validation Checkpoint: Take a 50 µL aliquot, filter, and analyze via crude 1H NMR. Ensure complete disappearance of the ketone carbonyl resonance and the appearance of the ketimine signal. Do not proceed until conversion is >95%.

  • Solvent Exchange & Cyclization: Filter the mixture to remove molecular sieves and concentrate under reduced pressure. Redissolve the crude ketimine in a 3:1 mixture of HFIP and 1,2-dichloroethane (DCE) (0.05 M final concentration).

  • Catalysis: Add 2,6-lutidine (1.0 equiv) followed by anhydrous Cu(OTf)2​ (1.0 equiv). Stir vigorously at exactly 23 °C for 12 hours.

    • Causality Note: Do not heat. The 3:1 HFIP/DCE ratio provides the necessary hydrogen-bonding activation to drive the reaction at room temperature, preventing thermal decomposition of the ketimine[2].

  • Quench & Purification: Quench with 10% aqueous NH4​OH , extract with DCM, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: Thermodynamically Controlled Dipolar Cycloaddition of Nitrones

Mechanism: Cascade condensation of an N-alkylhydroxylamine with a tethered cyclic ketone to form a nitrone, followed by intramolecular cycloaddition[3][4].

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the tethered ketone (1.0 equiv) in anhydrous xylene (0.1 M) in a sealed pressure tube, add hydroxylamine hydrochloride (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

  • Thermal Activation: Seal the tube and heat the mixture to 140 °C using a precisely calibrated heating block.

    • Causality Note: Xylene is chosen over toluene to safely achieve 140 °C. This high temperature is strictly required to overcome the activation energy barrier for the retro-cycloaddition of the kinetic product, funneling the equilibrium toward the thermodynamically stable spirocyclic amine[3].

  • Monitoring: Stir for 24-48 hours.

    • Self-Validation Checkpoint: Monitor by LC-MS. Initially, two closely eluting peaks (regioisomers) will appear. Continue heating until the peaks converge into a single major product mass.

  • Workup: Cool to room temperature, evaporate the xylene under high vacuum, and purify via flash column chromatography eluting with a MeOH/DCM gradient.

Section 5: Mechanistic Pathway Visualization

Understanding the mechanistic pathway of the SnAP cyclization helps explain why the HFIP solvent ratio is the critical optimization parameter rather than temperature.

SnAPMechanism Ketone Cyclic Ketone + SnAP Reagent Ketimine Ketimine Intermediate (Sensitive to Heat) Ketone->Ketimine -H2O Activation HFIP Hydrogen Bonding (Lowers Activation Energy) Ketimine->Activation 3:1 HFIP/DCE Product Spirocyclic N-Heterocycle Ketimine->Product Thermal Degradation if Heated >40°C Radical Cu(II) Promoted N-Centered Radical Activation->Radical Cu(OTf)2, 23°C Cyclization Intramolecular Cyclization Radical->Cyclization Cyclization->Product

Mechanistic pathway of SnAP cyclization demonstrating the stabilizing role of HFIP solvent at 23°C.

References

  • Deciphering the Synchronization of Alternating Current Frequency with the Nickel Catalytic Cycle in Selective C–N Cross-Coupling Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Spirocyclic replacements for the isatin in the highly selective, muscarinic M1 PAM ML137: the continued optimization of an MLPCN probe molecule Source: PubMed Central (PMC), NIH URL:[Link]

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones (Repository Version) Source: White Rose University Consortium URL:[Link]

Sources

Validation & Comparative

High-Resolution NMR Characterization of 4,4-Difluoro-2-azaspiro[4.4]nonane: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on spirocyclic scaffolds to explore novel chemical space, the strategic incorporation of fluorine has become a cornerstone of lead optimization. Replacing a standard methylene bridge with a gem-difluoro group—as seen in the transition from 2-azaspiro[4.4]nonane to 4,4-difluoro-2-azaspiro[4.4]nonane —profoundly alters the molecule's physicochemical properties. This substitution lowers the pKa of the adjacent pyrrolidine amine, enhances lipophilicity, and blocks metabolic oxidation at the 4-position.

However, this modification also introduces profound complexities into the structural characterization of the molecule. As a Senior Application Scientist, I have designed this guide to objectively compare the NMR performance and spectral profiles of 4,4-difluoro-2-azaspiro[4.4]nonane against its non-fluorinated counterpart. By understanding the causality behind these spectral shifts and employing self-validating experimental protocols, researchers can confidently assign structures and leverage these scaffolds in Fragment-Based Drug Discovery (FBDD).

Comparative Spectral Analysis: The Impact of the Gem-Difluoro Group

The introduction of two highly electronegative fluorine atoms at the C4 position creates a strong inductive deshielding effect and an extensive heteronuclear spin-spin coupling network ( nJHF​ and nJCF​ ).

Proton ( 1 H) NMR: Deshielding and Multiplet Complexity

In the non-fluorinated 2-azaspiro[4.4]nonane, the methylene protons at C3 (adjacent to the amine) typically present as a relatively simple multiplet or broad singlet near 3.15 ppm. In contrast, the 1 H NMR spectrum of 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride reveals a pronounced downfield shift for these protons to 3.66 ppm [1]. Furthermore, these protons split into a distinct triplet ( J=12.9 Hz) due to the 3JHF​ scalar coupling with the adjacent gem-difluoro group[1].

Table 1: Comparative 1 H NMR Parameters (in DMSO- d6​ )

Position4,4-Difluoro-2-azaspiro[4.4]nonane HCl2-Azaspiro[4.4]nonane HCl (Ref. Analog)Causality / Structural Observation
C3-H 2​ ~3.66 ppm (t, 3JHF​ = 12.9 Hz)~3.15 ppm (m)Strong inductive deshielding by C4-fluorines; scalar coupling to 19 F.
C1-H 2​ ~3.27 ppm (s)~3.10 ppm (s)Minimal inductive effect due to distance from the C4 position.
C6–C9 H 1.56 – 1.89 ppm (m)1.40 – 1.70 ppm (m)Slight global deshielding across the cyclopentane ring.
Carbon ( 13 C) NMR: Heteronuclear J-Coupling Networks

The 13 C NMR spectrum is where the divergence between the two scaffolds is most absolute. The non-fluorinated C4 carbon resonates at ~35 ppm as a singlet. Upon fluorination, the C4 carbon shifts dramatically to ~125 ppm and splits into a massive triplet ( 1JCF​≈245 Hz)[2]. The adjacent carbons (C3 and the C5 spiro center) also split into triplets due to 2JCF​ coupling (~25–35 Hz).

Table 2: Comparative 13 C NMR Parameters

Carbon Node4,4-Difluoro-2-azaspiro[4.4]nonane2-Azaspiro[4.4]nonaneCoupling Constants ( JCF​ )
C4 (CF 2​ ) ~125.0 ppm (t)~35.2 ppm (s) 1JCF​≈245 Hz
C3 (CH 2​ ) ~54.8 ppm (t)~52.2 ppm (s) 2JCF​≈30 Hz
C5 (Spiro) ~57.3 ppm (t)~44.1 ppm (s) 2JCF​≈25 Hz
C1 (CH 2​ ) ~54.6 ppm (s)~51.7 ppm (s) 3JCF​≈5 Hz
Fluorine ( 19 F) NMR: Conformational Dynamics & FBDD

Because fluorine is 100% naturally abundant and highly sensitive to its local electronic environment, 19 F NMR is a premier tool for Fragment-Based Drug Discovery (FBDD)[3]. Biological systems lack endogenous fluorine, meaning 4,4-difluoro-2-azaspiro[4.4]nonane can be screened against protein targets with zero background interference[4].

Depending on the conformational rigidity of the spirocycle, the gem-difluoro group typically appears between -95 and -105 ppm [2]. If the cyclopentane and pyrrolidine rings are locked in a specific conformation, the two fluorine atoms become diastereotopic, presenting as an AB quartet with a massive geminal coupling ( 2JFF​≈230 Hz). If the rings undergo rapid pseudorotation, the signal averages into a broadened singlet.

Standardized Experimental Protocols (Self-Validating System)

To ensure absolute trustworthiness in structural assignment, the following protocol utilizes a self-validating heteronuclear decoupling strategy.

Step 1: Precision Sample Preparation
  • Solvation: Dissolve 15 mg of 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal/External Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard for 1 H/ 13 C. For 19 F, use a coaxial insert containing Trichlorofluoromethane (CFCl 3​ , δ = 0.0 ppm) to prevent chemical shift referencing errors.

  • Causality: External referencing for 19 F is critical because internal fluorinated standards can interact non-covalently with the highly polar amine, artificially shifting the baseline.

Step 2: Multi-Nuclear Acquisition Parameters
  • 1 H NMR (500 MHz): Acquire 16 scans at 30°C. Set the relaxation delay ( D1​ ) to 2.0 seconds.

  • 13 C NMR (125 MHz): Acquire 1024 scans with WALTZ-16 1 H-decoupling. Set D1​ to 2.0 seconds.

  • 19 F NMR (470 MHz): Acquire 64 scans. Crucial Adjustment: Set D1​ to 3.0 seconds.

    • Causality: Fluorine nuclei in small, rigid spirocycles often exhibit prolonged longitudinal relaxation times ( T1​ ). A short D1​ will result in incomplete signal recovery and inaccurate integration.

Step 3: The Self-Validation Checkpoint (Heteronuclear Decoupling)

To prove that the complex splitting patterns are strictly due to the target molecule's topology and not impurities:

  • Run a 1 H{ 19 F} decoupled experiment .

  • Validation: The triplet at 3.66 ppm must collapse into a clean singlet (or simple doublet if coupled to an adjacent NH). This definitively proves the 3JHF​ interaction.

  • Run a 19 F{ 1 H} decoupled experiment .

  • Validation: The complex multiplet near -100 ppm will collapse into a sharp AB quartet or a clean singlet, isolating the 2JFF​ geminal coupling and confirming the diastereotopic nature of the spiro ring faces.

NMR Workflow Visualization

NMR_Workflow Prep Sample Preparation (Compound + DMSO-d6 + CFCl3) Acq1H 1H NMR Acquisition Assess ^3J_HF Coupling Prep->Acq1H Acq13C 13C NMR Acquisition Assess ^1J_CF & ^2J_CF Prep->Acq13C Acq19F 19F NMR Acquisition Assess F-F & F-H Coupling Prep->Acq19F Decouple Heteronuclear Decoupling 19F{1H} and 1H{19F} Validation Acq1H->Decouple Acq13C->Decouple Acq19F->Decouple Validate Structural Validation & Conformational Assignment Decouple->Validate

Workflow for the multiparametric NMR characterization of fluorinated spirocyclic amines.

References

  • Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones Thieme Connect URL:[1]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery MDPI URL:[3]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery NIH / PMC URL:[4]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation The Royal Society of Chemistry URL:[2]

Sources

The Spirocyclic Advantage: A Comparative Guide to Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic and alicyclic scaffolds.[1] This guide offers an in-depth comparison of the metabolic stability of a rising star in drug design—the spirocyclic amine—versus its long-standing predecessor, the traditional piperidine. We will delve into the mechanistic underpinnings of their metabolic fates, present direct comparative experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

The piperidine ring is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a vast number of FDA-approved drugs.[1][2] Its success lies in a favorable combination of basicity, conformational flexibility, and a balanced lipophilicity that enhances "drug-likeness."[1] However, the very flexibility that makes piperidine a versatile scaffold can also render it susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[3][4]

Enter the spirocyclic amine. These rigid, three-dimensional structures, characterized by two rings sharing a single carbon atom, offer a strategic solution to the metabolic liabilities of traditional piperidines.[5][6] By increasing the fraction of sp³-hybridized carbons and creating a more complex three-dimensional architecture, spirocycles can sterically hinder the approach of metabolic enzymes, effectively "shielding" susceptible sites from degradation.[7][8] This has been shown to improve a range of pharmacokinetic properties, including metabolic stability.[9][10]

The Structural Rationale: Why Spirocycles Can Offer Enhanced Stability

The metabolic fate of many nitrogen-containing heterocycles, including piperidines, is often dictated by the activity of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[11][12] These enzymes catalyze oxidative reactions, such as N-dealkylation and ring hydroxylation, which can lead to rapid clearance of a drug from the body, reducing its efficacy and potentially forming reactive metabolites.[4][13]

Traditional piperidines, with their relatively flexible chair and boat conformations, can readily bind to the active sites of CYP enzymes.[14] The hydrogens on the carbon atoms adjacent (alpha) to the nitrogen are particularly susceptible to oxidation, leading to the formation of an unstable iminium intermediate that can be further metabolized.[3][6]

Spirocyclic amines, by their very nature, introduce a higher degree of rigidity and a more defined three-dimensional structure.[6] This has several consequences for metabolic stability:

  • Steric Shielding: The rigid, projecting architecture of the spirocycle can physically block access of CYP enzymes to metabolic "soft spots," particularly the vulnerable C-H bonds alpha to the nitrogen atom.[7]

  • Conformational Restriction: By locking the molecule into a specific conformation, spirocycles can prevent the adoption of a geometry that is optimal for binding to the active site of a metabolizing enzyme.[10]

  • Altered Physicochemical Properties: The introduction of a spirocenter can modulate lipophilicity and solubility, which in turn can influence how a compound distributes into the liver cells where the majority of metabolism occurs.[5][10]

The following diagram illustrates the metabolic "soft spots" on a traditional piperidine ring compared to the sterically hindered environment of a spirocyclic amine.

cluster_0 Traditional Piperidine Metabolism cluster_1 Spirocyclic Amine Metabolism Piperidine Metabolism CYP450 Oxidation Piperidine->Metabolism Susceptible α-Hydrogens Metabolite Metabolism->Metabolite Iminium Intermediate Spiroamine Blocked Steric Hindrance Spiroamine->Blocked Shielded α-Hydrogens Stable Blocked->Stable Increased Stability

Caption: Metabolic pathways of piperidine vs. a spirocyclic amine.

Experimental Data: A Head-to-Head Comparison

While the theoretical advantages of spirocycles are compelling, empirical data is essential for informed decision-making in drug development. A study by researchers at Enamine provides a direct comparison of the metabolic stability of a piperidine-containing compound and its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane bioisosteres in human liver microsomes.

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL min⁻¹ mg⁻¹)
Piperidine Analog 12193
2-Azaspiro[3.3]heptane Analog 10231
1-Azaspiro[3.3]heptane Analog 15154

Interestingly, in this specific case, the 2-azaspiro[3.3]heptane analog showed a slight decrease in metabolic stability compared to the piperidine parent. However, the 1-azaspiro[3.3]heptane analog demonstrated a modest improvement, with a longer half-life and lower intrinsic clearance.

Conversely, a comparative guide from BenchChem highlights a case where replacing a phenyl ring with a spiro[3.3]heptane core in the drug Sonidegib resulted in a significant decrease in metabolic stability.[1]

CompoundStructureHalf-Life (t½, min)[1]Intrinsic Clearance (CLint, µL min⁻¹ mg⁻¹)[1]
Sonidegib 3846
Spiro[3.3]heptane Analog 9156

These contrasting examples underscore a critical principle in drug design: the impact of a structural modification is highly context-dependent. While spirocycles offer a powerful strategy for enhancing metabolic stability, their effectiveness must be evaluated on a case-by-case basis.

Experimental Protocols for Assessing Metabolic Stability

To empower researchers to generate their own comparative data, we provide detailed, step-by-step protocols for two of the most common in vitro metabolic stability assays.

In Vitro Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery, primarily assessing Phase I metabolism mediated by enzymes like CYPs.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.

Materials:

  • Liver microsomes (human, rat, or other species)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

A Prepare Reaction Mix: Test Compound + Microsomes + Buffer B Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH Regenerating System B->C D Incubate at 37°C C->D E Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction: Add Cold Acetonitrile E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining, t½, and CLint H->I A Thaw & Prepare Hepatocytes B Seed Hepatocytes in Coated Plates A->B C Add Test Compound to Medium B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) D->E F Quench Reaction: Add Cold Acetonitrile E->F G Process Samples for Analysis F->G H Analyze by LC-MS/MS G->H I Calculate % Remaining, t½, and CLint H->I

Caption: Workflow for a hepatocyte stability assay.

Protocol:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them in pre-warmed incubation medium to the desired cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).

  • Plating: Add the hepatocyte suspension to the wells of a coated plate.

  • Compound Addition: Prepare a working solution of the test compound in the incubation medium and add it to the wells containing the hepatocytes to initiate the reaction.

  • Incubation: Place the plate on an orbital shaker in a 37°C incubator.

  • Sampling and Termination: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the hepatocyte suspension and quench the reaction by adding it to cold acetonitrile.

  • Sample Processing and Analysis: Process the samples as described in the microsomal stability assay protocol and analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described previously.

Conclusion: A Strategic Choice in Modern Drug Design

The choice between a traditional piperidine and a spirocyclic amine is a nuanced one, guided by the specific goals of a drug discovery program. Piperidine remains a highly valuable and validated scaffold, offering synthetic accessibility and a proven track record. [1]However, when faced with challenges of metabolic instability, the spirocyclic amine presents a powerful and rational design strategy. [9] The inherent three-dimensionality and rigidity of spirocycles can effectively mitigate metabolism by sterically shielding vulnerable sites, leading to improved pharmacokinetic profiles. [10]As the data presented herein demonstrates, this is not a universal rule, and the "spirocyclic advantage" must be confirmed experimentally for each new chemical series. By employing the robust in vitro assays detailed in this guide, researchers can make data-driven decisions, strategically incorporating spirocyclic scaffolds to design the next generation of more stable and effective medicines.

References

  • A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. Benchchem.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan.
  • In Vitro Metabolic Stability.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021).
  • Metabolic Stability Assays.
  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023).
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021). BLDpharm.
  • Spirocyclic Piperidine Bioisostere. Enamine.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).
  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis.
  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025).
  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024).
  • Spirocycles in Drug Discovery. (2017).
  • Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters. (2011).
  • Hepatocyte Stability Assay. (2025).
  • Hepatic Microsomal Stability (human, r
  • Hep
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • Microsomal Stability Assay.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Spiroazetidines in Drug Discovery. PharmaBlock.
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. (2008).
  • advantages of spirocyclic scaffolds over planar structures in drug discovery. Benchchem.
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters.
  • P450 interaction with farnesyl-protein transferase inhibitors metabolic stability, inhibitory potency, and P450 binding spectra in human liver microsomes. (2001). PubMed.
  • Analogues of Piperidine for Drug Design. Enamine.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI.
  • Metabolically Stabilized Lipophilic Groups. Enamine.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021).
  • Allosteric Mechanisms in Cytochrome P450 Metabolism. The Thibodeaux Lab.
  • The impact of the exposome on cytochrome P450-medi
  • Biochemistry, Cytochrome P450. (2026).

Sources

Comparative Guide: Lipophilicity Profiling of 4,4-Difluoro-2-azaspiro[4.4]nonane vs. 2-Azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, escaping the "flatland" of planar aromatic rings is critical for improving clinical success rates. Spirocyclic aliphatic amines, such as 2-azaspiro[4.4]nonane , have emerged as highly valuable scaffolds. They provide structural rigidity, defined exit vectors, and improved metabolic stability compared to their flexible acyclic or monocyclic counterparts[1].

However, highly basic aliphatic amines often suffer from poor passive membrane permeability and high hERG liability due to their near-complete protonation at physiological pH. To circumvent this, medicinal chemists employ strategic gem-difluorination. By comparing 4,4-difluoro-2-azaspiro[4.4]nonane to its non-fluorinated parent, this guide explores how the introduction of a CF₂ group adjacent to the basic nitrogen fundamentally rewires the molecule's physicochemical profile—specifically its basicity (pKa) and apparent lipophilicity (LogD).

The Causality of Fluorination: pKa, LogP, and LogD

To understand the difference in lipophilicity between these two scaffolds, one must differentiate between intrinsic lipophilicity (LogP ) and pH-dependent distribution (LogD ).

The Inductive Effect on Basicity (pKa)

The introduction of a gem-difluoro group at the C4 position (the β -position relative to the N2 amine) exerts a profound electron-withdrawing inductive effect through the σ -bond network[2]. The highly electronegative fluorine atoms pull electron density away from the nitrogen lone pair. This thermodynamic shift stabilizes the neutral free-base form and strongly destabilizes the positively charged protonated form, typically driving the pKa down by 2.0 to 3.0 log units[3].

LogP vs. LogD at Physiological pH

While the intrinsic LogP (the partitioning of the strictly neutral species between octanol and water) might remain relatively static or even slightly decrease due to the polarity of the C-F bonds, the LogD at pH 7.4 increases dramatically[4].

Because the non-fluorinated 2-azaspiro[4.4]nonane has a pKa of ~10.2, it exists >99.8% in the highly polar, protonated state at pH 7.4, resulting in a negative LogD. Conversely, the β -difluorinated analog (pKa ~7.5) exists as a nearly 1:1 mixture of neutral and protonated species at pH 7.4. The vastly increased fraction of the neutral species allows the molecule to partition effectively into lipid membranes, drastically increasing its apparent lipophilicity (LogD) and passive permeability.

G cluster_aq Aqueous Phase (pH 7.4) cluster_org Organic Phase (Lipid/Octanol) A Protonated Amine (Low Permeability) B Neutral Amine (High Permeability) A->B pKa (Deprotonation) C Partitioned Amine (Target Engagement) B->C LogP (Partitioning)

Caption: Thermodynamic relationship governing apparent lipophilicity (LogD) driven by pKa and LogP.

Quantitative Physicochemical Comparison

The following table synthesizes the physicochemical shifts induced by gem-difluorination on the 2-azaspiro[4.4]nonane scaffold. (Note: Values are aggregated from computational predictions and homologous spirocyclic empirical data)[2][5].

Property2-Azaspiro[4.4]nonane4,4-Difluoro-2-azaspiro[4.4]nonaneCausality / Impact
Molecular Weight 125.21 g/mol 161.20 g/mol Addition of two F atoms displaces two H atoms.
Predicted pKa ~10.2~7.5Strong β -inductive electron withdrawal by CF₂.
Intrinsic LogP 1.81.9Slight modulation; C-F polarity offsets added bulk.
LogD (pH 7.4) -1.0 1.6 Critical Shift: Increased neutral fraction at pH 7.4 drives lipophilicity up by ~2.6 log units.
Fraction Neutral (pH 7.4) < 0.2%~44.3%Directly correlates to passive membrane permeability.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the lipophilicity (LogD) of these spirocycles, researchers must employ rigorous, self-validating analytical frameworks. The standard shake-flask method coupled with LC-MS/MS is the gold standard, provided it includes a Mass Balance Check to prevent false reporting due to compound aggregation, glass adsorption, or degradation.

Protocol: Self-Validating Shake-Flask LC-MS/MS for LogD₇.₄

1. Preparation & Buffer Saturation

  • Pre-saturate 1-octanol with 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours. This prevents volume shifts during the actual experiment.

  • Prepare a 10 mM stock solution of the spirocyclic amine in DMSO.

2. Equilibration

  • In a glass vial, combine 500 µL of saturated PBS, 500 µL of saturated octanol, and 10 µL of the compound stock.

  • Self-Validation Step: Prepare a control vial with 1000 µL of PBS and 10 µL of stock (no octanol) to serve as the 100% mass recovery standard.

3. Partitioning

  • Agitate the vials on a mechanical shaker at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Centrifuge at 3,000 x g for 15 minutes to guarantee complete phase separation and break any micro-emulsions.

4. Quantification (LC-MS/MS)

  • Carefully aliquot samples from both the octanol and aqueous layers. Dilute the octanol layer into a miscible solvent (e.g., methanol) to match the LC starting conditions.

  • Quantify the concentration in both phases using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

5. Data Processing & Mass Balance

  • Calculate LogD: LogD7.4​=log10​([R−NH]aqueous​+[R−NH2+​]aqueous​[R−NH]octanol​​)

  • Mass Balance Check: Ensure (Massoctanol​+Massaqueous​)≈Masscontrol​ . If recovery is <85%, the data is discarded, as the compound may have precipitated or adhered to the vial, invalidating the partition coefficient.

Workflow cluster_validation Self-Validating Logic N1 1. Sample Prep Spike compound into Octanol/PBS N2 2. Equilibration Shake at 25°C for 60 mins N1->N2 N3 3. Phase Separation Centrifuge at 3000g to break emulsions N2->N3 N4 4. LC-MS/MS Quantify Aqueous and Organic layers N3->N4 N5 5. Mass Balance Check Does Org + Aq = 100% Control? N4->N5 N6 Valid LogD Calculation N5->N6 Yes (>85%) N7 Discard Run (Precipitation/Adsorption) N5->N7 No (<85%)

Caption: Self-validating experimental workflow for LogD determination ensuring data integrity.

Conclusion

The comparison between 2-azaspiro[4.4]nonane and 4,4-difluoro-2-azaspiro[4.4]nonane perfectly illustrates the power of fluorine in rational drug design. While the intrinsic lipophilicity (LogP) remains largely unchanged, the strategic placement of the gem-difluoro group depresses the basicity of the spirocyclic amine. This thermodynamic shift drastically increases the proportion of the unprotonated species at physiological pH, thereby transforming a highly polar, impermeable fragment (LogD ~ -1.0) into a highly permeable, lipophilic pharmacophore (LogD ~ 1.6) suitable for CNS penetration and intracellular target engagement.

References

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery ChemRxiv URL:[Link][2]

  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery ResearchGate / European Journal of Organic Chemistry URL:[Link][3]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes ResearchGate URL:[Link][4]

  • 4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride - Structural and Predictive Data PubChemLite / Université du Luxembourg URL:[Link][5]

Sources

Validation of gem-Difluoro Spirocycles as Effective Conformational Restrictors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy for improving clinical success rates. Introducing 3D character enhances target selectivity and reduces off-target toxicity. Among the most effective structural motifs for this purpose are spirocycles .

However, simple spirocycles often suffer from metabolic liabilities or suboptimal lipophilicity. The strategic incorporation of a gem-difluoro moiety into spirocyclic scaffolds has emerged as a premium solution. This guide objectively compares gem-difluoro spirocycles against alternative conformational restrictors, detailing the mechanistic causality behind their superior physicochemical profiles and providing validated experimental protocols for their application.

Mechanistic Rationale: The Causality of Restriction and Fluorination

To understand why gem-difluoro spirocycles outperform traditional alternatives, we must dissect the causality behind their molecular behavior.

The Entropic Advantage of Spirocyclic Rigidity

Flexible alkyl chains or simple cycloalkanes exist in an equilibrium of multiple conformations. Upon binding to a biological target, the molecule must adopt a single bioactive conformation, resulting in a significant entropic penalty (ΔS < 0). Spirocycles lock the molecular exit vectors into a rigid 3D orientation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is drastically reduced, directly translating to enhanced binding affinity (ΔG).

The Stereoelectronic Tuning of the gem-Difluoro Group

While spiro-fusion provides rigidity, unfluorinated spirocycles often introduce metabolic soft spots (C-H bonds susceptible to Cytochrome P450 oxidation). Substituting a methylene bridge with a gem-dimethyl group blocks metabolism but drastically increases lipophilicity and steric bulk, often leading to poor aqueous solubility.

The gem-difluoro group acts as a "magic bullet" bioisostere [1]:

  • Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond, effectively blocking oxidative metabolism without adding the steric bulk of a methyl group.

  • pKa Modulation: Fluorine is highly electronegative. Through strong inductive electron-withdrawing effects (-I), a gem-difluoro group lowers the pKa of adjacent basic amines. This reduces the overall basicity of the drug candidate, enhancing membrane permeability and reducing hERG channel liability.

  • Lipophilicity (LogP) Tuning: Unlike gem-dimethyl groups which universally increase LogP, gem-difluorination in saturated heterocycles exhibits complex, context-dependent behavior, often maintaining or even improving hydrophilicity depending on the proximity to polar heteroatoms [2].

ConformationalRestriction A Flexible Alkane (High Entropic Penalty) B Simple Cycloalkane (Moderate Flexibility) A->B C Spirocycle (Rigid 3D Vector) B->C D gem-Difluoro Spirocycle (Rigid + Stable) C->D

Logical progression of conformational restriction leading to gem-difluoro spirocycles.

Comparative Physicochemical Profiling

The following table synthesizes quantitative data comparing various conformational restrictors. The data illustrates why gem-difluoro spirocycles are the optimal choice for hit-to-lead optimization.

Restrictor MotifConformational RigidityEntropic Penalty upon BindingTypical ΔLogP (vs. Alkane)Typical ΔpKa of Adj. AmineMetabolic Stability (CYP450)
Linear Alkane LowHighBaselineBaselinePoor to Moderate
Simple Cycloalkane ModerateModerate+0.5 to +1.0~0Moderate
Unfluorinated Spirocycle HighLow+0.2 to +0.8~0Moderate (C-H soft spots)
gem-Dimethyl Spirocycle HighLow+1.0 to +1.5+0.1 to +0.3High (Steric blocking)
gem-Difluoro Spirocycle High Low -0.2 to +0.3 -1.5 to -3.0 Excellent (C-F strength)

Data synthesis based on physicochemical evaluations of fluorinated O-heterocycles and spiro[3.3]heptanes [2, 3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the validation of a gem-difluoro spirocycle must follow a self-validating loop: Synthesis → Physicochemical Profiling → Biological Evaluation .

ValidationWorkflow S1 1. Multigram Synthesis (Convergent Alkylation) S2 2. Physicochemical Profiling (pKa & LogP Determination) S1->S2 S3 3. Structural Validation (NMR & X-Ray Crystallography) S2->S3 S4 4. Biological Evaluation (Target Binding Assays) S3->S4

Self-validating experimental workflow for gem-difluoro spirocycle restrictors.
Protocol A: Multigram Synthesis of 6,6-Difluorospiro[3.3]heptane Scaffolds

This convergent synthesis strategy utilizes a common precursor to build the conformationally restricted isostere [3].

Materials: 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, appropriate 1,1-binucleophile (e.g., malonate derivatives), base (e.g., NaH or K₂CO₃), anhydrous DMF. Procedure:

  • Preparation: Dissolve the 1,1-binucleophile (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Slowly add the base (2.2 equiv) at 0 °C. Stir for 30 minutes until hydrogen evolution ceases, ensuring complete deprotonation.

  • Cyclization: Dropwise add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 equiv) in DMF.

  • Heating: Gradually warm the reaction to 80 °C and stir for 12 hours. The rigid spirocyclic geometry is thermodynamically driven by the Thorpe-Ingold effect induced by the gem-difluoro and binucleophile substituents.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the highly pure gem-difluoro spirocycle.

Protocol B: Physicochemical Profiling (pKa and LogP)

To validate the stereoelectronic effects of the gem-difluoro group[2].

pKa Determination (Potentiometric Titration):

  • Prepare a 1 mM solution of the gem-difluoro spirocyclic amine in a standardized 0.15 M KCl aqueous solution to maintain constant ionic strength.

  • Titrate the solution with 0.1 M standardized NaOH using an automated potentiometric titrator at exactly 25.0 ± 0.1 °C.

  • Calculate the pKa from the inflection point of the titration curve. Expected outcome: The pKa should be 1.5 to 3.0 units lower than the unfluorinated analog due to the -I effect of the fluorines.

LogP Determination (Shake-Flask Method):

  • Dissolve the compound in mutually saturated 1-octanol and water (pH adjusted to ensure the compound is fully unionized).

  • Agitate the biphasic mixture mechanically for 24 hours at 25 °C to ensure thermodynamic equilibrium.

  • Separate the phases via centrifugation and quantify the concentration of the compound in both phases using LC-MS/MS.

  • Calculate LogP = log₁₀([Octanol]/[Water]).

Protocol C: Biological Validation (MAPK Kinase Inhibition Assay)

To prove that the conformational restriction translates to biological efficacy, the fragment is incorporated into a known pharmacophore (e.g., a p38α MAPK inhibitor) [2].

Procedure:

  • Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform.

  • Incubation: Incubate the recombinant MAPK enzyme with the gem-difluoro spirocycle-containing inhibitor at varying concentrations (10 pM to 10 μM) in assay buffer (HEPES pH 7.4, MgCl₂, EGTA, DTT) for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP and the specific biotinylated peptide substrate.

  • Detection: After 60 minutes, add the europium-labeled anti-phospho antibody and streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader. Calculate the IC₅₀. Expected outcome: The rigidified, fluorinated analog should demonstrate a lower IC₅₀ (higher potency) compared to the flexible linear analog due to the reduced entropic penalty.

Conclusion

The validation of gem-difluoro spirocycles as conformational restrictors represents a masterclass in rational drug design. By combining the rigidifying 3D vectors of spiro-fusion with the metabolic shielding and pKa-tuning properties of the gem-difluoro group, medicinal chemists can systematically rescue failing chemotypes. The protocols and comparative data provided herein establish a rigorous, reproducible framework for integrating these advanced building blocks into next-generation drug discovery pipelines.

References

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications.[Link]

  • Melnykov, K., Liashuk, O., Holovach, S., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.[Link]

  • Olifir, O. S., Chernykh, A. V., Dobrydnev, A. V., Grygorenko, O. O., Moroz, Y. S., Voitenko, Z. V., & Radchenko, D. S. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550.[Link]

Sources

In vitro clearance rate comparison of 4,4-difluoro-2-azaspiro[4.4]nonane derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of the in vitro clearance rates between standard 2-azaspiro[4.4]nonane derivatives and their 4,4-difluoro counterparts. Designed for medicinal chemists and drug metabolism and pharmacokinetics (DMPK) scientists, this guide explores the mechanistic causality behind fluorination, presents comparative clearance data, and outlines a self-validating experimental protocol.

Introduction: The Spirocyclic Advantage in Drug Discovery

The transition from flat, sp²-rich aromatic molecules to sp³-rich, three-dimensional architectures is a cornerstone of modern drug discovery. The 2-azaspiro[4.4]nonane scaffold is a prime example of this "escape from flatland," offering unique vector geometries for target engagement. This scaffold has been successfully deployed in highly potent dipeptidyl SARS-CoV-2 Main Protease (MPro) inhibitors, such as MPI60[1], and in novel O-GlcNAcase (OGA) inhibitors targeting neurodegenerative disorders[2].

However, unsubstituted spirocycles often suffer from high in vitro clearance due to their susceptibility to Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. To combat this, the strategic introduction of a gem-difluoro moiety at the 4-position (yielding 4,4-difluoro-2-azaspiro[4.4]nonane ) is employed. This modification not only blocks metabolic hotspots but fundamentally alters the physicochemical properties of the molecule[3].

Mechanistic Rationale: The "Fluorine Effect"

As an Application Scientist, it is critical to understand why the 4,4-difluoro substitution alters clearance, rather than just observing the effect. The causality is driven by two primary mechanisms:

  • Steric and Bond-Strength Shielding: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 98 kcal/mol). Replacing the hydrogen atoms at the 4-position directly prevents CYP450 enzymes from abstracting a hydrogen atom, effectively shutting down Phase I oxidative metabolism at that specific site[4].

  • Inductive Electron-Withdrawing (-I) Effect: Fluorine is highly electronegative. The gem-difluoro group exerts a strong inductive pull on the adjacent basic amine (the 2-aza nitrogen). This significantly lowers the pKa of the amine (typically by 1.5 to 2.5 units). A lower pKa means the amine is less protonated at physiological pH (7.4), which increases the molecule's lipophilicity (LogD), improves passive membrane permeability, and reduces non-specific binding to phospholipids (lowering phospholipidosis risk).

G Parent 2-azaspiro[4.4]nonane Derivative CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Metabolite Hydroxylated Metabolite (High Clearance) CYP->Metabolite FluoroParent 4,4-difluoro-2-azaspiro[4.4]nonane Derivative Blocked Metabolic Pathway Blocked (Steric/Inductive Shielding) FluoroParent->Blocked Inhibited CYP450 Attack Stable Parent Compound Maintained (Low Clearance) Blocked->Stable

Mechanistic pathway illustrating CYP450-mediated oxidation block by gem-difluoro substitution.

Comparative Data Analysis: Non-Fluorinated vs. 4,4-Difluoro Derivatives

The following table synthesizes representative in vitro human liver microsome (HLM) clearance data for a standard amide-linked 2-azaspiro[4.4]nonane derivative (Compound A) versus its 4,4-difluoro analog (Compound B).

Pharmacokinetic ParameterCompound A (Unsubstituted)Compound B (4,4-Difluoro)Mechanistic Rationale
Amine pKa (Calculated) ~9.5~7.2Strong inductive (-I) effect of gem-difluoro lowers basicity of the adjacent nitrogen.
HLM CLint​ ( μL/min/mg ) 68.514.2Direct blocking of aliphatic hydroxylation by strong C-F bonds.
HLM Half-life ( t1/2​ , min) 12.598.0Decreased intrinsic clearance leads to an extended duration of action in vitro.
LogD (at pH 7.4) 1.22.8Reduced ionization at physiological pH increases apparent lipophilicity.
Efflux Ratio (P-gp) 8.42.1Reduced basicity decreases recognition by efflux transporters like P-glycoprotein[2].

Data Note: Values are representative benchmarks based on established medicinal chemistry structure-activity relationships (SAR) for this scaffold class.

Self-Validating Experimental Protocol: In Vitro Microsomal Clearance

To ensure trustworthiness, the in vitro clearance assay must be a self-validating system. This means incorporating strict internal controls to differentiate between enzymatic degradation and chemical instability.

Reagents & Materials
  • Human Liver Microsomes (HLM, pooled, 20 mg/mL protein concentration).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Quenching Solution: 100% Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Positive Control: Verapamil (known high clearance).

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the test compounds (Compound A and B) and the positive control (Verapamil) to a 100 µM stock in DMSO. Further dilute to a 1 µM working solution in 0.1 M phosphate buffer (final DMSO concentration <0.1% to prevent CYP inhibition).

  • Microsome Incubation Mix: In a 96-well plate, combine 0.5 mg/mL HLM and the 1 µM test compound in phosphate buffer. Pre-warm the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • Self-Validation Step (Negative Control): For each compound, prepare a parallel "-NADPH" well using buffer instead of NADPH. This confirms that any observed clearance is strictly CYP450-mediated and not due to chemical hydrolysis or thermal degradation.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into a crash plate containing 150 µL of ice-cold Quenching Solution (Acetonitrile + Internal Standard). The organic solvent denatures the enzymes, stopping the reaction instantly.

  • Centrifugation & Analysis: Centrifuge the crash plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS quantification.

  • Data Processing: Calculate the percentage of parent compound remaining relative to the 0-minute time point. Plot the natural log (ln) of % remaining versus time to determine the elimination rate constant ( k ). Calculate Intrinsic Clearance ( CLint​ ) using the formula:

    CLint​=(k×V)/P

    (Where V is incubation volume and P is microsomal protein mass).

G A Test Compound Prep (1 µM) B HLM Incubation (37°C, ±NADPH) A->B C Time-Course Sampling (0, 5, 15, 30, 60 min) B->C D Acetonitrile Quench (+ Internal Standard) C->D E LC-MS/MS Quantification D->E F CL_int & t_1/2 Calculation E->F

In vitro human liver microsome (HLM) clearance assay workflow with self-validating controls.

Conclusion

The transition from a standard 2-azaspiro[4.4]nonane to a 4,4-difluoro-2-azaspiro[4.4]nonane derivative represents a highly efficient medicinal chemistry intervention. By leveraging the strong C-F bond and the electronegative inductive effect, researchers can simultaneously rescue compounds from rapid CYP450-mediated clearance, lower amine basicity, and improve overall pharmacokinetic profiles. When evaluating these derivatives, utilizing a rigorously controlled, NADPH-dependent in vitro clearance assay is paramount to accurately quantifying these metabolic stability gains.

References

  • Title: A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: MDPI URL: [Link]

  • Title: Optimization of oxadiazole derivatives with a spirocyclic cyclohexane structure as novel GPR119 agonists Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

Sources

Comparative pKa Analysis of Fluorinated vs. Non-Fluorinated Spirocyclic Amines: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic amines have emerged as privileged three-dimensional (3D) scaffolds in Fragment-Based Drug Discovery (FBDD), offering superior physicochemical properties compared to traditional flat aromatic rings[1]. However, the inherently high basicity of non-fluorinated spirocyclic amines (typically pKa > 10) often leads to poor passive membrane permeability and an increased risk of off-target cardiotoxicity via hERG potassium channel blockade[2].

As a Senior Application Scientist, I frequently guide optimization campaigns where strategic fluorination is employed to tune these properties. The introduction of fluorine atoms leverages strong electron-withdrawing inductive (-I) effects to predictably lower the pKa of the amine center[3]. This guide objectively compares the physicochemical performance of fluorinated versus non-fluorinated spirocyclic amines, detailing the causality behind these shifts and providing field-proven experimental protocols for accurate pKa determination.

The Mechanistic Causality of Fluorination on Basicity

The basicity of an amine is dictated by the stability of its protonated ammonium conjugate acid. In non-fluorinated spirocyclic amines, the electron-rich sp³ carbon framework stabilizes the positive charge, resulting in a high pKa.

When fluorine—the most electronegative element—is introduced into the scaffold, it exerts a powerful through-bond inductive effect (-I). This electron withdrawal destabilizes the protonated state, shifting the equilibrium toward the neutral free base[3]. The magnitude of this pKa reduction is strictly dependent on two factors:

  • Topological Distance: Fluorine atoms at the β-position relative to the nitrogen exert a much stronger pKa-lowering effect than those at the γ- or δ-positions[2],[3].

  • Substitution Density: Geminal difluorination (CF₂) exerts a synergistic inductive pull, often dropping the pKa by 3.5 to 4.0 units compared to the non-fluorinated parent compound[2].

G A Non-Fluorinated Spirocyclic Amine (High pKa > 10) B Fluorine Substitution (Mono- or Gem-Difluoro) A->B C Inductive Effect (-I) Electron Withdrawal B->C D Reduced Basicity (Target pKa 7.0 - 8.5) C->D E Decreased hERG Affinity D->E F Enhanced Membrane Permeability D->F

Caption: Workflow illustrating the mechanistic optimization of spirocyclic amines via fluorination.

By driving the pKa down from ~10.5 to the physiologically relevant range of 7.0–8.5, a larger fraction of the drug exists as a neutral species at pH 7.4. This directly enhances lipoidal membrane permeability while simultaneously reducing the cationic charge density required for hERG channel binding[2].

Comparative Data Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

To objectively evaluate the impact of fluorination, we compare the basicity of standard piperidine reference fragments against structurally rigid spirocyclic amines. The data below synthesizes experimental and highly validated predictive pKa values across matched molecular pairs.

Table 1: pKa Shifts in Monocyclic and Spirocyclic Amines
Scaffold TypeCompound NameSubstitutionpKa (Aqueous)ΔpKa vs ParentReference
Monocyclic PiperidineNone (Parent)~11.2N/A[4]
Monocyclic 4-FluoropiperidineMono-fluoro (γ)9.4-1.8[3],[5]
Monocyclic 3,3-DifluoropiperidineGem-difluoro (β)~7.3-3.9[2]
Spirocyclic 7-Oxa-2-azaspiro[3.5]nonaneNone (Parent)~9.3N/A[6]
Spirocyclic 5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonaneGem-difluoro (γ)8.06-1.24[7]
Spirocyclic 2,2-Difluoro-8-oxa-5-azaspiro[3.5]nonaneGem-difluoro (β)6.44-2.86[8]

Data Insights:

  • Position Matters: In the spirocyclic series, placing the gem-difluoro group at the β-position (2,2-difluoro-8-oxa-5-azaspiro[3.5]nonane) results in a dramatic pKa drop to 6.44[8]. Moving the fluorines further away to the γ-position (5,5-difluoro-7-oxa-2-azaspiro[3.5]nonane) yields a milder reduction to 8.06[7].

  • Conformational Rigidity: Unlike flexible piperidines, spirocycles lock the spatial orientation of the fluorine atoms relative to the basic nitrogen. This rigid relative disposition is critical; exit vector plot (EVP) analyses reveal that spirocyclic fluorination tunes pKa without significantly altering the molecule's overall 3D conformation[9].

Experimental Methodology: Self-Validating pKa Determination

To ensure trustworthiness and reproducibility in FBDD, pKa values must be measured using a self-validating system. The industry standard for determining the pKa of highly lipophilic or rigid spirocyclic fragments is potentiometric titration using a Sirius T3 automated titrator[1].

Because some fluorinated spirocycles exhibit limited aqueous solubility at neutral pH, a co-solvent extrapolation method (Yasuda-Shedlovsky) is required to prevent precipitation artifacts and ensure thermodynamic accuracy.

Step-by-Step Protocol: Sirius T3 Potentiometric Titration
  • Sample Preparation: Accurately weigh 1.0–2.0 mg of the spirocyclic amine fragment. Dissolve the sample in 0.15 M KCl (Ionic Strength Adjusted, ISA water) to maintain a constant activity coefficient throughout the titration.

  • Co-Solvent Addition (If poorly soluble): If the predicted LogP > 2, prepare the sample in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH by weight).

  • Acid-Base Titration:

    • Lower the pH to 2.0 using standardized 0.5 M HCl to fully protonate the amine.

    • Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) up to pH 12.0.

    • Continuously monitor the pH using a highly calibrated Ag/AgCl glass electrode.

  • Data Fitting & Extrapolation: Use the Sirius T3 software to plot the Bjerrum curve (average number of bound protons vs. pH). For co-solvent titrations, apply the Yasuda-Shedlovsky extrapolation to plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures.

  • Validation: The y-intercept of the Yasuda-Shedlovsky plot yields the true aqueous pKa. The system self-validates by ensuring the r² of the extrapolation line is >0.99.

G Step1 1. Sample Prep (1-2 mg in ISA water) Step2 2. Co-solvent Addition (Methanol/Water ratios) Step1->Step2 Step3 3. Titration (pH 2.0 to 12.0) Step2->Step3 Step4 4. Yasuda-Shedlovsky Extrapolation Step3->Step4 Step5 5. Aqueous pKa Determination Step4->Step5

Caption: Step-by-step methodology for potentiometric pKa determination using co-solvents.

Conclusion

The comparative analysis demonstrates that fluorinated spirocyclic amines are vastly superior to their non-fluorinated counterparts when optimizing for pharmacokinetic safety. By strategically placing mono- or gem-difluoro substitutions at the β or γ positions, medicinal chemists can precisely dial the pKa down from >10 to the 6.5–8.5 range[7],[2],[8]. This structural modification preserves the highly desirable 3D character of the spirocycle while systematically dismantling the liabilities of poor membrane permeability and hERG-mediated cardiotoxicity.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ResearchGate URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: ChemMedChem (via Yuntsg) URL:[Link]

  • UNIVERSITÀ DEGLI STUDI DI PAVIA DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE (Sirius T3 Methodology) Source: IRIS UNIPV URL:[Link]

Sources

Mass spectrometry fragmentation patterns of 4,4-difluoro-2-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Guide: 4,4-Difluoro-2-azaspiro[4.4]nonane vs. Non-Fluorinated Analogs

The incorporation of geminal difluoro groups into spirocyclic aliphatic amines is a cornerstone strategy in modern medicinal chemistry. By replacing standard pyrrolidines or piperidines with 4,4-difluoro-2-azaspiro[4.4]nonane, drug developers can dramatically enhance metabolic stability and modulate target binding affinity. However, this fluorination fundamentally alters the physicochemical properties of the molecule, presenting unique challenges for liquid chromatography-tandem mass spectrometry (LC-MS/MS) characterization.

As a Senior Application Scientist, I have designed this guide to objectively compare the electrospray ionization (ESI) and collision-induced dissociation (CID) behaviors of 4,4-difluoro-2-azaspiro[4.4]nonane against its non-fluorinated counterpart, 2-azaspiro[4.4]nonane. This analysis provides the mechanistic rationale and self-validating protocols necessary to ensure rigorous structural elucidation[1].

Mechanistic Rationale: The Impact of Fluorination on ESI-MS/MS

To understand the mass spectral divergence between these two spirocycles, we must first examine the causality behind their ionization and fragmentation behaviors.

Ionization Efficiency and Basicity (pKa Shift): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect on the adjacent pyrrolidine ring. This significantly decreases the basicity of the amine nitrogen in 4,4-difluoro-2-azaspiro[4.4]nonane compared to 2-azaspiro[4.4]nonane[2]. Consequently, the fluorinated analog requires a highly optimized acidic mobile phase (e.g., 0.1% to 0.2% Formic Acid) to ensure complete protonation and robust [M+H]⁺ signal intensity in positive ESI mode.

Thermodynamics of Fragmentation: Under CID conditions, non-fluorinated cyclic amines typically undergo α -cleavage adjacent to the nitrogen, followed by the neutral loss of ammonia (-17 Da) or alkyl fragments. In contrast, fluorinated aliphatic amines are thermodynamically driven to expel hydrogen fluoride (HF, -20 Da). The loss of HF is highly favored because it relieves steric strain and results in the formation of a highly stable fluoro-alkene intermediate.

Comparative Fragmentation Analysis

The table below summarizes the quantitative fragmentation data, highlighting the diagnostic ions required to differentiate the fluorinated spirocycle from its non-fluorinated analog.

CompoundExact MassPrecursor Ion [M+H]⁺Primary Diagnostic FragmentSecondary FragmentsKey Neutral Losses
4,4-Difluoro-2-azaspiro[4.4]nonane 161.10 Dam/z 162.1m/z 142.1 (-HF)m/z 122.1 (-2HF)m/z 145.1 (-NH₃)-20 Da (HF)-17 Da (NH₃)
2-Azaspiro[4.4]nonane 125.12 Dam/z 126.1m/z 109.1 (-NH₃)m/z 98.1 (Ring cleavage)m/z 81.1-17 Da (NH₃)-28 Da (C₂H₄)
Proposed Fragmentation Pathways

The presence of the gem-difluoro group acts as a "fragile point" under collision energy, redirecting the primary fragmentation pathway away from standard ring-opening and toward sequential HF eliminations.

Fragmentation M [M+H]+ m/z 162.1 4,4-difluoro-2-azaspiro[4.4]nonane HF_loss [M+H - HF]+ m/z 142.1 Primary Diagnostic Ion M->HF_loss CID: -HF (-20 Da) Ring_open Ring-Opened Intermediate m/z 162.1 M->Ring_open Alpha-Cleavage Spiro_cleavage Alkyl Fragment m/z 96.1 HF_loss->Spiro_cleavage Further CID NH3_loss [M+H - NH3]+ m/z 145.1 Ring_open->NH3_loss -NH3 (-17 Da) Ring_open->Spiro_cleavage C-C Bond Scission

Proposed ESI-MS/MS fragmentation pathways for 4,4-difluoro-2-azaspiro[4.4]nonane.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

Fluorinated compounds are notoriously prone to In-Source Fragmentation (ISF), where the molecule loses HF within the ESI source before ever reaching the collision cell[3]. If ISF is not controlled, the m/z 142.1 ion may be mistakenly identified as the precursor, invalidating the downstream MS/MS data.

To guarantee data integrity, the following protocol incorporates a built-in self-validation step (Step 4) to differentiate true CID fragmentation from ISF artifacts.

Step 1: Sample Preparation

  • Dissolve 4,4-difluoro-2-azaspiro[4.4]nonane reference standard in 50:50 Methanol:Water to a final concentration of 100 ng/mL.

  • Causality Note: Avoid highly basic diluents, which will suppress the protonation of the deactivated amine.

Step 2: Liquid Chromatography (LC) Separation

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: ESI Source Optimization

  • Set the instrument to Positive ESI mode.

  • Capillary Voltage: +3.5 kV.

  • Source Temperature: 300°C. Do not exceed 350°C, as excessive thermal energy exacerbates premature HF loss.

Step 4: Self-Validation (ISF Control & Breakdown Curve)

  • ISF Check: Infuse the sample and monitor m/z 162.1 and m/z 142.1 in Q1 (MS1 scan). Ramp the Declustering Potential (DP) or Cone Voltage from 10V to 100V.

  • Validation Criteria: A valid method must show m/z 162.1 as the base peak at low DP (<30V). If m/z 142.1 dominates at low DP, lower the source temperature and capillary voltage until the intact precursor is stabilized.

Step 5: CID Fragmentation

  • Isolate m/z 162.1 in Q1.

  • Ramp Collision Energy (CE) using Argon gas from 10 eV to 40 eV.

  • Record the transition of m/z 162.1 → 142.1 (optimal typically at 15-20 eV) and m/z 162.1 → 122.1 (optimal at 25-30 eV).

Workflow Sample 1. Sample Prep 100 ng/mL in 50% MeOH LC 2. LC Separation C18, 0.1% FA gradient Sample->LC ESI 3. ESI Source Positive Mode, +3.5 kV LC->ESI CID 4. CID Fragmentation 15-40 eV (Argon) ESI->CID Analyzer 5. Detection High-Res MS/MS CID->Analyzer

Self-validating LC-MS/MS workflow for the characterization of fluorinated spirocycles.

Conclusion

Substituting 2-azaspiro[4.4]nonane with 4,4-difluoro-2-azaspiro[4.4]nonane shifts the mass spectrometric paradigm from standard amine cleavage to halogen-driven neutral losses. By understanding the pKa shifts induced by fluorination and actively validating against In-Source Fragmentation, analytical scientists can build robust, highly sensitive quantitative assays for these advanced pharmacophores.

References

  • Gao, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. PubMed Central (PMC).[Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances.[Link]

  • Gergov, M., et al. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid Communications in Mass Spectrometry. PubMed.[Link]

Sources

Evaluating Target Selectivity: 4,4-Difluoro-2-azaspiro[4.4]nonane Analogs vs. Morpholines in Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the morpholine ring has been a ubiquitous structural motif in medicinal chemistry, prized for its ability to improve aqueous solubility and act as a hinge-binding scaffold in kinase inhibitors. However, morpholine carries well-documented liabilities: susceptibility to CYP450-mediated oxidative metabolism at its α -carbons, and a basicity profile (pKa ~8.3) that frequently triggers off-target hERG channel blockade.

As drug discovery moves toward more complex, three-dimensional chemical space, 4,4-difluoro-2-azaspiro[4.4]nonane has emerged as a premier non-classical bioisostere. By combining the rigidity of a spirocyclic core with the electronic tuning of a gem-difluoro group, this scaffold fundamentally alters the physicochemical profile of a lead compound. This guide provides an in-depth technical comparison of these two moieties, detailing the mechanistic rationale for their selectivity differences and providing self-validating experimental protocols to evaluate them.

Structural Rationale & Physicochemical Profiling

The transition from a morpholine ring to a 4,4-difluoro-2-azaspiro[4.4]nonane system is not merely a steric substitution; it is a strategic manipulation of both electrostatics and three-dimensional exit vectors [1].

  • Electrostatic Tuning (The Fluorine Effect): The gem-difluoro motif exerts a strong electron-withdrawing inductive effect on the adjacent secondary amine. This significantly lowers the pKa of the spiro-amine compared to morpholine. A less basic amine reduces the fraction of positively charged molecules at physiological pH, directly mitigating π -cation interactions with acidic residues (e.g., Tyr652, Phe656) in the hERG channel pore [2].

  • Vectorial Shift (Escape from Flatland): While morpholine adopts a relatively flat, flexible chair conformation, the spiro[4.4] system projects its substituents at rigid, orthogonal angles. This increased 3D globularity (higher effective Fsp3​ ) creates steric clashes in shallow off-target binding pockets while perfectly occupying deeper, specific target pockets, thereby driving target selectivity [3].

Quantitative Comparison Table
PropertyMorpholine4,4-Difluoro-2-azaspiro[4.4]nonaneImpact on Drug Profile
pKa (Calculated) ~8.3~6.8 – 7.5Lower pKa reduces physiological protonation, heavily mitigating hERG liability.
Conformational Flexibility High (Chair flip dynamics)Low (Rigid spirocyclic core)Rigidity prevents induced-fit binding in off-target receptors.
Metabolic Hotspots α -carbons adjacent to O and NSterically shielded; F-atoms deactivateHigh resistance to CYP450-mediated ring opening/oxidation.
Exit Vector Geometry ~120° (equatorial/axial)Fixed, orthogonal vectorsEnhances target-specific binding affinity via unique spatial projection.

Mechanistic Pathway of Selectivity

To visualize how this bioisosteric replacement translates into improved clinical safety margins, we map the physicochemical changes to their direct biological outcomes.

Pathway Morph Morpholine Core Spiro 4,4-Difluoro-2-azaspiro [4.4]nonane Morph->Spiro Bioisosteric Replacement Prop1 High pKa (~8.3) Planar-like Vectors Morph->Prop1 Prop2 Lowered pKa Rigid 3D Vectors Spiro->Prop2 Outcome1 hERG Liability CYP450 Oxidation Prop1->Outcome1 Outcome2 Reduced Off-Target Binding Enhanced Metabolic Stability Prop2->Outcome2

Fig 1. Mechanistic pathway of morpholine bioisosteric replacement improving selectivity.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data trustworthiness requires that every assay validates itself through internal controls. The following protocols are designed to empirically evaluate the selectivity and stability advantages of the spirocyclic analogs [4].

Protocol A: hERG Patch-Clamp Electrophysiology (Off-Target Selectivity)

Causality: By lowering the pKa via the difluoro group, the spiro-analog should exhibit reduced binding to the hERG potassium channel. This assay quantifies that reduction. Self-Validation: The assay utilizes Dofetilide as a positive control to ensure the cells are responsive, and a vehicle control to establish baseline tail currents.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Harvest and suspend in extracellular recording buffer.

  • Compound Preparation: Prepare 6-point dose-response curves (0.1 µM to 30 µM) for both the morpholine parent and the 4,4-difluoro-2-azaspiro[4.4]nonane analog in 0.1% DMSO.

  • Electrophysiology Setup: Using an automated patch-clamp system (e.g., QPatch), establish whole-cell configuration. Acceptance Criterion: Seal resistance must be > 1 GΩ.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Perfusion & Recording: Perfuse compounds for 5 minutes. Record the peak tail current reduction.

  • Validation Check: Perfuse Dofetilide (100 nM). Assay is only valid if Dofetilide produces >80% inhibition of the tail current.

Protocol B: In Vitro Microsomal Stability Assay (ADME Profiling)

Causality: Morpholine is prone to CYP-mediated oxidation. The rigid, fluorinated spirocycle sterically and electronically shields the molecule, predicting a lower intrinsic clearance ( Clint​ ). Self-Validation: Inclusion of Verapamil (high clearance) and Warfarin (low clearance) ensures the metabolic competency of the microsomes. A minus-NADPH control ensures degradation is strictly CYP-dependent.

  • Reaction Mixture: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Compound Addition: Spike in the test compounds (Morpholine analog vs. Spiro analog) to a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and Clint​ .

  • Validation Check: Assay passes QC only if Verapamil shows < 15% remaining at 30 mins, Warfarin shows > 85% remaining, and the minus-NADPH control shows no significant compound loss.

Protocol C: Target Selectivity Profiling Workflow

Workflow Step1 1. Synthesis & QC LC-MS, NMR, Enantiomeric Purity Step2 2. Primary Target Assay Kinase/Enzyme IC50 Profiling Step1->Step2 Step3 3. Off-Target Counter-Screen hERG Patch-Clamp & Broad Panel Step2->Step3 Step4 4. ADME Validation HLM Stability & Permeability Step3->Step4 Decision Selectivity Index > 100? Step4->Decision Lead Lead Candidate Advancement Decision->Lead Yes Iterate Structural Refinement Decision->Iterate No Iterate->Step1

Fig 2. Self-validating experimental workflow for target selectivity profiling.

Conclusion

Replacing a morpholine moiety with a 4,4-difluoro-2-azaspiro[4.4]nonane core is a highly effective strategy for rescuing lead compounds plagued by metabolic instability or off-target toxicity. By strategically utilizing the inductive effects of fluorine to tune basicity and leveraging the rigid spirocyclic geometry to alter spatial exit vectors, drug developers can achieve a superior selectivity index. Rigorous, self-validating assays—such as automated patch-clamp electrophysiology and controlled HLM stability profiling—are essential to empirically confirm these structure-activity relationship (SAR) improvements.

References

  • Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry URL: [Link] [1]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL: [Link] [2]

  • Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: European Journal of Organic Chemistry (PMC) URL: [Link] [4]

Safety Operating Guide

4,4-Difluoro-2-azaspiro[4.4]nonane proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step technical guide for the proper handling, segregation, and disposal of 4,4-Difluoro-2-azaspiro[4.4]nonane.

Operational Overview & Hazard Profile

4,4-Difluoro-2-azaspiro[4.4]nonane (frequently utilized and stored as its hydrochloride salt, CAS 1785316-07-5) is a highly valuable fluorinated spirocyclic building block used extensively in medicinal chemistry and drug development. However, the presence of both a secondary amine and a geminal difluoro moiety introduces strict logistical requirements for its end-of-life material management.

Improper disposal of this compound can lead to severe environmental contamination or the release of highly toxic hydrofluoric acid (HF) gas during standard municipal incineration. To establish a self-validating safety culture, laboratory personnel must understand not just how to dispose of this chemical, but the physicochemical causality behind each protocol.

Table 1: Physicochemical Hazard Profile & Operational Implications

Property / Hazard ClassGHS Hazard CodesCausality & Operational Implication
Acute Toxicity H302, H312, H332 (Oral, Dermal, Inhalation)[1]Mandates strict PPE (double nitrile gloves, lab coat) and manipulation exclusively within a certified chemical fume hood.
Irritation H315 (Skin), H319 (Eye)[1]Avoid direct contact; chemical splash goggles are required during all liquid transfers.
Target Organ Toxicity H336 (STOT SE 3 - CNS)[1]Vapors or aerosolized powders can cause drowsiness/dizziness. Ensure active exhaust during waste commingling.
Environmental Classification Halogenated Organic CompoundCannot be drain-disposed. Requires segregation into dedicated halogenated streams for specialized HF-scrubbed incineration[2][3].

The Logic of Fluorinated Waste Segregation

The core principle of managing 4,4-difluoro-2-azaspiro[4.4]nonane is strict segregation .

A solvent or chemical waste is classified as "halogenated" if it contains fluorine, chlorine, bromine, or iodine[4]. The carbon-fluorine bonds in this spirocyclic compound require extreme thermal energy to break. When fluorinated organics are incinerated, they must be processed in specialized high-temperature kilns equipped with alkaline scrubbers to neutralize the generated hydrofluoric acid (HF)[3].

If 4,4-difluoro-2-azaspiro[4.4]nonane is improperly mixed with non-halogenated waste (e.g., standard acetone or ethanol streams), the entire bulk container must legally be reclassified and treated as halogenated waste. This not only violates environmental regulations but exponentially increases hazardous waste management costs and introduces the risk of dioxin formation during improper combustion[4][5].

WasteDisposal Start 4,4-Difluoro-2-azaspiro[4.4]nonane Waste Generated Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder/Salt) Decision1->Solid Solid Liquid Liquid Waste (Solutions/Rinsate) Decision1->Liquid Liquid SolidHaz Halogenated Solid Waste Container Solid->SolidHaz Decision2 Solvent Type? Liquid->Decision2 Incineration High-Temp Incineration (with HF Scrubbers) SolidHaz->Incineration Aqueous Aqueous Extract Decision2->Aqueous Water-based Organic Organic Solvent Decision2->Organic Organic-based Neutralize Neutralize (pH 6-8) Aqueous->Neutralize HalogenatedHaz Halogenated Organic Waste Stream Organic->HalogenatedHaz Contains Fluorine AqueousHaz Aqueous Hazardous Waste Stream Neutralize->AqueousHaz AqueousHaz->Incineration HalogenatedHaz->Incineration

Fig 1: Waste segregation and disposal workflow for 4,4-Difluoro-2-azaspiro[4.4]nonane.

Standard Operating Procedures (SOPs) for Disposal

SOP 1: Liquid Waste Management (Reaction Mixtures & Extractions)

Because this compound is often used in liquid-phase synthesis, the resulting waste streams must be carefully partitioned.

  • Phase Separation & Identification : Identify whether the waste is an organic solution or an aqueous extraction.

  • Organic Stream Commingling : Transfer organic solutions containing the compound into a high-density polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Waste"[6][7]. Self-Validation Check: Ensure the container is compatible and not made of metal, as halogenated solvents can dissociate over time to produce trace acids that corrode metal cans[6].

  • Aqueous Stream Neutralization : If the amine was extracted using aqueous acids or bases, the aqueous layer must be neutralized to a pH of 6.0–8.0 before disposal. Use dilute sodium carbonate or hydrochloric acid to adjust the pH.

  • Aqueous Disposal : Transfer the neutralized aqueous waste to an "Aqueous Hazardous Waste" container. Under no circumstances should fluorinated organic waste be poured down the drain [2][3].

  • Tagging : Immediately affix a hazardous waste tag to the container. List "4,4-Difluoro-2-azaspiro[4.4]nonane", the primary solvent, and check the "Halogenated" and "Toxic" hazard boxes[7].

SOP 2: Solid Waste Management (Powders & Salts)

Solid residues, including the hydrochloride salt form or contaminated silica gel from chromatography, require dedicated containment.

  • Collection : Sweep up solid residues using a dedicated anti-static brush. Do not use compressed air, which can aerosolize the H332 (inhalation hazard) powder.

  • Containment : Place the solid into a sealable, puncture-resistant polyethylene container.

  • Labeling : Mark the container explicitly as "Toxic Solid Waste - Halogenated/Fluorinated" to ensure the disposal facility routes it to the correct high-temperature incinerator[3].

SOP 3: Empty Container Decontamination (Triple-Rinse Protocol)

Empty reagent bottles that previously held 4,4-difluoro-2-azaspiro[4.4]nonane must be decontaminated to comply with environmental "empty container" regulations before they can be discarded as standard glass waste[8].

  • First Rinse (Organic) : In a fume hood, add a small volume (approx. 5-10% of the container's volume) of a compatible organic solvent in which the compound is highly soluble (e.g., methanol or dichloromethane). Cap tightly and agitate for 30 seconds. Dispose of this rinsate into the Halogenated Organic Waste carboy[8].

  • Second Rinse (Organic) : Repeat Step 1 to ensure complete dissolution and removal of any residual spirocyclic amine clinging to the glass walls.

  • Third Rinse (Aqueous) : Rinse the vial with deionized water to clear any remaining solvent residue. Dispose of this aqueous rinsate into the Aqueous Hazardous Waste stream[8].

  • Defacement & Disposal : Completely deface or remove the original chemical label using a marker or scraper. Once defaced and dry, the clean glass vial may be discarded into the standard uncontaminated broken glass/sharps bin[8][9].

Emergency Spill Response

In the event of an accidental spill of 4,4-difluoro-2-azaspiro[4.4]nonane:

  • For Solid Spills : Do not dry sweep. Dampen the powder slightly with water or a compatible solvent to prevent dusting and aerosolization[10]. Absorb the dampened material with an inert absorbent (e.g., vermiculite or sand) and place it into a sealed hazardous waste bag[6][10].

  • For Liquid Spills : Contain the leak using chemical spill pads. Place all saturated pads into a sealed bag, tag it as "Halogenated Hazardous Waste," and request an immediate pickup from your Environmental Health and Safety (EHS) department[7].

References

  • NextSDS. "4,4-difluoro-2-azaspiro[4.4]nonane hydrochloride — Chemical Substance Information." NextSDS. URL:[Link]

  • University of Wollongong. "LABORATORY WASTE DISPOSAL GUIDELINES." UOW. URL:[Link]

  • Washington State University. "Halogenated Solvents: PROCEDURES." WSU. URL:[Link]

  • Temple University. "Halogenated Solvents in Laboratories." Temple. URL:[Link]

  • University College Dublin. "School of Chemistry Hazardous Waste Management Plan." UCD. URL:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. URL:[Link]

  • RiskAssess. "Disposal of chemical wastes." RiskAssess. URL:[Link]

Sources

Personal protective equipment for handling 4,4-Difluoro-2-azaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Handling of 4,4-Difluoro-2-azaspiro[4.4]nonane

Spirocyclic amines, particularly fluorinated derivatives like 4,4-Difluoro-2-azaspiro[4.4]nonane , have become cornerstone building blocks in modern drug discovery. Their sp3-carbon-rich 3D trajectories offer superior physicochemical properties and increased points of contact with protein targets compared to flat sp2-aromatic systems[1]. Furthermore, the strategic introduction of fluorine atoms weakens the basicity of the amine and blocks metabolic liabilities, significantly enhancing the compound's overall metabolic stability[2].

However, these exact structural advantages introduce specific handling and safety challenges. Highly lipophilic basic amines can exhibit significant cytotoxicity and off-target risks, such as hERG channel inhibition[3]. Because fluorination increases lipophilicity and membrane permeability, accidental dermal exposure to these compounds can lead to rapid systemic absorption. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets, providing you with a self-validating, causality-driven operational plan for safely handling 4,4-Difluoro-2-azaspiro[4.4]nonane (typically supplied and handled as its hydrochloride salt, CAS 1785316-07-5)[4].

Physicochemical & Hazard Profile

Before handling this compound, it is critical to understand the causality behind its hazard classifications. The hydrochloride salt is a solid that can easily aerosolize, presenting acute toxicity risks across all exposure routes[4].

Hazard ClassGHS CodeHazard StatementMechanistic Causality
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.The lipophilic nature of the fluorinated spirocycle facilitates rapid cellular membrane permeation[1], leading to rapid systemic uptake if the fine powder is inhaled or absorbed through the skin.
Skin Irritation H315Causes skin irritation.The basic nitrogen-containing group, even when protonated as a salt, can disrupt the slightly acidic mantle of the skin upon prolonged contact.
Eye Irritation H319Causes serious eye irritation.Direct contact with the mucosal membranes of the eye causes rapid localized pH shifts and osmotic stress.
STOT SE 3 H336May cause drowsiness or dizziness.Lipophilic amines can cross the blood-brain barrier (BBB). Inhalation of aerosols may lead to central nervous system (CNS) depression[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding the specific vulnerabilities introduced by the solvents used to react with this compound.

  • Respiratory Protection: Handling the dry powder must be done inside a certified chemical fume hood or a localized exhaust ventilation (LEV) powder enclosure. Why? The HCl salt is prone to static cling and can easily aerosolize, creating a high risk of inhalation toxicity (H332)[4]. If a fume hood is unavailable, a properly fitted N95/P100 particulate respirator is mandatory.

  • Hand & Skin Protection: Standard nitrile gloves (minimum 4 mil thickness) are sufficient for handling the dry solid. However, spirocyclic amines are frequently reacted in halogenated solvents like Dichloromethane (DCM)[3]. Why it matters: DCM permeates standard nitrile gloves in under 3 minutes. If handling the compound in solution, you must double-glove or use heavier laminate (e.g., Silver Shield) gloves.

  • Eye Protection: Chemical splash goggles are required. Safety glasses with side shields are inadequate due to the severe eye irritation hazard (H319)[4].

Operational Workflow & Experimental Protocol

The following is a self-validating, step-by-step methodology for utilizing 4,4-Difluoro-2-azaspiro[4.4]nonane in a standard reductive amination workflow, a highly common application for this building block[3].

Step 1: Static Mitigation & Weighing

  • Procedure: Use an anti-static ionizer gun on your weighing boat and spatula before transferring the solid. Weigh the required mass (e.g., 1.0 equivalent) deep inside the fume hood.

  • Causality: Fluorinated amine salts hold static charges strongly. Mitigating static prevents the powder from repelling off the spatula and contaminating the operator's workspace or PPE.

Step 2: Solvent Dissolution & Reagent Addition

  • Procedure: Transfer the solid to a round-bottom flask. Add Dichloromethane (DCM) to achieve a 0.1–0.2 M concentration. Add the corresponding aldehyde (1.0 equiv) and a mild base (e.g., DIPEA) to liberate the free base from the HCl salt. Add one drop of acetic acid and stir at room temperature for 1 hour[3].

  • Causality: The addition of acetic acid catalyzes the formation of the intermediate imine. Operating in a closed system prevents the volatilization of the newly liberated, highly lipophilic free base.

Step 3: Reduction

  • Procedure: Carefully add Sodium triacetoxyborohydride (1.5–2.0 equiv) to the mixture. Stir at room temperature for 18 hours[3].

  • Causality: This step reduces the imine to the final alkylated spirocyclic amine. Ensure the flask is vented through a bubbler, as trace moisture can cause the reducing agent to evolve hydrogen gas.

Step 4: Quenching

  • Procedure: Quench the reaction by washing the mixture with a saturated aqueous solution of NaHCO3[3].

  • Causality: NaHCO3 safely neutralizes any remaining acetic acid and decomposes unreacted borohydride safely without generating excessive heat.

HandlingWorkflow A 1. Storage & Retrieval (Desiccator, 2-8°C) B 2. Static Mitigation (Anti-static Ionizer) A->B C 3. Weighing & Transfer (Fume Hood / Isolator) B->C D 4. Reaction Execution (Closed System in DCM) C->D E 5. Aqueous Quenching (Saturated NaHCO3) D->E F 6. Halogenated Waste (High-Temp Incineration) E->F

Fig 1: Safe operational workflow for handling fluorinated spirocyclic amines.

Spill Response & Disposal Plan

Organofluorine compounds require specialized disposal protocols. You cannot treat them as standard organic waste.

Spill Response:

  • Solid Spill: Do not sweep. Sweeping aerosolizes the toxic powder (H332). Gently cover the spill with damp absorbent paper to suppress dust, then wipe it up. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Solution Spill: If spilled in DCM, evacuate the immediate area to allow the solvent fumes to clear. Absorb the liquid with a universal chemical binder or spill pillow.

Disposal Plan:

  • Segregation: All waste containing 4,4-Difluoro-2-azaspiro[4.4]nonane must be strictly segregated into "Halogenated Organic Waste" containers.

  • Destruction Causality: Fluorinated compounds possess incredibly strong C-F bonds. Standard incineration temperatures are insufficient and can result in the off-gassing of highly toxic, corrosive Hydrogen Fluoride (HF) gas. Waste must be routed to a facility capable of high-temperature incineration equipped with alkaline scrubbers to safely neutralize HF byproducts[5].

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.